molecular formula C28H42O6 B1664839 Ambruticin CAS No. 58857-02-6

Ambruticin

Cat. No.: B1664839
CAS No.: 58857-02-6
M. Wt: 474.6 g/mol
InChI Key: TYIXBSJXUFTELJ-DPSHAVHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambruticin is a C-glycosyl compound.
This compound is a natural product found in Sorangium cellulosum with data available.
This compound is a natural polyketide isolated from the myxobacteria Sorangium cellulosum with antifungal activity. This compound interferes with the osmoregulatory system by activating fungal high osmolarity glycerol (HOG) pathway. This results in an accumulation of intracellular glycerol, which in turn causes water influx and swelling of the cell. This ultimately leads to cellular leakage and cell death.

Properties

CAS No.

58857-02-6

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

2-[6-[(E)-2-[2-[(1E,4E)-5-(6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl)-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid

InChI

InChI=1S/C28H42O6/c1-6-24-17(3)8-11-25(34-24)18(4)13-16(2)7-9-21-19(5)22(21)10-12-26-28(32)23(29)14-20(33-26)15-27(30)31/h7-10,12-13,16,19-26,28-29,32H,6,11,14-15H2,1-5H3,(H,30,31)/b9-7+,12-10+,18-13+

InChI Key

TYIXBSJXUFTELJ-DPSHAVHNSA-N

SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Isomeric SMILES

CCC1C(=CCC(O1)/C(=C/C(C)/C=C/C2C(C2/C=C/C3C(C(CC(O3)CC(=O)O)O)O)C)/C)C

Canonical SMILES

CCC1C(=CCC(O1)C(=CC(C)C=CC2C(C2C=CC3C(C(CC(O3)CC(=O)O)O)O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

67999-78-4 (hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ambruticin
ambruticin, sodium salt
W7783

Origin of Product

United States

Foundational & Exploratory

Ambruticin: A Technical Guide to its Discovery, Biosynthesis, and Isolation from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a potent antifungal agent, is a polyketide metabolite produced by the myxobacterium Sorangium cellulosum. Its unique chemical structure, featuring a cyclopropyl (B3062369) ring and two pyran rings, coupled with its novel mechanism of action targeting the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, makes it a promising candidate for the development of new antifungal therapies. This technical guide provides an in-depth overview of the discovery of this compound, its complex biosynthesis, and detailed methodologies for its fermentation, extraction, and purification from Sorangium cellulosum. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.

Discovery and Antifungal Activity

This compound was first reported in 1977 as a new class of antibiotic isolated from a strain of Polyangium cellulosum var. fulvum, now classified as Sorangium cellulosum. It exhibits a broad spectrum of antifungal activity, particularly against dimorphic and filamentous fungi. Notably, this compound and its analogs have demonstrated efficacy in animal models against various fungal pathogens, including those responsible for coccidioidomycosis and histoplasmosis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster in Sorangium cellulosum. The assembly of the polyketide backbone is followed by a series of post-PKS modifications, including the formation of the characteristic cyclopropyl and pyran rings. Recent genetic and biochemical studies have led to a revised understanding of the biosynthetic pathway, identifying key enzymes and intermediates involved in the construction of the final this compound congeners, such as this compound S and the VS series.

This compound Biosynthesis Pathway

The following diagram illustrates the updated proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Ambruticin_Biosynthesis PKS_modules Polyketide Synthase Modules (ambA-ambI) Linear_Polyketide Linear Polyketide Intermediate PKS_modules->Linear_Polyketide Assembly AmbH AmbH (Iterative Module) Linear_Polyketide->AmbH Ambruticin_G This compound G AmbH->Ambruticin_G Iterative elongation AmbJ AmbJ (Epoxidase) Ambruticin_G->AmbJ Epoxy_intermediate Epoxy-ambruticin J AmbJ->Epoxy_intermediate Epoxidation AmbK AmbK (Epoxide Hydrolase) Epoxy_intermediate->AmbK Ambruticin_J This compound J AmbK->Ambruticin_J THP ring formation Post_PKS_modifications Downstream Tailoring Enzymes (AmbN, AmbO, AmbP, AmbQ, AmbR, AmbS) Ambruticin_J->Post_PKS_modifications Ambruticin_S_VS This compound S & VS congeners Post_PKS_modifications->Ambruticin_S_VS Final modifications

Caption: Proposed biosynthetic pathway of this compound in Sorangium cellulosum.

Fermentation of Sorangium cellulosum for this compound Production

The production of this compound is achieved through the fermentation of Sorangium cellulosum. The following sections detail the recommended media and a general protocol for cultivation.

Media Composition

Table 1: Media for Sorangium cellulosum Cultivation

MediumComponentConcentration (g/L)
HS Agar (B569324) (Maintenance) Glucose4.0
Casein peptone1.5
KNO₃1.0
MgSO₄·7H₂O1.0
NaFe-EDTA0.008
HEPES4.76 (0.2 M)
K₂HPO₄0.00625
CaCl₂·2H₂O0.0075
Agar15.0
SF1-P Medium (Production) Soy peptone3.0
Fructose6.0
MgSO₄·7H₂O1.0
CaCl₂·2H₂O1.0
Ferric citrate (B86180)0.008
HEPES11.9 (0.05 M)

Note: For HS Agar, the pH is adjusted to 7.2. For SF1-P Medium, the pH is adjusted to 7.6. Ferric citrate and HEPES for the production medium should be filter-sterilized and added after autoclaving.

Fermentation Protocol

The following is a general protocol for the laboratory-scale production of this compound.[1]

  • Inoculum Preparation:

    • Inoculate wild-type or a high-producing mutant strain of Sorangium cellulosum So ce10 onto HS agar plates.

    • Incubate at 30°C for 3 days.

    • Scrape colonies from the agar surface and use them to inoculate 100 mL of liquid HS medium in a 500 mL flask.

    • Incubate this seed culture at 30°C with shaking at 200 rpm for 2-3 days.

  • Production Fermentation:

    • Inoculate the SF1-P production medium with 20% (v/v) of the seed culture.

    • Incubate the production culture at 30°C with shaking at 200 rpm for an appropriate duration, which may need to be optimized for maximal this compound yield.

Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography.

Extraction
  • Following fermentation, the culture broth is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1]

  • Typically, the extraction is performed multiple times (e.g., three volumes of ethyl acetate) to ensure efficient recovery of this compound from the aqueous phase.[1]

  • The organic phases are then combined and the solvent is removed under reduced pressure to yield a crude extract.

Purification

A two-step chromatographic procedure is generally employed for the purification of this compound and its intermediates.

  • Initial Purification:

    • The crude extract is redissolved in a minimal amount of methanol (B129727) and subjected to size-exclusion chromatography.

    • A common choice for this step is a Sephadex LH-20 column, with methanol as the eluent.[1] This step serves to remove high molecular weight contaminants.

  • Final Purification (HPLC):

    • Fractions from the initial purification containing this compound are pooled, concentrated, and further purified by High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is typically used.

    • Elution is achieved using a gradient of acetonitrile (B52724) in water. A representative gradient might be a linear increase from 40% to 95% acetonitrile in water over 20 minutes.[1]

    • The elution of this compound congeners can be monitored by UV detection.

Experimental Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound.

Ambruticin_Purification_Workflow Fermentation_Broth S. cellulosum Fermentation Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fermentation_Broth->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Sephadex_LH20 Sephadex LH-20 Chromatography (Methanol) Crude_Extract->Sephadex_LH20 Partially_Purified Partially Purified this compound Fractions Sephadex_LH20->Partially_Purified HPLC Reversed-Phase HPLC (C18, Acetonitrile/Water Gradient) Partially_Purified->HPLC Pure_this compound Pure this compound Congeners HPLC->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Quantitative Data

While specific yield data for this compound from wild-type Sorangium cellulosum So ce10 is not extensively reported in recent literature, studies on mutant strains provide valuable insights into the productivity of the fermentation and purification process.

Table 2: Reported Yields of this compound Intermediates from Mutant S. cellulosum So ce10 Strains [1]

CompoundMutant StrainFermentation Scale (L)Yield (mg)Yield (mg/L)
This compound JΔambJ2.01.60.8
This compound KΔambK--1.4
This compound GΔambG--1.0

Note: These yields are for biosynthetic intermediates and may not directly reflect the final yield of this compound S or VS congeners from a production-optimized strain.

Conclusion

This compound remains a compelling antifungal agent with significant potential. This guide provides a comprehensive overview of the key technical aspects related to its discovery, biosynthesis, and isolation. The detailed methodologies for fermentation and purification, along with the presented quantitative data, offer a solid foundation for researchers to further explore and optimize the production of this promising natural product. Future efforts in strain improvement and fermentation process optimization will be crucial for realizing the full therapeutic potential of this compound.

References

The History and Antifungal Mechanism of Ambruticin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a cyclopropyl-polyene-pyran acid, represents a unique class of antifungal agents with a history of potent in vitro and in vivo activity against a range of pathogenic fungi.[1] Discovered as a metabolite of the myxobacterium Sorangium cellulosum, its novel structure and mechanism of action have made it a subject of interest for antifungal drug development. This document provides an in-depth technical overview of the history, mechanism of action, and key experimental methodologies related to the study of this compound. Quantitative data on its antifungal activity is presented, along with detailed protocols for its evaluation. Furthermore, its mode of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway, is visually represented to facilitate a deeper understanding of its molecular interactions.

Introduction and Historical Perspective

This compound was first isolated from the fermentation broth of Polyangium cellulosum var. fulvum and was identified as a novel class of antibiotic with significant antifungal properties.[1] Structurally, it is characterized as a cyclopropyl-polyene-pyran acid.[1] Early studies in the late 1970s demonstrated its broad-spectrum in vitro activity against various fungal pathogens.[2] this compound showed promising activity, comparable to amphotericin B and miconazole, against dimorphic pathogens such as Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis, as well as against Aspergillus fumigatus.[3] However, it was found to be less effective against Candida and Torulopsis species when compared to amphotericin B and 5-fluorocytosine.[3]

Subsequent research focused on the synthesis of various ester and amide analogues of this compound to explore structure-activity relationships. These derivatives were tested against a panel of fungi and bacteria, including Histoplasma capsulatum, Microsporum fulvum, Candida albicans, and Streptococcus pyogenes.[4][5] The unique chemical structure of the this compound family, which includes a tetrahydropyran (B127337) (THP) and a dihydropyran (DHP) ring linked by a hydrocarbon chain containing a trisubstituted cyclopropyl (B3062369) ring, has been a focus of total synthesis efforts.[6][7]

Quantitative Antifungal Activity

The in vitro efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for this compound and its analogs against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

Fungal SpeciesThis compound MIC (µg/mL)Comparator DrugComparator MIC (µg/mL)Reference
Coccidioides immitisFavorable vs. Amphotericin B & MiconazoleAmphotericin B-[3]
Histoplasma capsulatum0.049 - 0.39--[2]
Blastomyces dermatitidis0.049 - 0.39--[2]
Aspergillus fumigatusFavorable vs. Amphotericin B & MiconazoleAmphotericin B-[3]
Dermatophytic Fungi≤ 0.049TolnaftateLess active[2]
Candida spp.Unfavorable vs. Amphotericin B & 5-FCAmphotericin B-[3]
Torulopsis spp.Unfavorable vs. Amphotericin B & 5-FC5-Fluorocytosine-[3]
Hansenula anomala0.05--[2]

Table 2: In Vivo Efficacy of this compound and its Analogs in Murine Models

Fungal Infection ModelThis compound AnalogDosing RegimenOutcomeReference
CoccidioidomycosisThis compound S-Curative effects[8]
CoccidioidomycosisKOSN-2079 & KOSN-2089Oral, twice-dailyImproved survival, near-sterilization of infection with one analog[8]
AspergillosisKOSN-2079OralSignificantly reduced pulmonary fungal burdens and improved survival
Trichophyton mentagrophytesThis compoundOral and TopicalEffective in guinea pigs[2]

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress.[3] This mechanism is shared with other fungicides, including phenylpyrroles like pyrrolnitrin (B93353) and fludioxonil.[3] The primary molecular target of this compound within this pathway is the group III histidine kinase, Hik1.[3]

Under normal osmotic conditions, the activation of the HOG pathway by this compound leads to the over-accumulation of intracellular glycerol. This hyper-accumulation results in an influx of water, causing cell swelling, leakage of cellular contents, and ultimately, cell death.[3] The binding of this compound to Hik1 is thought to either stimulate its phosphatase activity or induce a reverse phosphotransfer from the downstream phosphotransfer protein Ypd1.[1] Both of these actions would lead to the dephosphorylation and subsequent activation of the Ssk1 response regulator. Activated Ssk1 then triggers the downstream MAP kinase cascade, leading to the phosphorylation and activation of the Hog1 MAPK and the subsequent detrimental accumulation of glycerol.

HOG_Pathway_this compound This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 targets Ssk1_P Ssk1-P (Inactive) Hik1->Ssk1_P maintains phosphorylation (inhibition of Ssk1) Ssk1 Ssk1 (Active) Hik1->Ssk1 leads to dephosphorylation of Ssk1 Ypd1 Ypd1 (Phosphotransfer Protein) Ssk1_P->Ssk1 Dephosphorylation (Activation) Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Hog1_P Hog1-P (Active) Hog1->Hog1_P Glycerol Glycerol Accumulation Hog1_P->Glycerol induces CellDeath Cell Death Glycerol->CellDeath causes

Caption: this compound's mechanism of action via the HOG pathway.

Detailed Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Fungal inoculum suspension (adjusted to the appropriate concentration)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Drug Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 16 to 0.03 µg/mL).

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculum Preparation:

    • Yeasts (e.g., Candida spp.): Culture the yeast on Sabouraud dextrose agar (B569324). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi (e.g., Aspergillus spp.): Culture the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions and the growth control.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts, and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for filamentous fungi) compared to the drug-free growth control. Growth inhibition can be assessed visually or spectrophotometrically.

MIC_Workflow Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well plate PrepStock->SerialDilution Inoculate Inoculate Microtiter Plate SerialDilution->Inoculate PrepInoculum Prepare Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Read MIC (Visual or Spectrophotometric) Incubate->ReadMIC End End ReadMIC->End InVivo_Workflow Start Start Infect Infect Mice with *C. posadasii* Start->Infect Group Randomize into Treatment & Control Groups Infect->Group Treat Administer this compound or Vehicle (Oral Gavage) Group->Treat Monitor Daily Monitoring (Survival & Health) Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint Survival Survival Curve Analysis Endpoint->Survival FungalBurden Fungal Burden (CFU/gram tissue) Endpoint->FungalBurden End End Survival->End FungalBurden->End

References

An In-depth Technical Guide to the Ambruticin-Producing Organism Polyangium cellulosum var. fulvum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the myxobacterium Polyangium cellulosum var. fulvum, the producer of the potent antifungal agent ambruticin. This document delves into the biology of the organism, the biosynthesis of this compound, and detailed methodologies for its study and production, aiming to serve as a valuable resource for researchers in natural product discovery and development.

Introduction to Polyangium cellulosum and this compound

Polyangium cellulosum, also known as Sorangium cellulosum, is a Gram-negative, soil-dwelling myxobacterium recognized for its complex lifecycle involving the formation of fruiting bodies.[1] This organism is a prolific producer of secondary metabolites with diverse biological activities.[1] Among these metabolites, the ambruticins are a family of polyketides that exhibit strong antifungal properties.[2][3] Their novel mechanism of action, targeting the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi, makes them promising candidates for the development of new antifungal drugs to combat the growing threat of resistant fungal infections.[2][4]

Taxonomy and Morphology

Polyangium cellulosum belongs to the family Polyangiaceae within the order Myxococcales.[5] The vegetative cells are rod-shaped, typically 0.8-1.2 µm by 3.0-10 µm.[6] Under nutrient-limiting conditions, these cells aggregate to form multicellular fruiting bodies, a characteristic feature of myxobacteria. Inside these fruiting bodies, the vegetative cells differentiate into myxospores.[7] Colonies on agar (B569324) plates often appear as thin, spreading swarms with a distinctive red or orange color due to the production of carotenoids.[8]

The this compound Family and Antifungal Activity

The ambruticins are a group of structurally related polyketides, with this compound S and the VS series being the major compounds produced by wild-type P. cellulosum So ce10.[2][9] These molecules are characterized by a unique chemical scaffold that includes a cyclopropyl (B3062369) ring and two pyran rings.[3]

The antifungal activity of this compound stems from its ability to disrupt the HOG pathway in fungi.[4] This pathway is crucial for osmoregulation. This compound is believed to target the histidine kinase Hik1, a key sensor in the HOG pathway.[4][9] By interfering with this pathway, this compound leads to an uncontrolled accumulation of glycerol inside the fungal cell, ultimately causing cell lysis and death.[4] This mode of action is distinct from many currently used antifungal agents, suggesting a lower potential for cross-resistance.

Biosynthesis of this compound

The biosynthesis of this compound is governed by a large polyketide synthase (PKS) gene cluster, designated as the amb cluster.[4] Genetic engineering and gene knockout studies have been instrumental in elucidating the function of the various genes within this cluster and revising the proposed biosynthetic pathway.[2][6]

The assembly of the polyketide backbone is initiated by a loading module and proceeds through several elongation modules.[6] A key feature of the pathway is the iterative use of the terminal PKS module, AmbH, which catalyzes two rounds of chain elongation.[6] Post-PKS modifications are extensive and involve a series of enzymatic reactions to form the characteristic cyclopropane (B1198618) and tetrahydropyran (B127337) (THP) rings.[6] The formation of the THP ring, for instance, is a two-step process involving an epoxidation catalyzed by the flavin-dependent monooxygenase AmbJ, followed by the action of the epoxide hydrolase AmbK.[6]

This compound Biosynthetic Pathway

Ambruticin_Biosynthesis PKS_modules PKS Modules (AmbA-I) Ambruticin_G This compound G PKS_modules->Ambruticin_G Polyketide chain assembly AmbH AmbH (iterative) Ambruticin_G->AmbH Ambruticin_J This compound J AmbH->Ambruticin_J Two rounds of elongation AmbJ AmbJ (Epoxidase) Ambruticin_J->AmbJ Epoxy_intermediate 6,7-Epoxy-ambruticin J AmbJ->Epoxy_intermediate AmbK AmbK (Epoxide Hydrolase) Epoxy_intermediate->AmbK Ambruticin_F This compound F AmbK->Ambruticin_F THP ring formation Tailoring_enzymes Downstream Tailoring Enzymes (AmbN, AmbQ, etc.) Ambruticin_F->Tailoring_enzymes Final_Ambruticins This compound S & VS series Tailoring_enzymes->Final_Ambruticins

Caption: A simplified diagram of the revised this compound biosynthetic pathway.

Production of this compound

Cultivation and Fermentation

Polyangium cellulosum is known to be a slow-growing myxobacterium, which presents challenges for large-scale fermentation.[3] Various media have been developed to support its growth and secondary metabolite production.

| Table 1: Culture Media for Polyangium cellulosum | | :--- | :--- | | Medium | Composition | | SF1-P Medium | 0.3% soy peptone, 0.6% fructose (B13574), 0.1% MgSO₄·7H₂O, 0.1% CaCl₂·2H₂O, 0.008% ferric citrate, and 0.05 M HEPES, pH 7.6.[6] | | VY/2 Agar | 15.0 g/L Agar, 5.0 g/L Baker's yeast, 1.36 g/L CaCl₂ x 2 H₂O, 0.0005 g/L Vitamin B12, Distilled water. | | CNST Medium | Mineral medium with filter paper as the sole carbon source. |

This compound Yield

Quantitative data on this compound production is limited in publicly available literature. However, yields of key biosynthetic intermediates have been reported from genetically engineered strains of S. cellulosum So ce10.

| Table 2: Reported Yields of this compound Intermediates | | :--- | :--- | :--- | | Compound | Producing Strain | Yield | | this compound J | S. cellulosum So ce10 ΔambJ | 1.6 mg/L | | this compound K | S. cellulosum So ce10 ΔambK | 1.4 mg/L | | this compound G | S. cellulosum So ce10 ΔambG | 1.0 mg/L |

Experimental Protocols

Cultivation of Polyangium cellulosum
  • Seed Culture: Inoculate a suitable seed medium (e.g., SF1-P) with a glycerol stock or agar plug of P. cellulosum.

  • Incubation: Incubate at 30°C with shaking at 200 rpm for 3-5 days.

  • Production Culture: Inoculate the production medium (e.g., SF1-P) with 20% (v/v) of the seed culture.

  • Fed-batch Fermentation: For enhanced production, supplement the culture with a sterile fructose solution (e.g., 1 g/L) every 24 hours.[6]

  • Harvesting: After a suitable incubation period (typically 7-10 days), harvest the culture for extraction.

Genetic Manipulation: Electroporation

An efficient electroporation protocol has been developed for the genetic manipulation of Sorangium strains.[6]

  • Preparation of Electrocompetent Cells:

    • Grow S. cellulosum to an OD₆₀₀ of approximately 1.0-1.5.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet sequentially with ice-cold sterile water and 10% glycerol.

    • Resuspend the final cell pellet in 10% glycerol to a high cell density.

  • Electroporation:

    • Mix the electrocompetent cells with the plasmid DNA carrying the desired genetic modification.

    • Transfer the mixture to a pre-chilled electroporation cuvette (e.g., 0.2 cm gap).

    • Apply an electrical pulse (e.g., 1.8 kV, 25 µF, 200 Ω).

  • Recovery and Selection:

    • Immediately after the pulse, add recovery medium to the cuvette.

    • Incubate the cells for a recovery period (e.g., 4-6 hours) at 30°C with gentle shaking.

    • Plate the recovered cells on a suitable agar medium containing the appropriate antibiotic for selection.

    • Incubate the plates at 30°C for 5-10 days until transformant colonies appear.

Workflow for Gene Knockout in P. cellulosum

Gene_Knockout_Workflow start Start construct Construct Knockout Plasmid (with selection marker and homology arms) start->construct prepare Prepare Electrocompetent P. cellulosum Cells start->prepare electroporate Electroporate Plasmid into Cells construct->electroporate prepare->electroporate recover Recover Cells in Liquid Medium electroporate->recover plate Plate on Selective Agar Medium recover->plate incubate Incubate until Colonies Appear plate->incubate verify Verify Gene Knockout (e.g., by PCR and sequencing) incubate->verify end End verify->end

Caption: A flowchart illustrating the key steps in performing a gene knockout in P. cellulosum.

Extraction and Purification of this compound
  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium and the supernatant separately with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.[6]

  • Initial Purification:

    • Dissolve the crude extract in a minimal amount of methanol (B129727).

    • Apply the dissolved extract to a Sephadex LH-20 column.

    • Elute with methanol to separate the compounds based on size.[6]

  • Final Purification by HPLC:

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 reversed-phase column is typically used.

    • A gradient elution of acetonitrile (B52724) in water is effective for separating the different this compound analogues. For example, a gradient of 40% to 95% acetonitrile in water over 20 minutes has been used to purify this compound J.[6]

High-Performance Liquid Chromatography (HPLC) Analysis
  • Sample Preparation: Dissolve the crude or purified extract in a suitable solvent, such as methanol, and filter through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a UV detector is suitable for the analysis of ambruticins.

  • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Monitor the elution profile at a wavelength where ambruticins exhibit absorbance, typically in the range of 230-280 nm.

  • Quantification: Use a standard curve prepared with purified this compound of known concentration to quantify the amount in the samples.

Conclusion

Polyangium cellulosum var. fulvum remains a fascinating myxobacterium with significant potential for the discovery and production of novel bioactive compounds. The potent antifungal agent this compound, with its unique mechanism of action, holds promise for addressing the challenge of fungal resistance. While the slow growth and genetic intractability of this organism have historically posed challenges, recent advancements in genetic engineering techniques, such as the development of efficient electroporation protocols, have opened up new avenues for pathway engineering and yield improvement. Further research focusing on optimizing fermentation conditions and applying synthetic biology tools will be crucial to unlock the full potential of P. cellulosum as a platform for the sustainable production of this compound and other valuable natural products.

References

The Core Mechanism of Ambruticin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Antifungal Agent's Action on Fungal Cells

Introduction

Ambruticin, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antifungal activity against a range of pathogenic fungi, including dimorphic pathogens like Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[1][2][3] Its unique mode of action, distinct from many current antifungal drugs, makes it an attractive candidate for further drug development. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, focusing on its interaction with fungal cellular pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of Action: Targeting the HOG Pathway

The primary mechanism of action of this compound involves the disruption of the fungal High Osmolarity Glycerol (B35011) (HOG) signaling pathway, a critical system for osmoregulation.[4][5][6][7] this compound specifically targets Hik1, a group III histidine kinase, which acts as a sensor in this pathway.[4][5][6]

Binding of this compound to Hik1 leads to an inappropriate and persistent activation of the HOG pathway, even in the absence of high external osmolarity.[4][5] This aberrant signaling cascade results in the over-accumulation of intracellular glycerol.[8][9][10] The high intracellular glycerol concentration creates a significant osmotic imbalance, causing an influx of water, cell swelling, leakage of cellular contents, and ultimately, cell death.[7][8][9]

Signaling Pathway Diagram

Ambruticin_HOG_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Hik1 Hik1 (Group III Histidine Kinase) This compound->Hik1 Binds and activates Ypd1 Ypd1 Hik1->Ypd1 Inhibits phosphate (B84403) transfer Ssk1_P Ssk1-P (Inactive) Ypd1->Ssk1_P Phosphorylates Ssk1 Ssk1 (Active) Ssk1_P->Ssk1 Dephosphorylation (Stimulated by this compound's effect on Hik1) HOG_Pathway_Cascade HOG Pathway Kinase Cascade Ssk1->HOG_Pathway_Cascade Activates Hog1 Hog1 HOG_Pathway_Cascade->Hog1 Phosphorylates Hog1_P Hog1-P HOG_Pathway_Cascade->Hog1_P Phosphorylates Glycerol_Accumulation Glycerol Accumulation Hog1_P->Glycerol_Accumulation Leads to Cell_Death Cell Death Glycerol_Accumulation->Cell_Death Causes osmotic stress and

Caption: this compound's interaction with the HOG signaling pathway.

Quantitative Data: In Vitro Antifungal Activity

The efficacy of this compound has been evaluated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Fungal SpeciesThis compound MIC (µg/mL)Reference
Hansenula anomala0.05[10]
Coccidioides immitisFavorable comparison with Amphotericin B and Miconazole[2][11]
Histoplasma capsulatum0.049 - 0.39[12]
Blastomyces dermatitidis0.049 - 0.39[12]
Aspergillus fumigatusFavorable comparison with Amphotericin B and Miconazole[2][11]
Dermatophytic Fungi (majority of 24 strains)≤ 0.049[12]
Candida speciesUnfavorable comparison with Amphotericin B and 5-Fluorocytosine[2][11]
Torulopsis speciesUnfavorable comparison with Amphotericin B and 5-Fluorocytosine[2][11]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Fungal Susceptibility Testing (Agar Dilution Method)

This protocol is based on the descriptions of in vitro antifungal susceptibility testing.[2][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Materials:

  • This compound

  • Amphotericin B, Miconazole, 5-Fluorocytosine (as controls)

  • Solvent for drug dissolution (e.g., DMSO)

  • Appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar)

  • Fungal isolates

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare a stock solution of this compound and control drugs in a suitable solvent.

  • Prepare serial twofold dilutions of the antifungal agents.

  • Incorporate the dilutions into molten agar medium and pour into sterile petri dishes. A drug-free control plate should also be prepared.

  • Prepare standardized inocula of the fungal isolates according to established protocols (e.g., Clinical and Laboratory Standards Institute guidelines).

  • Once the agar has solidified, inoculate the plates with the fungal suspensions.

  • Incubate the plates at an appropriate temperature and duration for the specific fungal species being tested.

  • The MIC is defined as the lowest concentration of the drug that prevents visible growth of the fungus.

Western Blot Analysis of Hog1 Phosphorylation

This protocol is adapted from the methodology described for assessing the phosphorylation state of the Hog1 protein.[4][5]

Objective: To determine if this compound treatment leads to the phosphorylation of the Hog1 MAP kinase, a key downstream component of the HOG pathway.

Materials:

  • Fungal cell cultures (e.g., Saccharomyces cerevisiae expressing Hik1)

  • This compound

  • Lysis buffer

  • Proteinase inhibitors

  • Bradford assay reagents for protein quantification

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 (detects dually phosphorylated Hog1) and anti-Hog1 (total Hog1)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate (e.g., ECL Plus)

  • Imaging system

Procedure:

  • Grow fungal cell cultures to the mid-logarithmic phase.

  • Expose the cells to this compound at a predetermined concentration for a specific time course.

  • Harvest the cells by centrifugation and wash with a suitable buffer.

  • Lyse the cells using a lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the soluble fraction using the Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-p38 or anti-Hog1) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Fungal Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-Hog1 / anti-Hog1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound exerts its potent antifungal effect by targeting the Hik1 histidine kinase and subsequently overstimulating the HOG signaling pathway. This leads to a cascade of events culminating in osmotic stress and cell death. The detailed understanding of this mechanism provides a solid foundation for the further development of this compound and its analogs as novel antifungal therapeutics. The experimental protocols outlined in this guide offer a framework for researchers to investigate the activity of this compound and other compounds that may target similar pathways in fungal pathogens.

References

chemical structure and properties of Ambruticin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ambruticin: Chemical Structure and Properties

Introduction

This compound is a family of polyketide natural products first isolated from the myxobacterium Sorangium cellulosum.[1][2][3][4] These compounds have garnered significant interest within the scientific community due to their potent antifungal activity against a range of human pathogens, including Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[1][5][6] Structurally, ambruticins are characterized by a unique architecture featuring a tetrahydropyran (B127337) (THP) ring, a dihydropyran (DHP) ring, and a hydrocarbon linker that incorporates an unusual trisubstituted cyclopropyl (B3062369) group.[1][3][4][7] Their promising biological activity and low toxicity in murine models make them attractive candidates for the development of new antifungal therapeutics.[1][8][9]

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of this compound, with a focus on providing detailed technical information for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The this compound family includes several congeners, with this compound S being one of the most studied. The core structure consists of two oxygen heterocycles linked by a divinylcyclopropane chain.[7] The IUPAC name for this compound is (8E)-3,7-Anhydro-2,4,8,9-tetradeoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid.[2]

Key structural features include the tetrahydropyran and dihydropyran rings, which are crucial for its biological activity.[1][3][4] Variations among different this compound congeners, such as this compound S, VS, and the biosynthetic intermediate this compound J, primarily occur at the C5 position of the pyran ring system.[1][7][8]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.

PropertyValueReference
Molecular Formula C₂₈H₄₂O₆[2]
Molecular Weight 474.6 g/mol [2]
IUPAC Name 2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid[2]
CAS Number 58857-02-6[2]
XLogP3 (Computed) 3.6[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 6[2]

Biological Properties and Antifungal Activity

This compound exhibits potent antifungal activity, particularly against dimorphic fungal pathogens.[5] Its efficacy has been demonstrated in both in vitro and in vivo models.[8] The mechanism of action, detailed in the following section, is distinct from many existing antifungal agents, making it a valuable candidate for overcoming drug resistance.

Antifungal Spectrum and Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the in vitro activity of this compound against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Hansenula anomala0.05[10],[11]
Coccidioides immitisFavorable with Amphotericin B & Miconazole[5]
Histoplasma capsulatumFavorable with Amphotericin B & Miconazole[5]
Blastomyces dermatitidisFavorable with Amphotericin B & Miconazole[5]
Aspergillus fumigatusFavorable with Amphotericin B & Miconazole[5]
Candida speciesUnfavorable vs. Amphotericin B & 5-Fluorocytosine[5]
Dermatophytic FungiFavorable with Miconazole; Less active than Tolnaftate[5]

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway, a critical component of the fungal osmoregulatory system.[1][2][6][8] This pathway allows fungi to adapt to changes in external osmolarity.

The proposed mechanism involves the following steps:

  • Targeting Histidine Kinase: this compound is believed to interact with a group III histidine kinase, such as Hik1 in Saccharomyces cerevisiae.[8][12] This interaction mimics an osmotic stress signal.

  • Activation of the HOG Pathway: This false signal leads to the overstimulation and constitutive activation of the HOG MAP kinase cascade.[8]

  • Glycerol Accumulation: The activated pathway results in the massive intracellular accumulation of glycerol.[10],[11]

  • Cell Lysis: In the absence of high external osmolarity, the high intracellular glycerol concentration causes a rapid influx of water, leading to increased turgor pressure, leakage of cellular contents, and ultimately, cell death.[8],[10]

This mechanism is shared with other fungicides like phenylpyrroles (e.g., pyrrolnitrin).[8],[10]

HOG_Pathway_this compound Hik1 Hik1 (Histidine Kinase) Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1_P Ssk1-P (Inactive) Ypd1->Ssk1_P Phosphorylates Ssk1 Ssk1 (Active) Ssk1_P->Ssk1 Dephosphorylation (Signal) Ssk2_20 Ssk2/20 Ssk1->Ssk2_20 Activates Pbs2 Pbs2 Ssk2_20->Pbs2 Activates Hog1 Hog1 Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P (Active) Hog1->Hog1_P Glycerol Glycerol Accumulation Hog1_P->Glycerol Upregulates production Death Cell Death Glycerol->Death Causes osmotic imbalance This compound This compound This compound->Hik1

Caption: this compound's mechanism of action via the HOG signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, characterization, and biological evaluation of this compound.

Total Synthesis of this compound Analogues

The complex structure of this compound has made it a challenging target for total synthesis. A common strategy is a convergent approach, assembling the molecule from several key fragments.[3][6][13][14]

Workflow: Convergent Synthesis of this compound J [6][7]

  • Fragment Preparation: Synthesize three key fragments independently:

    • Fragment A (Vinyl Iodide): Prepared from L-aspartic acid.[7]

    • Fragment B (Sulfone): A known compound used in previous this compound syntheses.[6]

    • Fragment C (Vinylcyclopropane Linchpin): Synthesized using stereoselective cyclopropanation methodology.[7]

  • Fragment Coupling (Suzuki-Miyaura): The vinyl iodide (Fragment A) and the vinylcyclopropane (B126155) boronic ester (Fragment C) are coupled via a Suzuki-Miyaura cross-coupling reaction.[6][7]

  • Fragment Coupling (Julia-Kocienski Olefination): The product from the previous step is then coupled with the sulfone (Fragment B) using a Julia-Kocienski olefination to assemble the complete carbon skeleton.[6][7]

  • Final Steps (Deprotection & Oxidation): Global deprotection of protecting groups, followed by selective oxidation of the primary alcohol, yields the final this compound analogue.[6]

Synthesis_Workflow cluster_coupling Fragment Coupling F_A Fragment A (Vinyl Iodide) SMC Suzuki-Miyaura Coupling F_A->SMC F_B Fragment B (Sulfone) JKO Julia-Kocienski Olefination F_B->JKO F_C Fragment C (Vinylcyclopropane) F_C->SMC SMC->JKO Intermediate Aldehyde Final Deprotection & Oxidation JKO->Final Product This compound J Final->Product

Caption: Convergent synthesis workflow for this compound J.

In Vitro Antifungal Susceptibility Testing

Determining the MIC of this compound against various fungal pathogens is crucial for evaluating its efficacy.

Protocol: Agar (B569324) Dilution Technique (Modified from ICS) [5]

  • Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar supplemented for fungal growth).

  • Drug Dilution: Prepare a series of two-fold dilutions of this compound in a suitable solvent.

  • Plate Preparation: Incorporate each drug dilution into molten agar and pour into petri dishes to solidify. A drug-free control plate is also prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., to 0.5 McFarland standard).

  • Inoculation: Spot-inoculate the prepared agar plates with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus being tested (e.g., 30-35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Western Blot Analysis for Hog1 Phosphorylation

This protocol is used to confirm that this compound activates the HOG pathway by detecting the phosphorylation of the Hog1 protein.[8]

  • Cell Culture and Treatment:

    • Grow fungal cells (e.g., S. cerevisiae expressing Hik1) to mid-log phase in an appropriate liquid medium.

    • Expose the cells to a specific concentration of this compound for a defined period. Include a positive control (e.g., 0.5 M NaCl to induce osmotic stress) and a negative (untreated) control.

  • Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., bead beating in lysis buffer) to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Hog1 (e.g., anti-p38 antibody which recognizes the dually phosphorylated T180/Y182 of Hog1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Loading Control: Re-probe the same membrane with an antibody against total Hog1 to ensure equal protein loading across all lanes.

Conclusion

This compound remains a highly promising lead compound in the search for novel antifungal agents. Its unique chemical structure and its specific mechanism of action targeting the fungal HOG pathway provide a strong foundation for further drug development. The detailed synthetic strategies and experimental protocols outlined in this guide offer valuable resources for researchers aiming to explore the full therapeutic potential of the this compound family of natural products. Continued investigation, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic properties, will be crucial in translating the potent antifungal activity of this compound into a clinical reality.

References

Ambruticin: A Technical Guide to the Cyclopropyl-Polyene-Pyran Acid Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambruticin is a potent antifungal agent belonging to a unique class of polyketide natural products. Isolated from the myxobacterium Sorangium cellulosum, its structure is characterized by a distinctive trisubstituted divinylcyclopropane ring, a dihydropyran, and a tetrahydropyran (B127337) moiety linked to a carboxylic acid side chain. This novel architecture is the foundation for its powerful antifungal activity, which is primarily exerted through the disruption of the high-osmolarity glycerol (B35011) (HOG) signaling pathway, a critical component of fungal osmoregulation. This document provides an in-depth technical overview of this compound, consolidating data on its biological activity, detailing its mechanism of action and biosynthetic pathway, and outlining key experimental methodologies for its study and manipulation.

Chemical Structure and Properties

This compound and its congeners are polyketides of an unusual structure. The core scaffold consists of a trisubstituted divinylcyclopropane ring connected to two pyran rings.[1][2] The various this compound congeners, such as this compound S and the VS series, differ primarily in the substitution at the C5 position.[1] This unique cyclopropyl (B3062369) core has made the this compound family a compelling target for total synthesis.[1][2][3]

Key Structural Features:

  • Cyclopropyl Ring: A trisubstituted divinylcyclopropane core is a hallmark of the this compound family.

  • Polyene System: An extended conjugated double bond system contributes to its properties.

  • Pyran Rings: Contains both a tetrahydropyran (THP) and a dihydropyran (DHP) heterocycle.[4]

  • Carboxylic Acid: A terminal carboxylic acid group is crucial for its biological activity.

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its potent antifungal effect by targeting the high-osmolarity glycerol (HOG) signaling pathway, which is essential for fungal cells to adapt to osmotic stress.[5][6]

  • Target: The primary molecular target is Hik1, a group III histidine kinase that acts as an osmosensor.[5][6]

  • Action: this compound's interaction with Hik1 leads to the aberrant activation of the HOG pathway, even in the absence of osmotic stress.[5][6] This is similar to the mechanism of other agricultural fungicides like phenylpyrroles.

  • Downstream Effects: The constitutive activation of the HOG pathway results in the over-accumulation of intracellular glycerol.[7]

  • Cellular Outcome: In a normal osmotic environment, this high internal glycerol concentration causes a massive influx of water, leading to cell swelling, leakage of cellular contents, and ultimately, cell death.[7][8]

Below is a diagram illustrating the signaling cascade of the HOG pathway and the point of intervention by this compound.

HOG_Pathway This compound's Mechanism of Action via the HOG Pathway cluster_membrane Cell Membrane Hik1 Hik1 (Histidine Kinase Osmo-sensor) Ypd1 Ypd1 Hik1->Ypd1 Phosphorelay This compound This compound This compound->Hik1 Binds and activates Ssk1_P Ssk1-P (Inactive) Ypd1->Ssk1_P Phosphorylates Ssk1 Ssk1 (Active) Ssk1_P->Ssk1 Dephosphorylation (Signal On) Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P (Active) Hog1->Hog1_P Nucleus Nucleus Hog1_P->Nucleus Translocates to Glycerol Glycerol Accumulation Nucleus->Glycerol Upregulates genes for Osmotic_Imbalance Osmotic Imbalance & Cell Death Glycerol->Osmotic_Imbalance

Caption: this compound binds to the Hik1 osmosensor, leading to aberrant HOG pathway activation.

Biosynthesis

This compound is synthesized by a Type I polyketide synthase (PKS) in Sorangium cellulosum.[9] The biosynthetic gene cluster contains the necessary enzymes for the assembly of the polyketide chain and its subsequent modifications, including the formation of the characteristic cyclopropane (B1198618) and pyran rings.

Key Biosynthetic Steps & Intermediates:

  • Polyketide Chain Assembly: The PKS machinery iteratively adds extender units to build the linear polyketide backbone.

  • Cyclopropane Formation: The methylcyclopropane (B1196493) ring is formed on the PKS assembly line, a remarkable enzymatic feat likely involving a Favorskii-type rearrangement.

  • Release & First Intermediate: The PKS product is released, yielding the putative intermediate This compound J .[1][2]

  • First Pyran Ring Formation: The flavin-dependent monooxygenase, AmbJ , catalyzes the epoxidation of the C6-C7 alkene in this compound J. This is followed by a regioselective 6-endo epoxide ring opening, catalyzed by the epoxide hydrolase AmbK , to form the tetrahydropyran ring, yielding This compound F .[4][10]

  • Dihydropyran Formation: The dihydropyran ring is formed from a second tetrahydropyran precursor. The enzymes AmbP (a Rieske enzyme) and AmbO (a flavin-dependent monooxygenase) are implicated in the desaturation of this THP ring to form the final DHP moiety.[7][11]

  • Tailoring Reactions: A series of post-PKS modifications, including oxidations and reductions by enzymes like AmbQ and AmbN, convert this compound F into This compound S and other congeners.[11]

The proposed biosynthetic pathway is visualized below.

Biosynthesis This compound Biosynthetic Pathway enzyme enzyme PKS Polyketide Synthase (PKS) Ambruticin_J This compound J PKS->Ambruticin_J Epoxide_Intermediate Epoxide Intermediate Ambruticin_J->Epoxide_Intermediate node_AmbJ AmbJ (Epoxidase) Ambruticin_F This compound F Epoxide_Intermediate->Ambruticin_F node_AmbK AmbK (Epoxide Hydrolase) Tailoring_Intermediates Tailoring Intermediates Ambruticin_F->Tailoring_Intermediates node_Tailoring AmbP, AmbO, AmbQ, AmbN etc. Ambruticin_S This compound S Tailoring_Intermediates->Ambruticin_S node_AmbJ->Epoxide_Intermediate node_AmbK->Ambruticin_F node_Tailoring->Tailoring_Intermediates

Caption: Key enzymatic steps in the conversion of the PKS product to this compound S.

Quantitative Data

In Vitro Antifungal Activity

This compound exhibits a broad spectrum of activity against pathogenic fungi. Minimum Inhibitory Concentration (MIC) values are summarized below.

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Histoplasma capsulatum0.049 - 0.39[1]
Blastomyces dermatitidis0.049 - 0.39[1]
Coccidioides immitisFavorable vs. Amphotericin B[6][12]
Aspergillus fumigatusFavorable vs. Amphotericin B[6][12]
Aspergillus species (KOSN-2079)1.0 (increases to 4.0-8.0 with 10% serum)[3]
Dermatophytic Fungi (majority of 24 strains)≤ 0.049[1]
Candida and Torulopsis speciesUnfavorable vs. Amphotericin B[12][13]
In Vivo Efficacy in Murine Models

This compound and its analogs have demonstrated significant efficacy in animal models of systemic fungal infections when administered orally.

Fungal Disease ModelCompoundDosageOutcomeReference
HistoplasmosisThis compound150 mg/kg/day (oral)Curative after 4 weeks of treatment[5][11]
HistoplasmosisThis compound75-150 mg/kg/day (oral)50% Cure Dose (CD₅₀)[5]
CoccidioidomycosisKOSN-207920 or 50 mg/kg (oral)Improved survival over control[5]
CoccidioidomycosisKOSN-208920 mg/kg (oral)8/9 mice survived[5]
CoccidioidomycosisKOSN-208950 mg/kg (oral)100% survival; near-sterilization of infection[1][5]
Aspergillosis (Invasive)KOSN-2079High dose (oral)Significantly reduced pulmonary fungal burden and improved survival[3]
Pharmacokinetic Properties
CompoundAdministrationKey Parameters (Mouse Model)Reference
This compound75 mg/kg (single oral dose)Peak serum level: 45 µg/mL at 1h; Serum half-life: 3.1h[1]
KOSN-2079OralGood oral bioavailability, ~5h half-life, modest plasma accumulation[5]
KOSN-2089OralGood oral bioavailability, >24h calculated plasma half-life, high volume of distribution[5]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

A standardized method for determining the MIC of this compound is crucial for evaluating its activity. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a reference method for yeasts. A generalized protocol is described below.

  • Preparation of Antifungal Agent:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform two-fold serial dilutions in 96-well microtiter plates using RPMI 1640 medium to achieve the desired final concentration range. Plates can be prepared in bulk and stored at -70°C.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a cell suspension in sterile saline from the culture.

    • Adjust the suspension turbidity spectrophotometrically to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Include a drug-free well for growth control and an uninoculated well for sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (typically ≥50% inhibition) compared to the growth control well. This can be assessed visually or with a microplate reader.

Total Synthesis Workflow

The total synthesis of this compound is a complex undertaking that has been achieved through various convergent strategies. Key reactions frequently employed include Suzuki-Miyaura cross-couplings and Julia-Kocienski olefinations to connect major fragments.[2][3][4] While specific, detailed protocols are found within the supporting information of primary literature, a general workflow is presented below.

Caption: A convergent strategy uniting three key fragments to construct the this compound core.

Gene Knockout in S. cellulosum via Electroporation

Genetic manipulation of Sorangium cellulosum is challenging but has been achieved using electroporation to generate knockout mutants for biosynthetic studies.[7][11] A specific, optimized protocol for this organism is not widely published, but the general principles of bacterial electroporation would apply.

  • Construct Preparation:

    • A knockout plasmid is constructed, typically containing a resistance cassette (e.g., for apramycin) flanked by homologous regions (~1-2 kb) upstream and downstream of the target gene (e.g., ambJ). This allows for homologous recombination.

  • Preparation of Electrocompetent Cells:

    • Grow S. cellulosum in an appropriate liquid medium to mid-log phase.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with a cold, non-conductive wash buffer (e.g., 10% glycerol) to remove salts from the growth medium. This is a critical step to prevent arcing during electroporation.

    • Resuspend the final cell pellet in a small volume of the same wash buffer to create a dense, electrocompetent cell suspension.

  • Electroporation:

    • Mix a small volume (e.g., 50-100 µL) of the competent cells with the knockout plasmid DNA in a pre-chilled electroporation cuvette (e.g., 0.1 or 0.2 cm gap).

    • Apply a high-voltage electric pulse using an electroporator. The optimal parameters (Voltage, Capacitance, and Resistance) must be empirically determined for S. cellulosum.

    • Immediately after the pulse, add recovery medium (a rich, non-selective broth) to the cuvette and transfer the cell suspension to a tube.

  • Recovery and Selection:

    • Incubate the cells in the recovery medium for several hours at the optimal growth temperature with shaking to allow for the expression of the resistance gene.

    • Plate the recovered cells onto a selective agar medium containing the appropriate antibiotic.

    • Incubate the plates until colonies appear.

  • Verification:

    • Confirm the successful gene knockout in the resulting colonies via PCR using primers that flank the targeted gene locus and/or through Southern blotting.

Conclusion and Future Directions

This compound remains a highly promising antifungal lead compound due to its unique structure and potent, targeted mechanism of action against the fungal HOG pathway. Its efficacy in animal models, particularly via oral administration, underscores its potential for development as a therapeutic for systemic mycoses. Future research will likely focus on:

  • Total Synthesis Optimization: Developing more efficient and scalable synthetic routes to this compound and its analogs.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing novel derivatives to improve potency, broaden the antifungal spectrum, and enhance pharmacokinetic properties.

  • Biosynthetic Engineering: Manipulating the this compound gene cluster to produce novel congeners with improved therapeutic profiles.

  • Clinical Development: Advancing the most promising this compound analogs through preclinical and clinical trials to address the growing threat of invasive fungal infections and antifungal resistance.

References

different congeners of Ambruticin (Ambruticin S, VS-3, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ambruticin and its key congeners, focusing on their chemical structures, antifungal activities, mechanism of action, and the experimental methodologies used for their evaluation. Ambruticins are a class of polyketide-derived natural products first isolated from the myxobacterium Sorangium cellulosum.[1][2] They have garnered significant interest as potential antifungal agents due to their novel structure and mechanism of action.[3][4]

Chemical Structures of Key this compound Congeners

The this compound family is characterized by a unique molecular architecture featuring a divinylcyclopropane ring, a tetrahydropyran (B127337) (THP) ring, and a dihydropyran (DHP) ring.[2][4][5][6][7] Congeners primarily differ in the functional group at the C5 position.[2][4] The "S" series possesses a hydroxyl group, while the more potent "VS" series features an amino group with varying degrees of methylation.[2][3] Other notable congeners include biosynthetic precursors like this compound J and its epimer, this compound F.[2][4][5]

CongenerR Group at C5Chemical Structure
This compound S -OHthis compound S structure
This compound VS-5 -NH₂this compound VS-5 structure
This compound VS-4 -NH(CH₃)this compound VS-4 structure
This compound VS-3 -N(CH₃)₂this compound VS-3 structure
This compound F C5 epimer of this compound Sthis compound F structure
This compound J Biosynthetic precursor with C3,C5-diolthis compound J structure

Mechanism of Action: Targeting the HOG Pathway

Ambruticins exert their antifungal effect through a distinct mechanism of action: the hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway.[1][3] This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.[8][9]

The primary molecular target of this compound is believed to be the Group III histidine kinase, Hik1.[3] Binding of this compound to Hik1 appears to dysregulate its normal function, leading to an inappropriate downstream signal. This signal results in the overstimulation of the HOG pathway, even in the absence of osmotic stress.[3] The consequence is a massive accumulation of intracellular glycerol, which increases turgor pressure, causes cellular leakage, and ultimately leads to fungal cell death.[1]

Below is a diagram illustrating the proposed mechanism of this compound's interaction with the fungal HOG pathway.

HOG_Pathway_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Congener Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Ypd1 Ypd1 (Phosphotransfer) Hik1->Ypd1 P Hik1->Ypd1 Prevents Phosphorylation or Promotes Dephosphorylation Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 P Ssk1_P Ssk1-P (Inactive) Ssk1->Ssk1_P Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 P Hog1 Hog1 (MAPK) Pbs2->Hog1 P Hog1_P Hog1-P (Active) Hog1->Hog1_P Glycerol Glycerol Accumulation Hog1_P->Glycerol Upregulates Transcription Stress-Response Gene Transcription Hog1_P->Transcription Death Cell Death Glycerol->Death Leads to Efficacy_Workflow start Start immuno Immunosuppression (e.g., Cyclophosphamide) start->immuno infect Intranasal Infection (Aspergillus fumigatus) immuno->infect random Randomization into Groups infect->random treat_drug Treatment Group (Oral this compound Analog) random->treat_drug treat_ctrl Control Group (Vehicle) random->treat_ctrl monitor Daily Monitoring treat_drug->monitor treat_ctrl->monitor endpoint Endpoints monitor->endpoint survival Survival Analysis (Kaplan-Meier) endpoint->survival burden Fungal Burden (CFU in Lungs) endpoint->burden end End survival->end burden->end

References

The Biosynthesis of Ambruticin in Myxobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a potent antifungal agent produced by the myxobacterium Sorangium cellulosum, has garnered significant interest due to its unique structural features and promising biological activity. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and key chemical intermediates. We present a comprehensive overview of the current understanding of this compound biosynthesis, supported by data from gene knockout studies and metabolic analysis. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology, providing detailed experimental methodologies and a foundation for future investigations and engineering efforts.

Introduction

Myxobacteria are renowned producers of a diverse array of bioactive secondary metabolites, many of which possess complex chemical structures and potent pharmacological activities.[1] Among these, the ambruticins, first isolated from Sorangium cellulosum, stand out for their strong antifungal properties.[2] The intricate molecular architecture of this compound, which includes a unique cyclopropyl (B3062369) ring, a dihydropyran ring, and a tetrahydropyran (B127337) ring, is assembled through a fascinating biosynthetic pathway involving a modular polyketide synthase (PKS) and a series of post-PKS tailoring enzymes.[3][4] Understanding the intricacies of this pathway is crucial for efforts aimed at the rational design of novel this compound analogs with improved therapeutic properties and for the heterologous production of these valuable compounds.

The this compound Biosynthetic Gene Cluster and Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (amb) within the genome of Sorangium cellulosum.[3] This cluster encodes a large, multi-modular Type I PKS system responsible for the assembly of the polyketide backbone, as well as a suite of tailoring enzymes that modify this backbone to generate the final this compound derivatives.[3][4]

The proposed biosynthetic pathway commences with the PKS-mediated assembly of the initial polyketide chain. Following its release from the PKS, the linear precursor undergoes a series of enzymatic modifications, including epoxidation, cyclization, oxidation, and reduction, to form the characteristic heterocyclic rings and other structural motifs of the this compound scaffold.[2][4]

Key Genes and Their Proposed Functions in this compound Biosynthesis:
GeneProposed Function
ambA-IPolyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone.
ambJFlavin-dependent monooxygenase that catalyzes the epoxidation of a double bond in the polyketide chain.[2]
ambKEpoxide hydrolase involved in the subsequent formation of the tetrahydropyran (THP) ring.[5]
ambPRieske enzyme implicated in the formation of the 20,21-alkene.[4]
ambOFlavin-dependent monooxygenase also implicated in 20,21-alkene formation.[4]
ambNImplicated in the oxidation of this compound F.[4]
ambQImplicated in the oxidation of this compound F.[4]
ambRProposed to be involved in the reductive amination to form this compound VS-5.[4]
ambSProposed to be involved in the N-methylation to yield this compound VS-4.[4]

Quantitative Analysis of this compound Production

Gene knockout studies have been instrumental in elucidating the roles of individual genes in the this compound biosynthetic pathway. By inactivating specific genes and analyzing the resulting metabolic profiles, researchers have been able to isolate and characterize key biosynthetic intermediates. The following table summarizes the reported yields of specific this compound-related metabolites from various mutant strains of Sorangium cellulosum.

StrainGenotypeMajor Product(s) DetectedReported Yield (mg/L)
S. cellulosum So ce10 (Wild-Type)Wild-TypeThis compound S and VS seriesNot Quantified
ΔambJ MutantambJ knockoutThis compound J1.6[5]
ΔambK MutantambK knockoutThis compound K1.4[5]
ΔambG MutantambG knockoutThis compound G1.0[5]
ΔambP-S MutantambP-S knockout20,21-dihydrothis compound FNot Quantified
ΔambN-S MutantambN-S knockoutThis compound FNot Quantified

Note: The yields for the wild-type and some mutant strains have not been explicitly quantified in the reviewed literature, with analyses often presented as qualitative HPLC traces.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Genetic Manipulation of Sorangium cellulosum

Genetic manipulation of Sorangium cellulosum is notoriously challenging. However, electroporation-based methods for introducing foreign DNA to achieve homologous recombination have been successfully developed.[5]

Protocol for Gene Knockout in Sorangium cellulosum via Electroporation and Homologous Recombination:

  • Preparation of Electrocompetent Cells:

    • Grow S. cellulosum in a suitable liquid medium (e.g., M-medium) to the desired cell density.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet sequentially with ice-cold sterile water and then with a 10% glycerol (B35011) solution to remove salts and extracellular polysaccharides.

    • Resuspend the final cell pellet in a small volume of 10% glycerol to create a dense suspension of electrocompetent cells.

  • Construction of the Gene Knockout Plasmid:

    • Amplify the upstream and downstream flanking regions (typically ~1.5 kb each) of the target gene from the genomic DNA of S. cellulosum using PCR.

    • Clone these flanking regions into a suicide vector (e.g., a derivative of pBJ113) on either side of an antibiotic resistance cassette (e.g., hygromycin or kanamycin (B1662678) resistance).

    • The resulting plasmid will serve as the delivery vehicle for the knockout construct.

  • Electroporation:

    • Mix an aliquot of the electrocompetent cells with the gene knockout plasmid DNA.

    • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette (e.g., 2 mm gap).

    • Apply a single electrical pulse using an electroporator with optimized settings (e.g., specific voltage, capacitance, and resistance).

    • Immediately after the pulse, add recovery medium (e.g., M-medium) to the cuvette and transfer the cell suspension to a fresh tube.

  • Selection and Screening of Mutants:

    • Incubate the cells for a recovery period to allow for the expression of the antibiotic resistance gene.

    • Plate the cell suspension on a suitable agar (B569324) medium containing the appropriate antibiotic for selection.

    • Incubate the plates until colonies appear.

    • Screen the resulting antibiotic-resistant colonies by PCR using primers that flank the target gene to identify double-crossover homologous recombination events, which will result in a size difference in the PCR product compared to the wild-type.

Isotopic Labeling Studies

Isotopic labeling experiments are powerful tools for tracing the incorporation of precursor molecules into a biosynthetic pathway. While a specific detailed protocol for this compound has not been published, the following general protocol for polyketide biosynthesis in myxobacteria can be adapted.

Representative Protocol for Isotopic Labeling:

  • Precursor Selection and Preparation:

    • Choose isotopically labeled precursors relevant to polyketide biosynthesis, such as [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, or [¹³C-methyl]-methionine.

    • Prepare sterile stock solutions of the labeled precursors.

  • Feeding Experiment:

    • Grow a culture of S. cellulosum in a defined minimal medium to a specific growth phase (e.g., early to mid-exponential phase).

    • Add the sterile, isotopically labeled precursor to the culture at a predetermined final concentration.

    • Continue to incubate the culture for a period sufficient to allow for the biosynthesis and accumulation of the target metabolite.

  • Extraction and Analysis:

    • Harvest the culture and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the this compound derivatives of interest using chromatographic techniques such as HPLC.

    • Analyze the purified compounds by mass spectrometry (MS) to determine the incorporation of the isotopic label and by nuclear magnetic resonance (NMR) spectroscopy to determine the specific positions of the labels within the molecule.

In Vitro Enzyme Assays

Characterizing the function of individual biosynthetic enzymes often requires in vitro assays using purified enzymes and substrates.

General Protocol for an In Vitro Assay of a Flavin-Dependent Monooxygenase (e.g., AmbJ):

  • Enzyme Expression and Purification:

    • Clone the gene encoding the monooxygenase (e.g., ambJ) into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

    • Express the protein in a suitable host, such as E. coli.

    • Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography).

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, the substrate (e.g., a synthetic precursor to the epoxidation step), and the cofactor NADPH.

    • Initiate the reaction by adding the enzyme or the substrate.

    • Monitor the reaction progress by measuring the consumption of NADPH spectrophotometrically at 340 nm or by analyzing the formation of the product over time using HPLC or LC-MS.

General Protocol for an In Vitro Assay of an Epoxide Hydrolase (e.g., AmbK):

  • Enzyme Expression and Purification:

    • Clone and express the epoxide hydrolase (e.g., ambK) as described for the monooxygenase.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the epoxide substrate.

    • Incubate the reaction at an optimal temperature.

    • Monitor the formation of the diol product over time using methods such as HPLC, LC-MS, or a colorimetric assay if a suitable chromogenic substrate is available.[6]

Visualizing the Biosynthetic Logic

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows in this compound biosynthesis.

Ambruticin_Biosynthesis_Pathway precursors Acetate & Propionate PKS PKS (ambA-I) precursors->PKS polyketide Linear Polyketide ambruticin_J This compound J polyketide->ambruticin_J AmbJ AmbJ (Epoxidase) ambruticin_J->AmbJ epoxide_intermediate 6,7-Epoxide Intermediate AmbK AmbK (Epoxide Hydrolase) epoxide_intermediate->AmbK ambruticin_F This compound F AmbNQ AmbN, AmbQ (Oxidases) ambruticin_F->AmbNQ keto_this compound 5-Keto-ambruticin Reducer Reductase keto_this compound->Reducer AmbR AmbR (Reductive Aminase) keto_this compound->AmbR ambruticin_S This compound S ambruticin_VS5 This compound VS-5 AmbS AmbS (N-methyltransferase) ambruticin_VS5->AmbS ambruticin_VS4 This compound VS-4 PKS->polyketide AmbJ->epoxide_intermediate AmbK->ambruticin_F AmbNQ->keto_this compound Reducer->ambruticin_S AmbR->ambruticin_VS5 AmbS->ambruticin_VS4

Caption: Proposed biosynthetic pathway of this compound.

Gene_Knockout_Workflow start Start: Wild-Type S. cellulosum prepare_cells Prepare Electrocompetent S. cellulosum Cells start->prepare_cells construct_plasmid Construct Gene Knockout Plasmid (Homologous flanking regions + Resistance marker) electroporation Electroporation of Plasmid into Cells construct_plasmid->electroporation prepare_cells->electroporation recovery Post-Electroporation Recovery electroporation->recovery selection Selection on Antibiotic-Containing Media recovery->selection screening PCR Screening of Resistant Colonies for Double Crossover Events selection->screening mutant_strain Isolated Mutant Strain screening->mutant_strain

Caption: Experimental workflow for gene knockout in S. cellulosum.

Conclusion and Future Directions

The study of this compound biosynthesis has unveiled a complex and elegant enzymatic assembly line. The combination of genetic engineering, total synthesis, and metabolic analysis has been pivotal in dissecting this intricate pathway. While significant progress has been made, several aspects warrant further investigation. The precise catalytic mechanisms of the tailoring enzymes, particularly the formation of the cyclopropyl ring, remain to be fully elucidated. Furthermore, a comprehensive quantitative analysis of the metabolic flux through the pathway in both wild-type and engineered strains would provide valuable insights for optimizing this compound production. The detailed protocols and data presented in this guide offer a solid foundation for researchers to build upon, paving the way for the discovery of novel this compound derivatives and the development of robust production platforms for this promising antifungal agent.

References

The Genetic Blueprint of Ambruticin: A Technical Guide to its Biosynthesis in Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ambruticin, a potent antifungal agent, is a polyketide natural product synthesized by the myxobacterium Sorangium cellulosum. Its unique chemical structure, featuring a cyclopropyl (B3062369) group and two pyran rings, has attracted significant interest for its therapeutic potential. This technical guide provides an in-depth exploration of the genetic basis of this compound production, detailing the biosynthetic gene cluster, the functions of key enzymes, and the experimental methodologies used to elucidate its complex synthesis.

The this compound Biosynthetic Gene Cluster (amb)

The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (amb) within the large genome of Sorangium cellulosum.[1][2] This cluster encodes a suite of enzymes, including a Type I polyketide synthase (PKS), that work in a coordinated fashion to assemble the this compound scaffold from simple metabolic precursors.

The amb gene cluster is responsible for the entire biosynthetic pathway, from the initial polyketide chain assembly to the final tailoring modifications that yield the various this compound congeners.[3][4] The organization of the genes within this cluster provides critical insights into the step-by-step synthesis of this complex molecule.

Core Polyketide Synthase Machinery

At the heart of the amb gene cluster are the genes encoding the large, modular Type I polyketide synthase (PKS). These enzymes function as an assembly line, where each module is responsible for the addition and modification of a specific building block to the growing polyketide chain.[3][5] The linear arrangement of these modules on the PKS enzymes generally corresponds to the order of chemical reactions in the biosynthesis.

Key Tailoring Enzymes

Beyond the core PKS, the amb gene cluster harbors a collection of genes encoding tailoring enzymes that are crucial for the chemical maturation of the this compound molecule. These enzymes catalyze a variety of reactions, including ring formation, oxidation, reduction, and methylation. The functional characterization of these enzymes through genetic manipulation has been instrumental in deciphering the this compound biosynthetic pathway.[6][7]

Quantitative Analysis of this compound Production

While precise production titers of this compound and its intermediates are often strain- and condition-dependent and not always publicly reported in absolute concentrations, the relative production levels in wild-type and mutant strains have been extensively analyzed using High-Performance Liquid Chromatography (HPLC). These analyses have been fundamental in assigning functions to the genes within the amb cluster.

Below is a summary of the observed production changes in key gene knockout mutants of Sorangium cellulosum.

Gene KnockoutAccumulated Metabolite(s)Inferred Gene FunctionReference
ΔambM15-desmethylambruticinsC-methylation of the polyketide backbone.[3]
ΔambJThis compound JCatalyzes the epoxidation of the C6-C7 alkene in this compound J, a key step in tetrahydropyran (B127337) ring formation.[7][8]
ΔambKThis compound KFunctions as an epoxide hydrolase, catalyzing the formation of the tetrahydropyran ring.[6][7]
ΔambGThis compound GInvolved in the iterative extension of the polyketide chain.[6]
ΔambP-S20,21-dihydrothis compound FA Rieske oxygenase (AmbP) and a flavin-dependent monooxygenase (AmbO) are implicated in the formation of the 20,21-alkene.[9][10]
ΔambN-SThis compound FAmbN is involved in the oxidation of this compound F to 5-ketothis compound.[9][10]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process that can be divided into three main stages: initiation, elongation and modification by the PKS modules, and post-PKS tailoring. The following diagram illustrates the revised biosynthetic pathway based on gene knockout studies.

This compound Biosynthetic Pathway Precursors Malonyl-CoA, Methylmalonyl-CoA PKS This compound PKS (ambA-H) Precursors->PKS PKS_intermediate PKS-bound polyketide chain Ambruticin_G This compound G PKS_intermediate->Ambruticin_G Release from PKS Desmethylambruticins 15-desmethylambruticins PKS_intermediate->Desmethylambruticins ΔambM Ambruticin_J This compound J Ambruticin_G->Ambruticin_J AmbH (iterative extension) Epoxide_intermediate Epoxide Intermediate Ambruticin_J->Epoxide_intermediate AmbJ (epoxidation) Ambruticin_F This compound F Epoxide_intermediate->Ambruticin_F AmbK (epoxide hydrolysis, ring formation) Keto_this compound 5-Keto-ambruticin Ambruticin_F->Keto_this compound AmbQ, AmbN (oxidation) Dihydroambruticin_F 20,21-dihydrothis compound F Ambruticin_F->Dihydroambruticin_F ΔambP-S Ambruticin_S This compound S Keto_this compound->Ambruticin_S Reduction Ambruticin_VS5 This compound VS-5 Keto_this compound->Ambruticin_VS5 AmbR (reductive amination) Ambruticin_VS4 This compound VS-4 Ambruticin_VS5->Ambruticin_VS4 AmbS (N-methylation) PKS->PKS_intermediate AmbH AmbH AmbJ AmbJ AmbK AmbK AmbQN AmbQ, AmbN AmbR AmbR AmbS AmbS AmbM AmbM AmbPO AmbP, AmbO

Caption: Revised biosynthetic pathway of this compound in Sorangium cellulosum.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through the development of genetic tools for Sorangium cellulosum and advanced analytical techniques.

Genetic Manipulation of Sorangium cellulosum

Genetic manipulation of S. cellulosum has historically been challenging due to its slow growth and resistance to common genetic tools. However, the development of an efficient electroporation method has enabled targeted gene knockout studies.[6][11]

General Protocol for Gene Knockout via Homologous Recombination:

  • Vector Construction: A knockout plasmid is constructed containing two regions of homology to the target gene, flanking an antibiotic resistance cassette.

  • Electroporation: The non-replicating knockout plasmid is introduced into S. cellulosum cells via electroporation.

  • Homologous Recombination: The plasmid integrates into the bacterial chromosome via a double-crossover event, replacing the target gene with the resistance cassette.

  • Selection and Verification: Transformants are selected on antibiotic-containing media, and the correct gene replacement is verified by PCR and sequencing.

Gene Knockout Workflow Vector_Construction 1. Construct Knockout Vector (Homology arms + Resistance cassette) Electroporation 2. Electroporation of S. cellulosum Vector_Construction->Electroporation Homologous_Recombination 3. Homologous Recombination (Double Crossover) Electroporation->Homologous_Recombination Selection 4. Selection on Antibiotic Media Homologous_Recombination->Selection Verification 5. Verification by PCR and Sequencing Selection->Verification

Caption: Workflow for gene knockout in Sorangium cellulosum.

Fermentation and Extraction of Ambruticins

Sorangium cellulosum is cultivated in a suitable liquid medium to promote growth and secondary metabolite production. The fermentation is typically carried out for an extended period, after which the ambruticins are extracted from the culture broth and mycelium using organic solvents.

HPLC Analysis of Ambruticins

The qualitative and quantitative analysis of ambruticins is performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

General HPLC Protocol:

  • Column: A reversed-phase C18 column is typically used for the separation of ambruticins and their derivatives.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape, is employed.

  • Detection: UV detection at a wavelength where the ambruticins absorb, or mass spectrometry for more sensitive and specific detection and structural elucidation.

Regulatory Mechanisms of this compound Production

The regulation of secondary metabolism in Sorangium cellulosum is complex and not yet fully understood for this compound. However, studies on other secondary metabolites in this bacterium have revealed the involvement of transcriptional regulators. For instance, the production of chivosazol is positively regulated by ChiR, while NtcA acts as a negative regulator of both chivosazol and etnangien (B1257903) synthesis.[12] The this compound gene cluster contains a gene encoding a putative hybrid histidine kinase, suggesting that its expression may be controlled by a two-component signal transduction system in response to environmental or cellular cues.[7] Further research is needed to elucidate the specific signaling pathways that govern this compound biosynthesis.

Regulatory Hypothesis Environmental_Signal Environmental/Cellular Signal Histidine_Kinase Hybrid Histidine Kinase (Amb07) Environmental_Signal->Histidine_Kinase Activates? Response_Regulator Response Regulator Histidine_Kinase->Response_Regulator Phosphorylation Cascade amb_cluster amb Gene Cluster Response_Regulator->amb_cluster Binds to promoter region? Ambruticin_Production This compound Production amb_cluster->Ambruticin_Production Transcription & Translation

Caption: Hypothetical signaling pathway for this compound regulation.

Conclusion and Future Perspectives

The genetic and biochemical basis of this compound production in Sorangium cellulosum is a fascinating area of research with significant implications for the development of new antifungal drugs. The elucidation of the amb gene cluster and the functions of its encoded enzymes have provided a roadmap for the biosynthesis of this complex natural product. The development of genetic tools for S. cellulosum has been a breakthrough, enabling targeted genetic modifications to probe the biosynthetic pathway and potentially engineer strains with improved this compound yields or novel derivatives.

Future research will likely focus on several key areas:

  • Detailed Characterization of Regulatory Networks: Unraveling the specific signaling pathways that control the expression of the amb gene cluster will be crucial for developing strategies to enhance this compound production.

  • Enzymatic Mechanisms: A deeper understanding of the catalytic mechanisms of the novel enzymes in the this compound pathway will provide valuable insights for synthetic biology and biocatalysis.

  • Strain Improvement: Metabolic engineering of Sorangium cellulosum to increase the precursor supply and overexpress key biosynthetic or regulatory genes holds promise for improving this compound titers.

  • Heterologous Expression: The expression of the this compound gene cluster in a more genetically tractable and faster-growing host could provide an alternative platform for the production of this compound and its analogs.

By continuing to explore the genetic and biochemical intricacies of this compound biosynthesis, the scientific community can unlock the full potential of this promising antifungal agent.

References

The Role of Polyketide Synthases in Ambruticin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambruticin, a potent antifungal agent produced by the myxobacterium Sorangium cellulosum, possesses a unique chemical architecture that includes a dihydropyran ring, a tetrahydropyran (B127337) ring, and a distinctive methylcyclopropane (B1196493) group. The biosynthesis of this complex natural product is orchestrated by a sophisticated enzymatic assembly line, with modular polyketide synthases (PKSs) playing a central role. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, focusing on the function and organization of the PKSs. It consolidates current knowledge derived from gene cluster analysis, gene knockout studies, and biochemical characterization of key enzymes. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology.

Introduction to this compound and its Biosynthesis

Ambruticins are a family of polyketides that exhibit significant antifungal activity, making them attractive leads for the development of new therapeutic agents.[1] The complex structure of this compound is assembled through a Type I modular PKS system, followed by a series of post-PKS modifications. The biosynthetic gene cluster (BGC) for this compound, designated amb, has been identified and sequenced, revealing a series of large, multifunctional PKS enzymes encoded by the genes ambA through ambH.[1] These PKSs, in concert with a suite of tailoring enzymes, catalyze the step-wise construction of the polyketide backbone and the introduction of its characteristic chemical features.

The this compound Polyketide Synthase Assembly Line

The core of this compound is synthesized by a series of modular PKSs. Each module is responsible for one cycle of polyketide chain elongation and modification. A typical module contains a set of catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) may be present to modify the β-keto group formed during chain extension. The AT domain of each module is responsible for selecting the specific extender unit, typically malonyl-CoA or methylmalonyl-CoA, for incorporation into the growing polyketide chain.[2]

Organization of the this compound PKS Modules and Domains

The this compound BGC contains several open reading frames encoding large PKS proteins. The predicted domain organization of the core PKS modules is summarized in the table below. This organization dictates the structure of the initial polyketide chain prior to post-PKS modifications.

GeneModulePredicted Domain OrganizationPredicted AT Substrate
ambA LoadingKSq-
ambB 1KS, AT, KR, ACPMalonyl-CoA
ambC 2KS, AT, DH, KR, ACPMethylmalonyl-CoA
ambD 3KS, AT, DH, ACPMethylmalonyl-CoA
ambE 4KS, AT, KR, ACPMethylmalonyl-CoA
ambF 5KS, AT, DH, KR, ACPMalonyl-CoA
ambG 6KS, AT, KR, ACPMalonyl-CoA
ambH 7 (Iterative)KS, AT, ACPMalonyl-CoA

Note: This table is a putative representation based on gene cluster analysis and homology to other known PKS systems. The exact domain functions and substrate specificities require further direct biochemical verification.

Key Enzymatic Steps in this compound Biosynthesis

Several unique enzymatic reactions contribute to the final structure of this compound. These are catalyzed by both PKS-integrated domains and discrete tailoring enzymes encoded within the amb cluster.

Pyran Ring Formation

A key feature of this compound is its dihydropyran ring. Analysis of the PKS architecture suggests that this ring is formed via an intramolecular reaction on a PKS-bound intermediate.[1] The dehydratase (DH) domain of module 3, AmbDH3, is proposed to catalyze both a dehydration event and a subsequent intramolecular oxa-Michael addition to form the pyran ring.[2]

Methylcyclopropane Ring Formation

The formation of the unusual methylcyclopropane ring is thought to occur on the PKS assembly line. The mechanism is hypothesized to involve a Favorskii-type rearrangement, although the precise enzymatic steps are still under investigation.[1]

Post-PKS Modifications

Following the release of the polyketide chain from the PKS, a series of tailoring enzymes modify the intermediate to produce the final this compound structure. These modifications include oxidations, reductions, and the formation of the tetrahydropyran ring.

  • Tetrahydropyran Ring Formation: The formation of the second heterocyclic ring, a tetrahydropyran, is a post-PKS event. The flavin-dependent monooxygenase AmbJ is proposed to epoxidize the polyketide intermediate, this compound J. Subsequently, the epoxide hydrolase AmbK catalyzes the regioselective opening of the epoxide to form the tetrahydropyran ring of this compound F.[3]

  • Desaturation: The enzymes AmbP, a Rieske oxygenase, and AmbO, a flavin-dependent monooxygenase, are implicated in the formation of a 20,21-alkene in the this compound structure.[4][5]

Quantitative Data from this compound Biosynthesis Studies

Genetic engineering of Sorangium cellulosum has provided valuable insights into the this compound biosynthetic pathway and has enabled the isolation and quantification of key intermediates. The following table summarizes the yields of this compound and its analogs from various mutant strains.

StrainGenotypeProduct(s)Yield (mg/L)Reference
S. cellulosum So ce10Wild-typeThis compound S and VS seriesNot specified[4]
S. cellulosum ΔambJKnockout of AmbJThis compound J1.6[3]
S. cellulosum ΔambKKnockout of AmbKThis compound K1.4[3]
S. cellulosum ΔambGKnockout of AmbGThis compound G1.0[3]
S. cellulosum ΔambP-SKnockout of AmbP to AmbS20,21-dihydrothis compound FMajor product[4]
S. cellulosum ΔambN-SKnockout of AmbN to AmbSThis compound FMajor product[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis. These protocols are generalized from the literature and may require optimization for specific experimental contexts.

Genetic Manipulation of Sorangium cellulosum

Genetic manipulation of S. cellulosum is challenging but essential for studying gene function. Electroporation is a common method for introducing foreign DNA.

Generalized Electroporation Protocol for Sorangium cellulosum

  • Cell Culture: Grow S. cellulosum in a suitable liquid medium to the desired cell density.

  • Harvesting and Washing: Harvest the cells by centrifugation and wash them multiple times with a cold, sterile electroporation buffer (e.g., 10% glycerol).

  • DNA Preparation: Prepare the plasmid DNA for gene knockout or expression, ensuring high purity and concentration.

  • Electroporation: Resuspend the washed cells in electroporation buffer and mix with the plasmid DNA in an electroporation cuvette. Apply an electrical pulse using an electroporator with optimized settings.

  • Recovery and Plating: Immediately after the pulse, add recovery medium to the cuvette and incubate for a period to allow the cells to recover. Plate the cell suspension on a selective agar (B569324) medium to isolate transformants.

  • Verification: Verify successful genetic modification by PCR and subsequent sequencing.

Gene Knockout via Homologous Recombination

Targeted gene knockouts are created by replacing the gene of interest with a selectable marker cassette through homologous recombination.[4]

Workflow for Gene Knockout

gene_knockout_workflow plasmid Construct knockout plasmid (target gene flanking regions + resistance marker) electroporation Introduce plasmid into S. cellulosum via electroporation plasmid->electroporation recombination Homologous recombination (double crossover) electroporation->recombination selection Select for transformants on antibiotic-containing medium recombination->selection verification Verify gene replacement by PCR and sequencing selection->verification

Caption: Workflow for targeted gene knockout in Sorangium cellulosum.

In Vitro Enzyme Assays

Biochemical characterization of individual enzymes provides detailed information about their function.

Generalized In Vitro Assay for Epoxide Hydrolase (e.g., AmbK)

  • Enzyme and Substrate Preparation: Overexpress and purify the AmbK protein. Synthesize or isolate the epoxide substrate (e.g., the product of the AmbJ reaction).

  • Reaction Setup: In a microcentrifuge tube or a microplate well, combine a suitable buffer, the purified AmbK enzyme, and the epoxide substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., an organic solvent). Extract the product from the aqueous phase using an appropriate organic solvent.

  • Analysis: Analyze the extracted product by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion rate and identify the product.

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound is a highly coordinated process. The following diagrams illustrate the key pathways and logical relationships in the assembly of this complex molecule.

Overall this compound Biosynthetic Pathway

ambruticin_biosynthesis precursors Malonyl-CoA, Methylmalonyl-CoA pks This compound PKS (AmbA-H) precursors->pks ambJ_intermediate This compound J pks->ambJ_intermediate epoxidation AmbJ (Epoxidation) ambJ_intermediate->epoxidation epoxide_intermediate Epoxy-ambruticin J epoxidation->epoxide_intermediate cyclization AmbK (Epoxide Hydrolysis & Tetrahydropyran formation) epoxide_intermediate->cyclization ambF_intermediate This compound F cyclization->ambF_intermediate tailoring Further Tailoring Enzymes (e.g., AmbP, AmbO, etc.) ambF_intermediate->tailoring This compound This compound S & other analogs tailoring->this compound pks_and_tailoring_logic pks_assembly PKS Assembly Line (AmbA-H) Chain elongation and initial modifications (e.g., pyran formation) release Release of Polyketide Intermediate (this compound J) pks_assembly:f1->release post_pks Post-PKS Tailoring Epoxidation (AmbJ) Tetrahydropyran formation (AmbK) Desaturation (AmbP/O) Other modifications release->post_pks:f0 final_product Final this compound Analogs post_pks->final_product

References

The Ambruticin Family: A Technical Guide to Natural Variants and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Ambruticin, a potent class of antifungal agents. This document details their chemical structures, biological activities, and the underlying mechanisms of action. Furthermore, it provides detailed experimental protocols for their isolation, synthesis, and biological evaluation, aiming to facilitate further research and development in this promising area of antifungal drug discovery.

Introduction to this compound and its Analogs

This compound and its related compounds are polyketide-derived natural products first isolated from the myxobacterium Sorangium cellulosum.[1][2] They exhibit a broad spectrum of antifungal activity, including against clinically relevant pathogens such as Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[3][4] The unique structural features of the this compound family, which include a substituted dihydropyran ring, a tetrahydropyran (B127337) moiety, and a distinctive cyclopropyl (B3062369) group, have attracted significant interest from the synthetic and medicinal chemistry communities.[4]

Closely related to the ambruticins are the jerangolids, which share a common biosynthetic origin and structural motifs.[2][5][6] Both ambruticins and jerangolids exert their antifungal effect by targeting the High Osmolarity Glycerol (B35011) (HOG) signaling pathway in fungi, a mechanism distinct from many currently used antifungal drugs.[7] This novel mode of action makes them attractive candidates for the development of new therapeutics to combat emerging antifungal resistance.

This guide will explore the key natural variants of this compound, including this compound S, the VS series (VS-3, VS-4, VS-5), this compound F, and the biosynthetic precursor this compound J. Additionally, it will cover the jerangolids and notable synthetic analogs, presenting their comparative biological activities in a structured format.

Chemical Structures and Biological Activities

The core structure of the this compound family and the related jerangolids is characterized by a polyketide backbone featuring pyran rings. Variations in the substituents on these rings and the side chains give rise to a diverse range of natural products and synthetic analogs with differing antifungal potencies.

Natural Variants of this compound

Sorangium cellulosum produces a variety of this compound congeners. The most well-studied of these are:

  • This compound S: One of the most potent natural variants.

  • This compound VS series (VS-3, VS-4, VS-5): A group of analogs with modifications at the C5 position, often exhibiting potent antifungal activity.[7]

  • This compound F: A biosynthetic intermediate.[4]

  • This compound J: A key precursor in the this compound biosynthetic pathway.

Jerangolids

The jerangolids are structurally similar to the ambruticins and are also produced by Sorangium cellulosum.[2][5] Key members include Jerangolid A and Jerangolid D.

Synthetic Analogs

The promising antifungal activity of natural ambruticins has spurred the development of numerous synthetic analogs. These efforts aim to improve potency, selectivity, and pharmacokinetic properties. Notable examples include KOSN-2079 and KOSN-2089, which have shown enhanced activity against certain fungal pathogens.[8]

Quantitative Antifungal Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various this compound and jerangolid derivatives against a range of fungal pathogens. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.

Compound/AnalogFungal SpeciesMIC (µg/mL)Reference(s)
This compoundHistoplasma capsulatum0.049 - 0.39[3]
This compoundBlastomyces dermatitidis0.049 - 0.39[3]
This compoundDermatophytic Fungi (24 strains)≤0.049 (majority)[3]
This compoundCoccidioides immitisFavorable comparison to Amphotericin B and Miconazole[9][10]
This compoundAspergillus fumigatusFavorable comparison to Amphotericin B and Miconazole[9][10]
This compoundCandida and Torulopsis speciesUnfavorable comparison to Amphotericin B and 5-fluorocytosine[9][10]
This compound SCoccidioides spp.4.0[8]
This compound VS3Saccharomyces cerevisiae (HIK1 expressing)0.5[7]
KOSN-2079 (this compound analog)Coccidioides spp.0.25[8]
KOSN-2089 (this compound analog)Coccidioides spp.0.5[8]
KOSN-2079 (this compound analog)Aspergillus fumigatus1.0[11]
Jerangolid AHansenula anomala0.07[12]
Jerangolid AMucor hiemalis0.07[12]
Jerangolid APichia membranaefaciens0.1 - 0.4[12]
Jerangolid ADebaryomyces hansenii0.1 - 0.4[12]
Jerangolid ATrichosporon terrestre0.1 - 0.4[12]
Jerangolid ATrichoderma hamatum4 - 7[12]
Jerangolid ABotrytis cinerea4 - 7[12]
Jerangolid ACandida albicans4 - 7[12]

Mechanism of Action: Targeting the HOG Pathway

This compound and its analogs exert their antifungal activity by targeting the High Osmolarity Glycerol (HOG) signaling pathway.[7] This pathway is crucial for fungi to adapt to osmotic stress.

HOG_Pathway This compound This compound & Analogs Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Inappropriate Activation Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer Ssk1_P Ssk1-P (Inactive) Ssk1->Ssk1_P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activation Ssk1_P->Ssk1 Dephosphorylation Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylation Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Hog1_P Hog1-P (Active) Hog1->Hog1_P Glycerol Glycerol Accumulation Hog1_P->Glycerol Upregulation of Glycerol Synthesis CellDeath Cell Death Glycerol->CellDeath Osmotic Imbalance OsmoticStress Osmotic Stress OsmoticStress->Hik1

Figure 1: this compound's targeting of the fungal HOG pathway.

This compound is believed to inappropriately activate the histidine kinase Hik1, a sensor protein in the HOG pathway.[7] This leads to a signaling cascade that culminates in the phosphorylation and activation of the MAP kinase Hog1. Activated Hog1 promotes the intracellular accumulation of glycerol. In the absence of external osmotic stress, this high internal glycerol concentration leads to an osmotic imbalance, causing cell swelling and eventual lysis.[7]

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and biological evaluation of this compound and its analogs.

Isolation of Jerangolid A from Sorangium cellulosum

The following protocol is adapted from the procedure described for the isolation of jerangolids.[5][12]

1. Fermentation:

  • Culture Sorangium cellulosum (e.g., strain So ce 307) in a suitable production medium. For enhanced recovery, add an adsorber resin such as XAD-16 to the fermentation broth.
  • Incubate the culture under appropriate conditions (e.g., temperature, agitation) to allow for the production and excretion of the metabolites.

2. Extraction:

  • After fermentation, harvest the adsorber resin from the culture broth.
  • Wash the resin with water to remove residual medium components.
  • Elute the bound metabolites from the resin using an organic solvent such as methanol (B129727) or acetone.
  • Concentrate the eluate under reduced pressure to obtain a crude extract.

3. Purification:

  • Subject the crude extract to chromatographic separation. A typical workflow involves:
  • Initial fractionation using a non-polar stationary phase (e.g., Diaion HP-20) with a stepwise gradient of increasing organic solvent (e.g., methanol in water).
  • Further purification of the active fractions by silica (B1680970) gel chromatography using a solvent system such as chloroform-methanol.
  • Final purification by high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure Jerangolid A.

// Node Definitions Fermentation [label="Fermentation of\nSorangium cellulosum\nwith XAD-16 resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash\nAdsorber Resin", fillcolor="#FBBC05", fontcolor="#202124"]; Elution [label="Elution with\nMethanol/Acetone", fillcolor="#FBBC05", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnChromatography [label="Column Chromatography\n(e.g., HP-20, Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Active Fractions", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="Reversed-Phase HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; PureCompound [label="Pure Jerangolid A", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Fermentation -> Harvest [color="#5F6368"]; Harvest -> Elution [color="#5F6368"]; Elution -> CrudeExtract [color="#5F6368"]; CrudeExtract -> ColumnChromatography [color="#5F6368"]; ColumnChromatography -> Fractions [color="#5F6368"]; Fractions -> HPLC [color="#5F6368"]; HPLC -> PureCompound [color="#5F6368"]; }

Figure 2: General workflow for the isolation of Jerangolid A.

General Procedure for Total Synthesis of this compound Analogs

The total synthesis of this compound and its analogs is a complex undertaking that has been achieved through various convergent strategies. The following represents a generalized workflow based on published syntheses.

Synthesis_Workflow FragmentA Fragment A (Dihydropyran) Coupling1 Coupling Reaction (e.g., Julia-Kocienski Olefination) FragmentA->Coupling1 FragmentB Fragment B (Cyclopropane Core) FragmentB->Coupling1 FragmentC Fragment C (Tetrahydropyran) Coupling2 Coupling Reaction (e.g., Suzuki Coupling) FragmentC->Coupling2 Intermediate Intermediate Fragment Coupling1->Intermediate Intermediate->Coupling2 FinalAssembly Assembled Backbone Coupling2->FinalAssembly Deprotection Final Deprotection & Purification FinalAssembly->Deprotection TargetMolecule This compound Analog Deprotection->TargetMolecule

Figure 3: Convergent synthesis strategy for this compound analogs.

1. Synthesis of Key Fragments:

  • The synthesis typically begins with the preparation of three key building blocks corresponding to the dihydropyran, the central cyclopropane (B1198618) core, and the tetrahydropyran moieties. These fragments are synthesized from readily available chiral starting materials.

2. Fragment Coupling:

  • The fragments are then coupled together in a stepwise manner using robust and stereoselective chemical reactions. Common coupling strategies include the Julia-Kocienski olefination and Suzuki cross-coupling reactions.

3. Final Assembly and Deprotection:

  • After the carbon skeleton is assembled, a series of final steps are performed, which may include functional group manipulations and the removal of protecting groups.
  • The final product is then purified using chromatographic techniques to yield the target this compound analog.

Antifungal Susceptibility Testing (Broth Microdilution)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs against fungal pathogens, based on established methods.

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using a sterile liquid growth medium (e.g., RPMI-1640).

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain to be tested on an appropriate agar (B569324) medium.
  • Prepare a suspension of fungal cells (yeast or conidia) in sterile saline and adjust the turbidity to a standardized concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard).
  • Dilute the standardized suspension in the growth medium to achieve the desired final inoculum concentration in the microtiter plate.

3. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
  • Include a positive control (fungal inoculum in medium without the drug) and a negative control (medium only).
  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

4. Determination of MIC:

  • After incubation, visually inspect the wells for fungal growth (turbidity).
  • The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

HOG Pathway Activation Assay (Western Blot for Phospho-Hog1)

This protocol describes a general method to assess the activation of the HOG pathway in response to this compound treatment by detecting the phosphorylated (active) form of the Hog1 protein.

1. Cell Culture and Treatment:

  • Grow a suitable fungal strain (e.g., Saccharomyces cerevisiae expressing the target histidine kinase) in liquid culture to the mid-logarithmic phase.
  • Expose the cells to the this compound analog at a predetermined concentration for a specific duration. Include a positive control (e.g., osmotic stress with NaCl) and a negative control (untreated cells).

2. Protein Extraction:

  • Harvest the cells by centrifugation and wash them with a suitable buffer.
  • Lyse the cells to release the proteins using a method such as glass bead beating or enzymatic digestion in the presence of protease and phosphatase inhibitors.
  • Clarify the lysate by centrifugation to remove cell debris.

3. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the cell lysates.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunodetection:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of Hog1 (anti-phospho-p38 MAPK antibodies are often used).
  • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
  • Detect the signal using a chemiluminescent substrate and image the blot.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Hog1.

Conclusion

The ambruticins and jerangolids represent a promising class of antifungal compounds with a novel mechanism of action. Their potent activity against a range of pathogenic fungi, coupled with a mode of action that differs from current clinical agents, highlights their potential for development as new therapies to address the growing challenge of antifungal resistance. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge on these fascinating natural products and providing practical experimental protocols to facilitate further investigation into their synthesis, biological activity, and therapeutic potential. The continued exploration of the structure-activity relationships within this class of compounds will be crucial for the design and development of next-generation antifungal agents.

References

Ambruticin: An In-depth Technical Guide to its Antifungal Spectrum Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a novel polyketide antibiotic derived from the myxobacterium Sorangium cellulosum. Exhibiting a broad spectrum of antifungal activity, it has garnered significant interest as a potential therapeutic agent against a range of pathogenic fungi. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, details the experimental methodologies used for its evaluation, and elucidates its mechanism of action through the High-Osmolarity Glycerol (HOG) signaling pathway.

Antifungal Spectrum of this compound

This compound has demonstrated potent activity against several clinically relevant fungal pathogens, particularly dermatophytes and dimorphic fungi. Its efficacy against yeasts such as Candida species is comparatively lower. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a variety of pathogenic fungi.

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesStrain(s)MIC Range (µg/mL)Reference(s)
Dermatophytes
Trichophyton mentagrophytes24 strains≤0.049[1]
Trichophyton rubrumMultiple clinical isolatesFavorable comparison with miconazole[1][2]
Microsporum canisNot specifiedFavorable comparison with miconazole[2]
Epidermophyton floccosumNot specifiedFavorable comparison with miconazole[2]
Dimorphic Fungi
Coccidioides immitisRS, S46, RMSCC22810.25 (analogs KOSN-2079)[3][4]
Silveira, C735, RMSCC21270.5 (analogs KOSN-2089)[3][4]
Histoplasma capsulatumNot specifiedFavorable comparison with amphotericin B[1][5]
Blastomyces dermatitidisNot specifiedFavorable comparison with amphotericin B[1][5]
Filamentous Fungi
Aspergillus fumigatusAf293, 2043051 (analog KOSN-2079)[6]
Not specifiedFavorable comparison with amphotericin B[1][5]
Yeasts
Candida albicansNot specifiedGenerally unfavorable comparison with amphotericin B and 5-fluorocytosine[1][2]
Candida parapsilosisNot specifiedActivity dependent on temperature and pH[7]
Torulopsis (Candida) glabrataNot specifiedUnfavorable comparison with amphotericin B and 5-fluorocytosine[1]

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the High-Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal stress response system.[8][9] The primary molecular target is believed to be the Group III histidine kinase, Hik1.[8] Binding of this compound to Hik1 is thought to dysregulate the downstream signaling cascade, leading to an inappropriate accumulation of intracellular glycerol. This osmotic imbalance ultimately results in cell lysis and death.

HOG_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hik1 Hik1 (Histidine Kinase) Ypd1 Ypd1 Hik1->Ypd1 Phosphorelay This compound This compound This compound->Hik1 Inhibition/Dysregulation Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Phosphotransfer Ssk1_P Ssk1-P (Inactive) Ssk1->Ssk1_P Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activation Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylation Hog1_inactive Hog1 (Inactive) Pbs2->Hog1_inactive Phosphorylation Hog1_active Hog1-P (Active MAPK) Hog1_inactive->Hog1_active Gene_Expression Osmoregulatory Gene Expression Hog1_active->Gene_Expression Nuclear Translocation & Activation

Caption: this compound targets the HOG signaling pathway.

Experimental Protocols

The in vitro antifungal activity of this compound is primarily determined using standardized broth microdilution and agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27 and M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

  • Preparation of Antifungal Stock Solution:

    • This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

    • Serial twofold dilutions are then prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Fungal isolates are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, mature cultures.

    • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • For filamentous fungi, conidia are harvested and the suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

  • Assay Procedure:

    • Aliquots of the diluted fungal inoculum are added to microtiter plate wells containing the serially diluted this compound.

    • A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) are included.

    • The plates are incubated at 35°C for 24-48 hours for yeasts or 48-72 hours for most filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control.

Agar Dilution Method (General Protocol)

This method involves incorporating the antifungal agent directly into the agar medium.

  • Preparation of Antifungal Agar Plates:

    • A stock solution of this compound is prepared as described for the broth microdilution method.

    • Serial dilutions of the antifungal agent are added to molten agar medium (e.g., RPMI-1640 with 1.5% agar) at a temperature of 45-50°C.

    • The agar is then poured into petri dishes and allowed to solidify. A drug-free control plate is also prepared.

  • Inoculum Preparation:

    • The fungal inoculum is prepared as described for the broth microdilution method.

  • Inoculation:

    • A standardized volume of the fungal suspension is spotted onto the surface of the agar plates.

  • Incubation:

    • Plates are incubated at an appropriate temperature (e.g., 30-35°C) for a sufficient duration to allow for visible growth on the control plate.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus on the agar surface.

Antifungal_Susceptibility_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Antifungal_Prep Prepare this compound Dilutions Start->Antifungal_Prep Inoculation Inoculate Microtiter Plate (Broth Dilution) or Agar Plate (Agar Dilution) Fungal_Culture->Inoculation Antifungal_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Read MIC (Visual or Spectrophotometric) Incubation->Read_Results End End Read_Results->End

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

This compound exhibits a potent and broad antifungal spectrum, particularly against dermatophytes and endemic dimorphic fungi, which are often challenging to treat. Its unique mechanism of action, targeting the HOG signaling pathway, presents a promising avenue for the development of new antifungal therapies. The standardized methodologies detailed in this guide provide a framework for the consistent and reliable in vitro evaluation of this compound and its analogs, which is crucial for advancing its preclinical and clinical development. Further research is warranted to fully elucidate its in vivo efficacy and safety profile.

References

Ambruticin: A Technical Guide to its Therapeutic Potential in Human Mycoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambruticin, a polyketide natural product originally isolated from the myxobacterium Sorangium cellulosum, represents a promising class of antifungal agents with a distinct mechanism of action. This document provides a comprehensive technical overview of this compound's therapeutic potential, summarizing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. Notably, this compound demonstrates potent activity against endemic dimorphic fungi, including Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis, as well as opportunistic molds like Aspergillus fumigatus. Its novel mode of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway, presents a valuable alternative to existing antifungal therapies and a low propensity for cross-resistance. This guide is intended to serve as a resource for researchers and drug development professionals interested in the further exploration and potential clinical development of this compound and its analogs.

Mechanism of Action: Targeting the Fungal HOG Pathway

This compound exerts its antifungal effect through a unique mechanism involving the overstimulation of the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of fungal stress response and osmoregulation.[1][2] Unlike many other antifungals that target the cell wall or membrane, this compound's primary target is Hik1, a group III histidine kinase.[1]

The proposed mechanism unfolds as follows:

  • Binding to Hik1: this compound binds to the histidine kinase Hik1. This interaction is believed to either stimulate the phosphatase activity of Hik1 or induce a reverse transfer of a phosphate (B84403) group to the phosphotransfer protein Ypd1.[3]

  • Ssk1 Dephosphorylation: The altered activity of Hik1 leads to the dephosphorylation of the response regulator Ssk1.[3]

  • HOG Pathway Activation: Dephosphorylated Ssk1 becomes active and initiates a phosphorylation cascade downstream. This involves the activation of the MAPKKKs (mitogen-activated protein kinase kinase kinase) Ssk2/Ssk22, which in turn phosphorylate the MAPKK (mitogen-activated protein kinase kinase) Pbs2.[4]

  • Hog1 Phosphorylation: Activated Pbs2 then phosphorylates the MAPK (mitogen-activated protein kinase) Hog1.[3][4]

  • Osmotic Imbalance and Cell Death: The inappropriate and sustained activation of the HOG pathway in the absence of osmotic stress leads to the intracellular accumulation of glycerol. This causes a significant influx of water, resulting in cell swelling, leakage of low-molecular-weight compounds, and ultimately, cell death.[1][2]

This distinct mechanism of action is a key advantage, as it is less susceptible to the resistance mechanisms that have emerged against other antifungal classes.

HOG_Pathway_this compound Figure 1: this compound's Mechanism of Action via the HOG Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Binds and alters activity Ssk1_P Ssk1-P (Inactive) Hik1->Ssk1_P Leads to dephosphorylation Ypd1 Ypd1 Ssk1 Ssk1 (Active) Ssk1_P->Ssk1 Ssk2_22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Hog1_P Hog1-P (Active) Hog1->Hog1_P Glycerol Glycerol Accumulation Hog1_P->Glycerol Induces CellDeath Cell Death Glycerol->CellDeath Causes osmotic imbalance

Figure 1: this compound's Mechanism of Action via the HOG Pathway

In Vitro Antifungal Activity

This compound and its analogs have demonstrated a potent and broad spectrum of activity against a range of clinically significant fungal pathogens. The in vitro efficacy has been primarily assessed using minimum inhibitory concentration (MIC) assays.

Spectrum of Activity

This compound exhibits notable activity against:

  • Endemic Dimorphic Fungi: It is particularly effective against Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[2]

  • Opportunistic Molds: Significant activity has been observed against Aspergillus fumigatus.[2]

  • Dermatophytes: this compound shows comparable activity to miconazole (B906) against the three main genera of dermatophytic fungi.[2]

However, this compound has demonstrated less favorable activity against Candida and Torulopsis species when compared to amphotericin B and 5-fluorocytosine.[2]

Quantitative In Vitro Data

The following table summarizes the reported MIC values for this compound and its analogs against key fungal pathogens.

Fungal SpeciesThis compound CompoundMIC Range (µg/mL)Reference(s)
Coccidioides immitis/posadasiiThis compound S4.0[3]
KOSN-20790.25[3]
KOSN-20890.5[3]
Aspergillus fumigatusKOSN-20791.0[5]
Histoplasma capsulatumThis compoundFavorable vs. Amphotericin B[2]
Blastomyces dermatitidisThis compoundFavorable vs. Amphotericin B[2]

In Vivo Efficacy in Animal Models

Preclinical studies in murine models of systemic mycoses have provided strong evidence for the in vivo efficacy of this compound and its analogs. These studies have typically involved oral administration of the compounds.

Coccidioidomycosis

In a murine model of lethal coccidioidal infection, this compound S demonstrated curative effects.[3] Analogs of this compound, specifically KOSN-2079 and KOSN-2089, which have greater in vitro potency, also significantly improved the survival of infected mice compared to controls.[3][6] One of the analogs resulted in near-sterilization of the infection.[6]

Aspergillosis

The this compound analog KOSN-2079 was evaluated in a murine model of invasive pulmonary aspergillosis.[5] Oral administration of KOSN-2079 resulted in a significant reduction in pulmonary fungal burdens and improved survival compared to the vehicle control group.[5]

Histoplasmosis

In vivo studies in mice with subacute or nonlethal Histoplasma capsulatum infections showed that oral this compound was capable of curing the animals, as evidenced by negative liver and spleen cultures after four weeks of treatment at a dose of 150 mg/kg per day.[7][8] The 50% curative dose for this compound was determined to be between 75 and 150 mg/kg per day.[7]

Pharmacokinetics

Pharmacokinetic studies in mice have been conducted for several this compound analogs, demonstrating good oral bioavailability. The table below summarizes key pharmacokinetic parameters for two prominent analogs.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference(s)
KOSN-2079 Oral201,2000.52,4004.0[3][5]
Intravenous22,0000.251,2004.0[3]
KOSN-2089 Oral201,5002.020,00010.0[3]
Intravenous22,5000.2510,00010.0[3]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antifungal agents. The following sections detail the key experimental protocols cited in the study of this compound.

Antifungal Susceptibility Testing

This reference method from the Clinical and Laboratory Standards Institute (CLSI) is widely used for testing the susceptibility of filamentous fungi.

Protocol Outline:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to promote sporulation. A suspension of conidia is prepared in sterile saline with a surfactant (e.g., Tween 80) and adjusted to a specific turbidity using a spectrophotometer, corresponding to a defined conidial concentration.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a predefined level of growth inhibition (e.g., 100% or ≥50% reduction in turbidity) compared to a drug-free control well.

CLSI_M38A_Workflow Figure 2: CLSI M38-A Broth Microdilution Workflow start Start prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 35°C for 48-72 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

References

Methodological & Application

Total Synthesis of Ambruticin S and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin S is a potent antifungal agent first isolated from the myxobacterium Sorangium cellulosum.[1][2] Its unique and complex molecular architecture, featuring a tetrahydropyran (B127337) ring, a dihydropyran ring, and a rare divinylcyclopropane core, has made it a compelling target for total synthesis.[3] The promising biological activity of this compound S and its analogs, which function by interfering with fungal osmoregulation, has spurred significant interest in the development of synthetic routes to access these molecules and their derivatives for further biological evaluation.[1][2] This document provides a detailed overview of the total synthesis of this compound S and its analogs, including key synthetic strategies, experimental protocols for crucial reactions, and a summary of their biological activities.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of this compound S has been accomplished by several research groups, each employing a unique, convergent strategy. These approaches generally involve the synthesis of three key fragments: the tetrahydropyran A-ring, the central cyclopropane (B1198618) B-ring, and the dihydropyran C-ring, followed by their sequential coupling.

A representative retrosynthetic analysis is depicted below, highlighting the disconnection of the molecule into key synthetic intermediates.

Retrosynthesis Ambruticin_S This compound S Coupling1 Julia-Kocienski Olefination Ambruticin_S->Coupling1 Fragments A-Ring Aldehyde + B-Ring Cyclopropane + C-Ring Sulfone Intermediate1 A-B Coupled Fragment Coupling1->Intermediate1 Coupling2 Suzuki-Miyaura Coupling Coupling2->Fragments Intermediate1->Coupling2

Caption: A generalized retrosynthetic analysis of this compound S.

The various reported total syntheses differ in their approaches to the stereoselective construction of these fragments and the choice of coupling reactions. Key strategies employed include:

  • Jacobsen's Synthesis: Features a catalytic enantioselective cyclopropanation for the B-ring and a ring-closing metathesis (RCM) for the C-ring.[4]

  • Hanessian's Synthesis: Utilizes a chiron-based approach starting from readily available carbohydrates and employs a highly diastereoselective asymmetric cyclopropanation.[5][6]

  • Martin's Synthesis: A convergent approach assembling three main fragments, also relying on Julia coupling reactions.

  • Taylor's Synthesis of this compound J: A triply-convergent route featuring a Suzuki-Miyaura cross-coupling and a Julia-Kocienski olefination.[2]

Key Experimental Protocols

The following are detailed protocols for key reactions frequently employed in the total synthesis of this compound S and its analogs.

Catalytic Enantioselective Cyclopropanation (Jacobsen's approach)

This reaction is crucial for establishing the stereochemistry of the cyclopropane B-ring.

Cyclopropanation_Workflow Start Allylic Diazoacetate Reaction Intramolecular Cyclopropanation Start->Reaction Catalyst Rh2(S-MEPY)4 Catalyst->Reaction Product Cyclopropyl (B3062369) Lactone Reaction->Product

Caption: Workflow for enantioselective cyclopropanation.

Protocol:

  • To a solution of the allylic diazoacetate in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral rhodium catalyst (e.g., Rh2(S-MEPY)4) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropyl lactone.[4]

Julia-Kocienski Olefination

This reaction is a reliable method for the stereoselective formation of E-olefins and is commonly used to couple the key fragments.[2][7]

Julia_Kocienski_Workflow Sulfone PT-Sulfone Reaction Julia-Kocienski Olefination Sulfone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Base KHMDS Base->Reaction Product E-Olefin Reaction->Product

Caption: Workflow for the Julia-Kocienski olefination.

Protocol:

  • Dissolve the PT-sulfone in anhydrous DME and cool the solution to -78 °C under an inert atmosphere.

  • Add a solution of potassium hexamethyldisilazide (KHMDS) in DME dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in DME dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.[7]

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is another powerful tool for connecting the fragments of this compound S and its analogs.[2][8]

Suzuki_Miyaura_Workflow Vinyl_Iodide Vinyl Iodide Reaction Suzuki-Miyaura Coupling Vinyl_Iodide->Reaction Boronic_Ester Vinyl Boronic Ester Boronic_Ester->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base Thallium Carbonate Base->Reaction Product (E,E)-Diene Reaction->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Protocol:

  • To a solution of the vinyl iodide and vinyl boronic ester in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., thallium carbonate).

  • Degas the reaction mixture and heat it to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the desired coupled product.[2][8]

Quantitative Data

The following tables summarize the yields of key synthetic steps from representative total syntheses and the in vitro antifungal activity of this compound S and its analogs.

Table 1: Summary of Yields in Total Synthesis of this compound S
Research GroupLongest Linear Sequence (Steps)Overall Yield (%)Reference
Jacobsen139.2[4]
Hanessian175.0[5]
Table 2: In Vitro Antifungal Activity of this compound S and Analogs (MIC in µg/mL)
CompoundCoccidioides immitisCoccidioides posadasiiReference
This compound S4.04.0[1]
KOSN-20790.250.25[1]
KOSN-20890.50.5[1]
Fluconazole16.016.0[1]
Amphotericin B1.01.0[1]

Biosynthesis of Ambruticins

The biosynthesis of ambruticins involves a polyketide synthase (PKS) pathway. A key late-stage intermediate is this compound J, which is converted to other analogs through enzymatic transformations. Understanding this pathway can provide insights for the chemoenzymatic synthesis of novel analogs.

Biosynthesis PKS Polyketide Synthase Ambruticin_J This compound J PKS->Ambruticin_J AmbJ AmbJ (Monooxygenase) Ambruticin_J->AmbJ Ambruticin_F This compound F AmbJ->Ambruticin_F Oxidation_Reduction Oxidation/Reduction Ambruticin_F->Oxidation_Reduction Ambruticin_S This compound S Oxidation_Reduction->Ambruticin_S

Caption: Proposed biosynthetic pathway of this compound S from this compound J.

Conclusion

The total synthesis of this compound S and its analogs has been a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The convergent strategies developed by various research groups provide flexible access to these complex molecules, enabling the synthesis of analogs with potentially improved therapeutic properties. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring this important class of antifungal agents.

References

Enantioselective Synthesis of the Ambruticin Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticins are a family of polyketide natural products that exhibit potent antifungal activity. Their complex molecular architecture, characterized by a unique trisubstituted divinylcyclopropane core flanked by a tetrahydropyran (B127337) (THP) and a dihydropyran (DHP) ring, has made them a compelling target for total synthesis. The enantioselective synthesis of the ambruticin core is a significant challenge that requires precise control of multiple stereocenters. This document provides detailed application notes and protocols for the key strategies employed in the enantioselective synthesis of the this compound core structure, focusing on modular and convergent approaches. These strategies involve the independent synthesis of key fragments followed by their strategic coupling.

Key Synthetic Strategies

The total synthesis of ambruticins is most effectively approached through a convergent strategy, which involves the synthesis of three key fragments: the tetrahydropyran (THP) moiety, the dihydropyran (DHP) moiety, and the central divinylcyclopropane core. These fragments are then coupled using reliable and high-yielding reactions such as the Julia-Kocienski olefination and the Suzuki-Miyaura cross-coupling.[1][2][3][4] This modular approach allows for greater flexibility and efficiency in the overall synthesis.

Overall Synthetic Strategy Overview

Ambruticin_Synthesis_Strategy cluster_final Final Assembly THP Tetrahydropyran (THP) Fragment Suzuki_coupling Suzuki-Miyaura Coupling THP->Suzuki_coupling DHP Dihydropyran (DHP) Fragment JK_olefination Julia-Kocienski Olefination DHP->JK_olefination Cyclopropane Divinylcyclopropane Fragment Cyclopropane->Suzuki_coupling Ambruticin_core This compound Core Structure JK_olefination->Ambruticin_core Suzuki_coupling->JK_olefination Coupling_Workflow start Start with Fragments suzuki Suzuki-Miyaura Coupling (THP + Cyclopropane) start->suzuki suzuki_product Coupled THP-Cyclopropane Fragment suzuki->suzuki_product jk Julia-Kocienski Olefination (+ DHP Fragment) suzuki_product->jk jk_product Fully Assembled Carbon Framework jk->jk_product deprotection Global Deprotection jk_product->deprotection final_product This compound Core Structure deprotection->final_product

References

Application Notes and Protocols for Laboratory-Scale Fermentation of Sorangium cellulosum for Ambruticin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ambruticins are a family of potent antifungal polyketides produced by the myxobacterium Sorangium cellulosum.[1] Their unique chemical structures, which include a trisubstituted cyclopropyl (B3062369) group and two oxygen heterocycles (a tetrahydropyran (B127337) and a dihydropyran), contribute to their significant activity against a range of fungal pathogens.[1][2] The industrial fermentation and genetic manipulation of S. cellulosum present challenges, making the optimization of laboratory-scale fermentation a critical step in the exploration of Ambruticins for potential therapeutic applications.[1][3] These application notes provide detailed protocols for the laboratory-scale fermentation of Sorangium cellulosum for the production of Ambruticin, covering inoculum preparation, fermentation, and extraction.

Data Presentation

Table 1: Representative Data on this compound Production under Various Fermentation Conditions

Fermentation ParameterCondition 1Condition 2Condition 3
Medium SF1-PSF1-P + 1% Adsorber ResinM-34 Medium
Temperature (°C) 303028
pH 7.27.27.0
Agitation (rpm) 200200180
Aeration (vvm) 1.01.00.8
Biomass (g/L) e.g., 8.5 ± 0.4e.g., 9.2 ± 0.5e.g., 7.9 ± 0.3
This compound Titer (mg/L) e.g., 15.3 ± 1.2e.g., 25.8 ± 2.1e.g., 12.1 ± 1.5
Productivity (mg/L/day) e.g., 2.19e.g., 3.69e.g., 1.73

Note: The data presented in this table are for illustrative purposes only and should be replaced with experimental findings.

Experimental Protocols

Media Preparation

3.1.1. HS Medium (for Seed Culture)

This medium is used for the initial growth of Sorangium cellulosum.

Table 2: Composition of HS Medium

ComponentConcentration (g/L)
Glucose4.0
Casein Peptone1.5
KNO₃1.0
MgSO₄·7H₂O1.0
NaFe-EDTA0.008
HEPES0.2% (v/v)
K₂HPO₄0.00625
CaCl₂·2H₂O0.0075
Agar (B569324) (for plates)15.0

Protocol:

  • Dissolve all components except agar in 1 L of distilled water.

  • Adjust the pH to 7.2.

  • For solid medium, add agar and heat to dissolve completely.

  • Sterilize by autoclaving at 121°C for 15 minutes.

3.1.2. SF1-P Medium (for Production)

This medium is designed for the production of secondary metabolites like this compound.

Table 3: Composition of SF1-P Medium

ComponentConcentration (g/L)
Soy Peptone3.0
Fructose6.0
MgSO₄·7H₂O1.0
CaCl₂·2H₂O1.0
Ferric Citrate (B86180)0.008
HEPES0.05 M

Protocol:

  • Dissolve all components except ferric citrate and HEPES in distilled water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Prepare separate stock solutions of ferric citrate and HEPES, and sterilize by filtration (0.22 µm filter).

  • Aseptically add the sterile ferric citrate and HEPES solutions to the cooled medium.

  • Adjust the final pH to 7.6.

Inoculum Preparation

A standardized inoculum is crucial for reproducible fermentation results.

Protocol:

  • Streak a cryopreserved stock of Sorangium cellulosum onto an HS agar plate.

  • Incubate the plate at 30°C for 5-7 days, or until sufficient growth is observed.

  • Aseptically scrape the colonies from the agar surface and transfer them to a 250 mL flask containing 50 mL of sterile HS medium.

  • Incubate the flask at 30°C with shaking at 200 rpm for 2-3 days until the culture reaches the late exponential growth phase. This will serve as the seed culture.

Laboratory-Scale Fermentation

This protocol describes a typical batch fermentation in a 2 L bioreactor.

Protocol:

  • Prepare 1.8 L of SF1-P medium in a 2 L bioreactor and sterilize it in place.

  • After cooling, aseptically add the filter-sterilized ferric citrate and HEPES solutions.

  • Calibrate the pH and dissolved oxygen (DO) probes.

  • Inoculate the bioreactor with 200 mL of the seed culture (10% v/v).

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: 7.2 (controlled with 1 M H₂SO₄ and 1 M NaOH)

    • Agitation: 200 rpm

    • Aeration: 1.0 vvm (vessel volumes per minute)

  • Run the fermentation for 7-10 days.

  • Monitor cell growth (e.g., by measuring optical density or dry cell weight) and this compound production (e.g., by HPLC) at regular intervals.

This compound Extraction and Purification

This is a general protocol for the extraction of polyketide antibiotics and may need optimization for this compound.

Protocol:

  • Harvesting: At the end of the fermentation, harvest the broth and separate the biomass from the supernatant by centrifugation (e.g., 8000 x g for 20 minutes at 4°C).

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).

    • Combine the organic extracts.

  • Concentration:

    • Dry the combined ethyl acetate extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of solvent system for chromatography will depend on the specific this compound analogue being targeted.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) assembly line.[4] Genetic engineering of the amb gene cluster has revealed several key enzymatic steps.[5][6][7]

Ambruticin_Biosynthesis PKS Polyketide Synthase (PKS) Assembly Line Pre_this compound Linear Polyketide Intermediate PKS->Pre_this compound Cyclization Intramolecular Cyclization Pre_this compound->Cyclization Pyran_Formation Pyran Ring Formation Cyclization->Pyran_Formation Post_PKS_Modifications Post-PKS Modifications Pyran_Formation->Post_PKS_Modifications This compound This compound Post_PKS_Modifications->this compound

Caption: Simplified this compound biosynthetic pathway.

Experimental Workflow for this compound Production

The overall workflow from strain maintenance to purified product involves several key stages.

Fermentation_Workflow Strain Sorangium cellulosum Stock Culture Inoculum Inoculum Preparation (HS Medium) Strain->Inoculum Fermentation Laboratory-Scale Fermentation (2L Bioreactor, SF1-P Medium) Inoculum->Fermentation Harvest Harvesting (Centrifugation) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

Caption: Experimental workflow for this compound production.

Logical Relationships in Fermentation Optimization

Optimizing this compound production requires the systematic investigation of various physical and chemical parameters.

Fermentation_Optimization cluster_physical Physical Parameters cluster_chemical Chemical Parameters Yield This compound Yield Temperature Temperature Temperature->Yield pH pH pH->Yield Agitation Agitation Agitation->Yield Aeration Aeration Aeration->Yield Carbon_Source Carbon Source Carbon_Source->Yield Nitrogen_Source Nitrogen Source Nitrogen_Source->Yield Precursors Precursor Feeding Precursors->Yield Inhibitors By-product Inhibition Inhibitors->Yield

Caption: Key parameters influencing this compound yield.

References

Application Notes and Protocols for the Extraction and Purification of Ambruticin from Sorangium cellulosum Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Ambruticin, a potent antifungal polyketide, from the culture of the myxobacterium Sorangium cellulosum. The methodologies described are compiled from recent scientific literature and are intended to guide researchers in obtaining purified this compound for further study and development.

Introduction

This compound is a family of polyketide natural products first isolated from Sorangium cellulosum.[1][2][3] These compounds exhibit significant antifungal activity, making them promising candidates for drug development.[2] The protocols outlined below cover the fermentation of S. cellulosum, extraction of the crude this compound, and subsequent purification to obtain the desired compound. While wild-type S. cellulosum So ce10 produces mainly this compound S and the VS series of metabolites, genetically engineered strains can be used to produce specific analogs like this compound F and J.[1][3]

Fermentation Protocol for this compound Production

A two-stage fermentation process is typically employed for the production of this compound from Sorangium cellulosum.

2.1. Seed Culture Preparation

  • Medium: Prepare HS medium for the seed culture.

  • Inoculation: Inoculate the seed culture from a starting culture of S. cellulosum.

  • Incubation: Incubate the seed culture at 30°C with shaking at 200 rpm for 2-3 days.

2.2. Production Fermentation

  • Medium: Prepare SF1-P medium with the following composition:

    • 0.3% soy peptone

    • 0.6% fructose (B13574)

    • 0.1% MgSO₄·7H₂O

    • 0.1% CaCl₂·2H₂O

    • 0.008% ferric citrate (B86180)

    • 0.05 M HEPES, pH 7.6 (Note: Ferric citrate and HEPES should be filter-sterilized and added after autoclaving the rest of the medium)

  • Inoculation: Inoculate the production medium with 20% (v/v) of the seed culture.

  • Incubation and Feeding: Incubate the production culture at 30°C with shaking at 200 rpm for 7 days. Supplement the culture with 1 g/L of fructose every 24 hours, starting from the second day.

Extraction Protocol for Crude this compound

Following fermentation, the first step towards isolating this compound is to extract the compound from the culture supernatant.

  • Solvent Extraction: Extract the culture supernatant three times with an equal volume of ethyl acetate (B1210297) (EtOAc).

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent in vacuo to yield the crude extract.

  • Analysis (Optional): The crude extract can be analyzed by LC-MS to confirm the presence of this compound and its analogs.

Purification Protocols for this compound

The crude extract containing this compound is a complex mixture and requires further purification. A multi-step purification process is generally required to obtain pure this compound.

4.1. Initial Purification by Size-Exclusion Chromatography

This step is effective for the initial fractionation of the crude extract and removal of high molecular weight contaminants.

  • Column: Sephadex LH-20 column.

  • Mobile Phase: Methanol (B129727) (MeOH).

  • Procedure: a. Dissolve the crude extract in a minimal amount of methanol. b. Load the dissolved extract onto the pre-equilibrated Sephadex LH-20 column. c. Elute the column with methanol and collect fractions. d. Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound. e. Pool the this compound-containing fractions and concentrate in vacuo.

4.2. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for the final purification of this compound to high purity.[4] Reversed-phase chromatography is commonly employed for this purpose.

  • Column: A suitable reversed-phase preparative HPLC column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically used.

  • Procedure: a. Dissolve the partially purified this compound fraction in a suitable solvent (e.g., methanol or the initial mobile phase composition). b. Inject the sample onto the preparative HPLC system. c. Elute with a gradient of acetonitrile in water. A typical gradient might be from 40% to 95% acetonitrile over 20 minutes.[1] d. Monitor the elution profile using a UV detector. e. Collect the fractions corresponding to the this compound peak. f. Confirm the purity of the collected fractions by analytical HPLC. g. Pool the pure fractions and remove the solvent to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes the reported yields for specific this compound analogs purified from genetically engineered S. cellulosum strains.[1]

This compound AnalogProducing StrainInitial PurificationFinal PurificationElution Condition (% Acetonitrile)Yield (mg) from 2.0 L cultureYield (mg/L)
This compound JΔambJ mutantSephadex LH-20 (MeOH)HPLC~85%1.60.8
This compound KΔambK mutantSephadex LH-20 (MeOH)HPLC~70%-1.4
This compound GΔambG mutantSephadex LH-20 (MeOH)HPLC~90%-1.0

Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language)

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation S. cellulosum Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Culture Supernatant CrudeExtract Crude Extract Extraction->CrudeExtract Sephadex Sephadex LH-20 Chromatography CrudeExtract->Sephadex Initial Purification HPLC Preparative HPLC Sephadex->HPLC Partially Purified Fraction Purethis compound Pure this compound HPLC->Purethis compound Final Purification

Caption: Overall workflow for the extraction and purification of this compound.

Ambruticin_Biosynthesis_Signaling PKS Polyketide Synthase (PKS) Assembly Line AmbruticinJ This compound J PKS->AmbruticinJ AmbJ AmbJ (Epoxidase) AmbruticinJ->AmbJ EpoxideIntermediate Epoxide Intermediate AmbJ->EpoxideIntermediate AmbK AmbK (Epoxide Hydrolase) EpoxideIntermediate->AmbK AmbruticinF This compound F (THP ring formation) AmbK->AmbruticinF Downstream Downstream Modifications AmbruticinF->Downstream Ambruticins Ambruticins (e.g., this compound S) Downstream->Ambruticins

Caption: Simplified signaling pathway for this compound biosynthesis.

References

Application Notes and Protocols for the Quantification of Ambruticin by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a potent antifungal agent belonging to the polyketide family of natural products. Its unique structure, featuring a cyclopropyl (B3062369) ring and two pyran rings, presents analytical challenges for quantification in various matrices, including bulk pharmaceutical ingredients, formulation matrices, and biological samples.[1][2][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control, and stability testing.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of complex small molecules and similar antibiotic compounds.[4][5][6]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating Reversed-Phase HPLC (RP-HPLC) method is proposed for the quantification of this compound and the separation of its potential degradation products.[7][8][9]

Quantitative Data Summary (HPLC)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98 - 102%
Experimental Protocol: HPLC Quantification of this compound

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

2. Reagents and Solutions:

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 60% A, 40% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: Hold at 10% A, 90% B

    • 18-20 min: Return to initial conditions (60% A, 40% B)

    • 20-25 min: Equilibration

  • Flow Rate: 1.0 mL/min[7][11]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (based on typical chromophores in similar structures)

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_process Analysis cluster_data Data Processing Standard This compound Reference Standard Dilution Dilution & Filtration Standard->Dilution Sample Test Sample Sample->Dilution MobilePhase Mobile Phase (Water/ACN) HPLC HPLC System (C18 Column) MobilePhase->HPLC Dilution->HPLC Detection UV Detector (265 nm) HPLC->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.[5][6] This method is ideal for therapeutic drug monitoring and pharmacokinetic studies.

Quantitative Data Summary (LC-MS/MS)
ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%
Matrix Effect Minimal
Experimental Protocol: LC-MS/MS Quantification of this compound

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]

2. Reagents and Solutions:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is ideal. If unavailable, a compound with similar chromatographic behavior can be used.

3. LC Conditions:

  • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-3.5 min: Hold at 5% A, 95% B

    • 3.5-3.6 min: Return to initial conditions

    • 3.6-5.0 min: Equilibration

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 4500 V

  • Source Temperature: 500 °C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (Q1) [M+H]⁺ → Product Ion (Q3)

    • Internal Standard: Precursor Ion (Q1) [M+H]⁺ → Product Ion (Q3)

    • Note: Specific m/z values for precursor and product ions must be determined by direct infusion of the this compound standard.

5. Sample Preparation (for Biological Samples, e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% A, 5% B).[14]

  • Inject: Inject into the LC-MS/MS system.

6. Data Analysis:

  • Quantify this compound using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration in unknown samples from the calibration curve.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_process Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation IS Internal Standard IS->Precipitation Acetonitrile Acetonitrile Acetonitrile->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS MRM MRM Data Acquisition LCMS->MRM PeakRatio Peak Area Ratio (Analyte/IS) MRM->PeakRatio Quantification Concentration Calculation PeakRatio->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Ambruticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a polyketide antifungal agent produced by the myxobacterium Sorangium cellulosum. It exhibits potent activity against a range of pathogenic fungi, particularly dimorphic fungi.[1][2][3] This document provides detailed application notes and protocols for the in vitro antifungal susceptibility testing of this compound, summarizing its mechanism of action, compiling minimum inhibitory concentration (MIC) data, and offering a standardized methodology for its evaluation.

Mechanism of Action

This compound exerts its antifungal effect by targeting the High Osmolarity Glycerol (B35011) (HOG) signaling pathway, a crucial mechanism for osmotic stress control in fungi.[4] Specifically, this compound is believed to interact with the group III histidine kinase, Hik1, which is a component of the HOG pathway.[4] This interaction leads to an overstimulation of the HOG pathway, resulting in the intracellular accumulation of glycerol. In the absence of high external osmolarity, this glycerol buildup causes an influx of water, leading to cell leakage and ultimately, cell death.[4]

Below is a diagram illustrating the proposed mechanism of action of this compound on the fungal HOG signaling pathway.

Proposed Mechanism of Action of this compound This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 targets Ypd1 Ypd1 Hik1->Ypd1 Phosphatase activity stimulation or back-transfer of phosphate (B84403) induction Ssk1_P Ssk1-P (Inactive) Ypd1->Ssk1_P Ssk1 Ssk1 HOG_Pathway HOG Pathway Cascade Ssk1->HOG_Pathway Overstimulation Ssk1_P->Ssk1 Dephosphorylation (Activation) Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Osmotic_Stress Intracellular Osmotic Stress Glycerol->Osmotic_Stress Cell_Death Cell Death Osmotic_Stress->Cell_Death

Caption: Proposed mechanism of this compound targeting the HOG pathway.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various pathogenic fungi as reported in the literature. MIC values are presented in μg/mL.

Table 1: this compound MICs against Dimorphic Fungi

Fungal SpeciesNo. of StrainsMIC Range (μg/mL)Reference(s)
Coccidioides immitisNot Specified4.0[5]
Histoplasma capsulatumNot Specified0.049 - 0.39[3]
Blastomyces dermatitidisNot Specified0.049 - 0.39[3]

Table 2: this compound MICs against Filamentous Fungi

Fungal SpeciesNo. of StrainsMIC Range (μg/mL)Reference(s)
Aspergillus fumigatusNot Specified1.0[6]

Table 3: Comparative In Vitro Activity of this compound and Other Antifungals against Coccidioides immitis

Antifungal AgentMIC (μg/mL)Reference(s)
This compound S4.0[5]
KOSN-2079 (this compound analog)0.25[5]
KOSN-2089 (this compound analog)0.5[5]
Amphotericin B1.0[5]
Fluconazole16.0[5]

Experimental Protocols

The following protocols are based on methodologies described in the literature for testing the in vitro susceptibility of fungi to this compound, primarily adapting the Clinical and Laboratory Standards Institute (CLSI) M38-A method and modified agar (B569324) dilution techniques.[1][5]

Protocol 1: Broth Microdilution Method (Adapted from CLSI M38-A)

This method is suitable for determining the MIC of this compound against filamentous and dimorphic fungi.

Materials:

  • This compound (and its analogs, if applicable)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well U-bottom microtiter plates

  • Fungal isolates for testing

  • Spectrophotometer or plate reader (optional)

  • Sterile, distilled water

  • Vortex mixer

  • Pipettes and sterile tips

  • Incubator

Experimental Workflow:

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare this compound Stock Solution in DMSO C Perform Serial Dilutions of this compound in RPMI A->C B Prepare Fungal Inoculum D Inoculate Microtiter Plate Wells B->D C->D E Incubate Plates (e.g., 35°C for 48h) D->E F Visually or Spectrophotometrically Determine Fungal Growth E->F G Record MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Procedure:

  • Preparation of this compound Stock Solution:

    • Solubilize this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).[5] Ensure complete dissolution.

  • Preparation of Fungal Inoculum:

    • For filamentous fungi, harvest conidia from fresh cultures grown on an appropriate agar medium (e.g., potato dextrose agar).

    • For dimorphic fungi, prepare the yeast or mycelial phase as required for the specific testing conditions.

    • Adjust the inoculum concentration in RPMI 1640 medium to achieve a final concentration of approximately 0.4 x 10⁵ to 5 x 10⁵ spores/mL in the test wells.[5] This can be standardized using a spectrophotometer or hemocytometer.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates.

    • The final volume in each well should be 100 µL.[5]

    • Include a drug-free control well (containing only RPMI and the fungal inoculum) and a negative control well (containing only RPMI).[5]

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 48 hours.[5]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound at which there is a complete inhibition of visible growth.[5]

    • For a more quantitative assessment, the turbidity can be measured using a microplate reader at a suitable wavelength (e.g., 530 nm), and the MIC can be defined as the concentration that results in a >90% reduction in turbidity compared to the drug-free control.[6]

Protocol 2: Agar Dilution Method (Modified from ICS Technique)

This method is an alternative for determining the MIC of this compound.[1][2]

Materials:

  • This compound

  • DMSO

  • Appropriate agar medium (e.g., K-C agar)

  • Sterile Petri dishes

  • Fungal isolates for testing

  • Inoculum replicating device (optional)

  • Incubator

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare the agar medium according to the manufacturer's instructions and cool it to 45-50°C.

    • Prepare serial dilutions of this compound in a small volume of DMSO.

    • Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Preparation of Fungal Inoculum:

    • Prepare a standardized suspension of the fungal isolate in sterile saline or broth, similar to the broth microdilution method.

  • Inoculation:

    • Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the fungal suspension onto the surface of the agar plates. An inoculum replicating device can be used for testing multiple isolates simultaneously.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a sufficient duration to allow for visible growth on the control plate.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth at the site of inoculation.

Quality Control

For quality control, it is recommended to include reference strains with known MICs to this compound, if available, or to standard antifungal agents as per CLSI guidelines. This ensures the reliability and reproducibility of the testing procedure.

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific fungal species being tested and the laboratory conditions. It is crucial to adhere to standard microbiological practices and safety precautions when handling pathogenic fungi.

References

Determining the Minimum Inhibitory Concentration (MIC) of Ambruticin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a potent antifungal agent belonging to a class of cyclopropyl-polyene-pyran acids originally isolated from the myxobacterium Polyangium cellulosum var. fulvum. It exhibits a broad spectrum of activity against various fungal pathogens, including dimorphic and filamentous fungi.[1] The unique mechanism of action of this compound involves the targeting of the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress.[2][3] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species, presents a summary of reported MIC values, and illustrates the experimental workflow and the targeted signaling pathway.

Data Presentation: this compound MIC Values

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against a selection of clinically relevant fungal species. These values have been compiled from various in vitro studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology (e.g., broth microdilution, agar (B569324) dilution), and incubation conditions.

Fungal SpeciesThis compound AnalogMIC Range (µg/mL)Reference
Aspergillus fumigatusKOSN-20791.0[4][5]
Coccidioides immitisThis compound S4.0[6]
Coccidioides posadasiiKOSN-20790.25[6]
Coccidioides posadasiiKOSN-20890.5[6]
Histoplasma capsulatumThis compoundFavorable comparison with Amphotericin B and Miconazole[1]
Blastomyces dermatitidisThis compoundFavorable comparison with Amphotericin B and Miconazole[1]
Candida spp.This compoundGenerally less active than Amphotericin B and 5-fluorocytosine[1]
Dermatophytic FungiThis compoundCompared favorably with Miconazole[1]

Experimental Protocols

The determination of the MIC of this compound can be performed using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a widely accepted reference for antifungal susceptibility testing.[7][8][9][10][11][12][13][14]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.) - Adapted from CLSI M27-A3

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile, 96-well U-bottom microtiter plates

  • Fungal isolate(s) to be tested

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and reservoirs

2. Preparation of this compound Stock and Working Solutions:

  • Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Working Solutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL) that are 2x the final desired concentrations.

3. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

4. Microtiter Plate Setup:

  • Add 100 µL of each 2x this compound working solution to the appropriate wells of the 96-well plate.

  • Add 100 µL of the final diluted fungal inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the this compound concentrations to the desired final range (e.g., 0.015 to 8 µg/mL).

  • Include a growth control well (100 µL of inoculum + 100 µL of drug-free RPMI) and a sterility control well (200 µL of drug-free RPMI).

5. Incubation and Reading of Results:

  • Seal the plates and incubate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control. The reading can be done visually or with a microplate reader.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.) - Adapted from CLSI M38-A2

1. Materials:

  • Same as for yeasts, with the addition of sterile Tween 20.

2. Preparation of this compound Solutions:

  • Follow the same procedure as for yeasts.

3. Inoculum Preparation:

  • Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

  • Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.4 to 0.5 McFarland standard (approximately 0.9-5 x 10^6 CFU/mL) by spectrophotometry at 530 nm.

  • Dilute this adjusted inoculum 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.

4. Microtiter Plate Setup and Incubation:

  • Follow the same procedure as for yeasts.

  • Incubate the plates at 35°C for 48-72 hours.

5. Reading of Results:

  • The MIC for filamentous fungi is defined as the lowest concentration of this compound that shows complete inhibition of growth as judged by the naked eye.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock & Dilutions setup_plate Dispense this compound & Inoculum into 96-well Plate prep_this compound->setup_plate prep_inoculum Prepare Fungal Inoculum prep_inoculum->setup_plate incubate Incubate at 35°C setup_plate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This compound's Targeted Signaling Pathway: The HOG Pathway

HOG_Pathway cluster_stress Osmotic Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus osmostress Hyperosmotic Stress hik1 Hik1 (Histidine Kinase) osmostress->hik1 Inhibits ypd1 Ypd1 hik1->ypd1 Phosphotransfer ssk1 Ssk1 ypd1->ssk1 ssk2 Ssk2/22 (MAPKKK) ssk1->ssk2 Activates pbs2 Pbs2 (MAPKK) ssk2->pbs2 Phosphorylates hog1_c Hog1 (MAPK) (inactive) pbs2->hog1_c Phosphorylates hog1_n Hog1-P (active) hog1_c->hog1_n Translocation gene_exp Stress Response Gene Expression hog1_n->gene_exp Activates This compound This compound This compound->hik1 Targets

Caption: The High Osmolarity Glycerol (HOG) signaling pathway targeted by this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Ambruticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a polyketide antifungal agent with potent activity against a range of pathogenic fungi. Understanding its mechanism of action is crucial for its development as a therapeutic agent and for overcoming potential resistance. These application notes provide a detailed overview of cell-based assays to elucidate how this compound exerts its antifungal effects. The primary mechanism of this compound involves the targeted disruption of the High Osmolarity Glycerol (B35011) (HOG) signaling pathway, a critical component of fungal osmoregulation.[1][2][3][4]

This compound is believed to target the group III histidine kinase, Hik1, which acts as a sensor in the HOG pathway.[2][3][4] By interfering with Hik1, this compound leads to the inappropriate activation of the HOG pathway, even in the absence of osmotic stress. This results in the over-accumulation of intracellular glycerol, causing an influx of water, increased turgor pressure, and eventual cell lysis and death.[1][2][5][6]

This document provides detailed protocols for a series of cell-based assays designed to investigate and confirm this mechanism of action.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Hansenula anomala0.05[1][5]
Coccidioides immitisFavorable comparison with Amphotericin B and Miconazole[7][8]
Histoplasma capsulatumFavorable comparison with Amphotericin B and Miconazole[7][8]
Blastomyces dermatitidisFavorable comparison with Amphotericin B and Miconazole[7][8]
Aspergillus fumigatusFavorable comparison with Amphotericin B and Miconazole[7][8]
Candida speciesLess favorable comparison with Amphotericin B and 5-fluorocytosine[7][8]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed signaling pathway affected by this compound.

Ambruticin_MoA cluster_cell Fungal Cell This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 inhibits phosphatase activity or induces phosphate (B84403) back-transfer Ypd1 Ypd1 Hik1->Ypd1 normally transfers phosphate (inhibited) Ssk1 Ssk1 Ypd1->Ssk1 normally transfers phosphate (inhibited) Ssk2_20 Ssk2/20 (MAPKKK) Ssk1->Ssk2_20 activates Pbs2 Pbs2 (MAPKK) Ssk2_20->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol leads to CellDeath Cell Death (Lysis) Glycerol->CellDeath causes

Caption: Proposed mechanism of action of this compound via the HOG pathway.

The experimental workflow to investigate this compound's mechanism of action is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Fungal Culture MIC 1. Minimum Inhibitory Concentration (MIC) Assay Start->MIC Viability 2. Fungal Cell Viability Assay MIC->Viability Determine sub-lethal and lethal concentrations Glycerol_Assay 3. Intracellular Glycerol Assay Viability->Glycerol_Assay Western_Blot 4. Hog1 Phosphorylation (Western Blot) Glycerol_Assay->Western_Blot End End: Elucidation of Mechanism of Action Western_Blot->End

Caption: Workflow for investigating this compound's mechanism of action.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Appropriate liquid growth medium (e.g., YPD, RPMI)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a fungal inoculum by growing the strain in liquid medium to the mid-logarithmic phase. Adjust the cell density to a final concentration of 1-5 x 10^5 cells/mL in the test wells.

  • Prepare a serial two-fold dilution of this compound in the growth medium in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no cells).

  • Add 100 µL of the fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C or 37°C) for 24-48 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥50% compared to the drug-free control.

Fungal Cell Viability Assay (Resazurin-based)

Objective: To quantify the cytotoxic effect of this compound on fungal cells.

Materials:

  • Fungal cells treated with this compound (from the MIC assay or a separate experiment)

  • Resazurin (B115843) sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)

  • Sterile 96-well microtiter plates (black plates for fluorescence)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Protocol:

  • Culture fungal cells in a 96-well plate in the presence of varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Add 20 µL of the resazurin solution to each well.

  • Incubate the plate for 2-4 hours at the optimal growth temperature.

  • Measure the fluorescence of resorufin, the product of resazurin reduction by viable cells.

  • Calculate cell viability as a percentage relative to the untreated control.

Intracellular Glycerol Assay

Objective: To measure the accumulation of intracellular glycerol in fungal cells upon treatment with this compound.

Materials:

  • Fungal cells

  • This compound

  • Glycerol Assay Kit (commercially available, e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • Spectrophotometer or fluorometer

Protocol:

  • Grow a fungal culture to the mid-log phase and treat with this compound at a relevant concentration (e.g., MIC value) for a short period (e.g., 0, 15, 30, 60 minutes).[1][5]

  • Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Lyse the cells using an appropriate method (e.g., enzymatic digestion, mechanical disruption).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Use a commercial glycerol assay kit to measure the glycerol concentration in the supernatant according to the manufacturer's instructions.

  • Normalize the glycerol concentration to the total protein content or cell number.

Hog1 Phosphorylation Assay (Western Blot)

Objective: To detect the activation of the HOG pathway by observing the phosphorylation of the Hog1 protein.

Materials:

  • Fungal cells

  • This compound

  • Protein extraction buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies: anti-phospho-p38 (recognizes phosphorylated Hog1) and anti-Hog1 (total Hog1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat fungal cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Harvest the cells and rapidly extract total protein using a suitable extraction buffer.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phosphorylated Hog1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Hog1.

Expected Results and Interpretation

  • MIC Assay: A low MIC value indicates high potency of this compound against the tested fungal strain.

  • Cell Viability Assay: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound.

  • Intracellular Glycerol Assay: A rapid and significant increase in intracellular glycerol levels should be observed in this compound-treated cells compared to untreated controls.[1][5]

  • Hog1 Phosphorylation Assay: An increase in the phosphorylation of Hog1 in response to this compound treatment would confirm the activation of the HOG pathway.[2]

By following these protocols, researchers can effectively investigate and confirm that the primary mechanism of action of this compound is the targeted disruption of the HOG signaling pathway, leading to osmoregulatory stress and fungal cell death.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ambruticin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin is a potent antifungal agent belonging to a class of cyclopropyl-pyran acid antibiotics.[1] Its unique mechanism of action, targeting the High-Osmolarity Glycerol (HOG) signaling pathway in fungi, makes it a compelling candidate for the development of new therapies against systemic fungal infections.[2][3] this compound and its analogs have demonstrated significant efficacy in murine models of coccidioidomycosis and aspergillosis, highlighting their potential for clinical development.[2][4]

These application notes provide detailed protocols for in vivo efficacy testing of this compound and its analogs in established murine models of systemic fungal infections. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in the preclinical evaluation of these promising antifungal compounds.

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal activity by interfering with the osmoregulatory system of fungal cells.[5] It specifically targets the Group III histidine kinase (Hik1) in the HOG pathway.[2][3] This interaction leads to an overstimulation of the HOG pathway, resulting in the excessive intracellular accumulation of glycerol.[6][7] The subsequent influx of water causes cell swelling and leakage of low-molecular-weight compounds, ultimately leading to fungal cell death.[6][7]

HOG_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Hik1 Histidine Kinase (Hik1) (Group III) This compound->Hik1 Inhibits/Modulates Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 (Active) Hik1->Ssk1 Dephosphorylation (this compound-induced) Ssk1_P Ssk1-P (Inactive) Ypd1->Ssk1_P Phosphorylates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Activates Hog1 Hog1 (MAPK) Pbs2->Hog1 Activates Glycerol_Production Glycerol Production Hog1->Glycerol_Production Upregulates Osmotic_Stress Osmotic Stress & Cell Death Glycerol_Production->Osmotic_Stress Leads to

Figure 1: this compound's Mechanism of Action on the HOG Pathway.

Animal Models for In Vivo Efficacy Testing

Murine models are the most commonly used for evaluating the in vivo efficacy of antifungal agents due to their well-characterized immune systems, availability of genetically defined strains, and established protocols for various fungal infections.[8][9]

Murine Model of Coccidioidomycosis

This model is crucial for testing drugs against Coccidioides immitis or Coccidioides posadasii, the causative agents of coccidioidomycosis (Valley Fever).[10]

Murine Model of Invasive Pulmonary Aspergillosis

This model is used to assess the efficacy of antifungal compounds against Aspergillus fumigatus, a common cause of life-threatening infections in immunocompromised individuals.[11]

Experimental Protocols

The following are detailed protocols for establishing murine models of coccidioidomycosis and invasive aspergillosis to test the efficacy of this compound and its analogs.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_animal_phase Animal Phase cluster_endpoints Endpoint Analysis A Fungal Culture (C. posadasii or A. fumigatus) B Inoculum Preparation (Arthroconidia/Conidia Suspension) A->B F Infection (Intranasal or Intravenous) B->F C This compound Formulation (e.g., in HPBC vehicle) D Animal Acclimatization (e.g., C57BL/6 mice) E Immunosuppression (for Aspergillosis model) D->E if required D->F E->F G Treatment Initiation (Oral Gavage of this compound) F->G H Monitor Survival & Clinical Signs G->H I Sacrifice at Predetermined Timepoints H->I J Organ Harvest (Lungs, Spleen, etc.) I->J K Fungal Burden Quantification (CFU or qPCR) J->K L Data Analysis K->L

Figure 2: General Workflow for In Vivo Antifungal Efficacy Testing.
Protocol 1: Murine Model of Coccidioidomycosis

1. Fungal Strain and Inoculum Preparation:

  • Culture Coccidioides posadasii (e.g., strain Silveira) on a suitable agar (B569324) medium like glucose-yeast extract (GYE) until arthroconidia are mature.[1]

  • Harvest arthroconidia in a sterile aqueous solution (e.g., 0.9% saline).

  • Enumerate the arthroconidia using a hemocytometer and confirm viability by plating serial dilutions on GYE agar to determine the concentration of the initial suspension.[1]

  • Dilute the suspension to the desired concentration for infection (e.g., 54 arthroconidia per mouse for a lethal infection model).[5]

2. Animal Model:

  • Use 18-g female C57BL/6 mice (or other appropriate strain).[5]

  • Acclimatize the animals for at least one week before the experiment.

3. Infection Procedure (Intranasal):

  • Anesthetize the mice using an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[1]

  • Administer the fungal inoculum (e.g., 54 arthroconidia in 30-50 µL of saline) intranasally to each mouse.[5]

4. This compound Formulation and Administration:

  • Prepare the this compound analog (e.g., KOSN-2079, KOSN-2089) in a suitable vehicle for oral administration, such as 2-hydroxypropyl-β-cyclodextrin (HPBC).[5]

  • Begin treatment at a specified time post-infection (e.g., day 6).[5]

  • Administer the drug via oral gavage twice daily at the desired dosage (e.g., 20 or 50 mg/kg of body weight).[5]

  • A control group should receive the vehicle only.

5. Endpoint Evaluation:

  • Survival: Monitor the mice daily for signs of morbidity and mortality. Record survival data for a predetermined period (e.g., 50 days).

  • Fungal Burden: At the end of the study or at specific time points, euthanize the mice.

    • Aseptically remove organs such as the lungs and spleen.[12]

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[12]

Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis

1. Fungal Strain and Inoculum Preparation:

  • Culture Aspergillus fumigatus (e.g., strain Af293) on Sabouraud dextrose agar plates for 10 days at 37°C.[6]

  • Harvest conidia by flooding the plates with sterile phosphate-buffered saline containing 0.2% (v/v) Tween 80.

  • Concentrate the conidia by centrifugation and enumerate using a hemocytometer.

2. Animal Model and Immunosuppression:

3. Infection Procedure (Inhalation/Intranasal):

  • Anesthetize the mice.

  • Infect the mice via intranasal instillation of a conidial suspension or by using an aerosol inhalation chamber to deliver a defined number of conidia to the lungs.[13]

4. This compound Formulation and Administration:

  • Prepare the this compound analog (e.g., KOSN-2079) in a suitable vehicle for oral administration.

  • Initiate treatment one day after infection.

  • Administer the drug orally twice daily for a specified duration (e.g., 4 days).

  • Include a vehicle control group and a positive control group (e.g., amphotericin B).[6]

5. Endpoint Evaluation:

  • Survival: Monitor and record survival daily.

  • Fungal Burden:

    • One day after the last dose of the drug, euthanize a subset of mice from each group.

    • Harvest the lungs and homogenize them.

    • Determine the fungal burden by plating serial dilutions and counting CFUs.[6]

    • Alternatively, fungal DNA can be quantified using a quantitative PCR (qPCR) assay for a more sensitive measurement.[11]

Data Presentation

Summarize all quantitative data in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound Analogs in a Murine Model of Coccidioidomycosis
Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Median Survival (Days)Lung Fungal Burden (log10 CFU/g)Spleen Fungal Burden (log10 CFU/g)
Vehicle (HPBC)-Oral0196.54.2
KOSN-207920Oral50324.02.5
KOSN-207950Oral63353.82.1
KOSN-208920Oral89>502.5 1.0
KOSN-208950Oral100>50<1.0 <1.0

Data extrapolated from published studies.[5][10] **p < 0.05 compared to vehicle control. **p < 0.01 compared to vehicle control. **p < 0.01 compared to KOSN-2079 groups.

Table 2: Efficacy of an this compound Analog in a Murine Model of Invasive Pulmonary Aspergillosis
Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%)Pulmonary Fungal Burden (log10 CFU/g)
Vehicle-Oral204.5
KOSN-207950Oral603.85**
Amphotericin B1Intraperitoneal803.99**

Data extrapolated from published studies.[6][14] **p < 0.05 compared to vehicle control. *Reduction of ~0.65 log CFU/g compared to vehicle.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound and its analogs. By employing these standardized murine models of coccidioidomycosis and invasive aspergillosis, researchers can generate robust and reproducible data to assess the therapeutic potential of this promising class of antifungal agents. The detailed methodologies for infection, treatment, and endpoint analysis, combined with structured data presentation, will aid in the systematic evaluation and advancement of this compound-based therapies for life-threatening fungal diseases.

References

Application Notes and Protocols: Investigating the Effect of Ambruticin on Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to antifungal agents and host immune responses. These structured communities of fungal cells, encased in a self-produced extracellular matrix, are notoriously difficult to eradicate. Candida albicans and Aspergillus fumigatus are two of the most common fungal pathogens known to form robust biofilms. Ambruticin, a cyclopropyl-polyene-dihydropyran acid, has demonstrated potent antifungal activity.[1][2] Its proposed mechanism of action involves the targeting of the High Osmolarity Glycerol (HOG) signaling pathway, a critical pathway for stress response in fungi.[1][3][4] This document provides detailed protocols and application notes for studying the efficacy of this compound against fungal biofilm formation, with a focus on its potential to disrupt key developmental stages of biofilms.

This compound's targeting of the HOG pathway suggests a potential mechanism for its anti-biofilm activity. The HOG pathway is intricately linked to cell wall integrity, morphogenesis, and adhesion, all of which are crucial for biofilm formation.[5][6] By dysregulating the HOG pathway, this compound may inhibit the initial attachment of fungal cells to surfaces, disrupt the formation of the extracellular matrix, and interfere with the morphological transitions (e.g., yeast-to-hyphae) necessary for mature biofilm architecture. Further investigation into this compound's impact on other key signaling pathways involved in fungal biofilm development, such as the cAMP-PKA, TOR, and MAPK pathways, will provide a more comprehensive understanding of its anti-biofilm potential.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

Fungal SpeciesPlanktonic MIC (µg/mL)MBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Candida albicans (e.g., SC5314)
Aspergillus fumigatus (e.g., Af293)
Clinical Isolate 1
Clinical Isolate 2

MBIC₅₀: Concentration of this compound resulting in 50% inhibition of biofilm formation. MBIC₉₀: Concentration of this compound resulting in 90% inhibition of biofilm formation.

Table 2: Effect of this compound on Fungal Biofilm Biomass (Crystal Violet Assay)

Fungal SpeciesThis compound Conc. (µg/mL)Mean Absorbance (OD₅₇₀) ± SD% Biofilm Inhibition
C. albicans0 (Control)0
MBIC₅₀/2
MBIC₅₀
MBIC₉₀
A. fumigatus0 (Control)0
MBIC₅₀/2
MBIC₅₀
MBIC₉₀

Table 3: Effect of this compound on Fungal Biofilm Metabolic Activity (XTT Assay)

Fungal SpeciesThis compound Conc. (µg/mL)Mean Absorbance (OD₄₉₀) ± SD% Metabolic Activity Reduction
C. albicans0 (Control)0
MBIC₅₀/2
MBIC₅₀
MBIC₉₀
A. fumigatus0 (Control)0
MBIC₅₀/2
MBIC₅₀
MBIC₉₀

Experimental Protocols

Protocol 1: Fungal Biofilm Formation Assay

This protocol describes the formation of fungal biofilms in a 96-well microtiter plate format, suitable for high-throughput screening of anti-biofilm agents like this compound.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS for C. albicans; RPMI or PDB for A. fumigatus)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For C. albicans, inoculate a single colony into 5 mL of YPD broth and incubate overnight at 30°C with shaking. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in the appropriate biofilm growth medium to a final concentration of 1 x 10⁶ cells/mL.[7][8]

    • For A. fumigatus, grow the strain on a PDA plate for 5-7 days at 37°C. Harvest conidia by flooding the plate with sterile PBS containing 0.1% Tween 80. Filter the conidial suspension through sterile gauze to remove hyphal fragments. Wash the conidia twice with sterile PBS and resuspend in the biofilm growth medium to a final concentration of 1 x 10⁶ conidia/mL.

  • Plate Setup:

    • Add 100 µL of the fungal suspension to each well of the 96-well plate.

    • Add 100 µL of the biofilm growth medium containing serial dilutions of this compound to the wells. Include a drug-free control (vehicle control) and a media-only control (blank).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

Protocol 2: Quantification of Biofilm Biomass (Crystal Violet Staining)

This protocol quantifies the total biofilm biomass based on the ability of crystal violet to stain the cells and extracellular matrix.[9][10][11]

Materials:

  • 96-well plate with fungal biofilms (from Protocol 1)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Sterile PBS

  • Microplate reader

Procedure:

  • Washing: Gently aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Add 100 µL of methanol (B129727) to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[10]

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[12] Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 3: Quantification of Biofilm Metabolic Activity (XTT Assay)

This colorimetric assay measures the metabolic activity of the biofilm cells, providing an indication of cell viability.[13][14][15]

Materials:

  • 96-well plate with fungal biofilms (from Protocol 1)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS)

  • Menadione (B1676200) solution (e.g., 10 mM in acetone)

  • Sterile PBS

  • Microplate reader

Procedure:

  • Washing: Gently aspirate the medium from each well and wash the biofilms twice with 200 µL of sterile PBS.

  • XTT Reaction: Prepare the XTT-menadione solution immediately before use by mixing XTT solution with menadione solution (e.g., 20:1 v/v).[16] Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. The incubation time may need to be optimized depending on the fungal species and biofilm density.[16][17]

  • Quantification: Transfer 80 µL of the supernatant from each well to a new 96-well plate and measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

Protocol 4: Microscopic Visualization of Biofilm Architecture

Microscopy techniques are essential for visualizing the structural changes in fungal biofilms upon treatment with this compound.

A. Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure.[18][19]

Materials:

  • Biofilms grown on sterile glass-bottom dishes or coverslips

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for extracellular matrix, Calcofluor White for chitin (B13524) in the cell wall)

  • Fixative (e.g., 4% paraformaldehyde)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Biofilm Formation: Grow biofilms on sterile glass coverslips placed in a 12-well or 24-well plate as described in Protocol 1.

  • Staining:

    • Gently wash the coverslips with PBS.

    • For live/dead staining, incubate with a dye like FUN-1 according to the manufacturer's instructions.

    • For matrix and cell wall staining, fix the biofilms with 4% paraformaldehyde for 30 minutes. Wash with PBS and then stain with a solution containing Concanavalin A-Alexa Fluor and Calcofluor White.

  • Mounting: Invert the coverslip onto a drop of mounting medium on a microscope slide and seal the edges.

  • Imaging: Visualize the biofilm using a confocal microscope with appropriate laser excitation and emission filters. Acquire Z-stacks to reconstruct a 3D image of the biofilm.

B. Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface topography of the biofilm.[20][21]

Materials:

  • Biofilms grown on appropriate sterile surfaces (e.g., plastic coverslips, medical-grade silicone)

  • Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol (B145695) series for dehydration (e.g., 50%, 70%, 90%, 100%)

  • Critical point dryer

  • Sputter coater

  • Scanning electron microscope

Procedure:

  • Biofilm Formation: Grow biofilms on the desired substrate.

  • Fixation: Gently wash the biofilms with PBS and then fix with the primary fixative overnight at 4°C. Wash with buffer and then post-fix with the secondary fixative for 1-2 hours.

  • Dehydration: Dehydrate the samples through a graded ethanol series.

  • Drying: Critical point dry the samples to preserve their 3D structure.

  • Coating: Mount the samples on stubs and sputter-coat with a conductive metal (e.g., gold-palladium).

  • Imaging: Observe the samples under a scanning electron microscope.

Mandatory Visualizations

Signaling Pathway Diagram

Ambruticin_Biofilm_Inhibition cluster_this compound This compound Action cluster_HOG HOG Pathway cluster_Biofilm Biofilm Formation This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Inhibits Hog1 Hog1 (MAPK) Hik1->Hog1 Phosphorylation Cascade Adhesion Cell Adhesion Hog1->Adhesion Regulates Matrix Extracellular Matrix Production Hog1->Matrix Regulates Morphogenesis Yeast-to-Hypha Transition Hog1->Morphogenesis Regulates Mature_Biofilm Mature Biofilm

Caption: Hypothesized mechanism of this compound's anti-biofilm activity via the HOG pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Biofilm Assay cluster_Quantification Quantification cluster_Visualization Visualization Inoculum Prepare Fungal Inoculum Biofilm_Formation Incubate for Biofilm Formation (24-48h) Inoculum->Biofilm_Formation Ambruticin_Prep Prepare this compound Dilutions Ambruticin_Prep->Biofilm_Formation CV_Assay Crystal Violet Assay (Biomass) Biofilm_Formation->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) Biofilm_Formation->XTT_Assay Microscopy Microscopy (CLSM / SEM) Biofilm_Formation->Microscopy

Caption: Workflow for studying this compound's effect on fungal biofilms.

References

Application Notes and Protocols for the Genetic Manipulation of the Ambruticin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the ambruticin biosynthetic gene cluster (BGC). Ambruticins are a family of potent antifungal polyketide natural products produced by the myxobacterium Sorangium cellulosum.[1] Their unique structural features, including a trisubstituted cyclopropyl (B3062369) group and two oxygen heterocycles (a tetrahydropyran (B127337) and a dihydropyran), make them promising candidates for novel antifungal drug development.[1][2] Genetic engineering of the this compound BGC offers a powerful approach to generate novel derivatives with improved therapeutic properties and to enhance production yields.

Overview of the this compound Biosynthetic Gene Cluster and Pathway

The this compound BGC is a large polyketide synthase (PKS) gene cluster responsible for the assembly of the this compound scaffold.[3][4] The biosynthetic pathway involves a series of enzymatic reactions catalyzed by PKS modules and tailoring enzymes. Genetic manipulation studies have been instrumental in elucidating the functions of several key genes within the cluster.

A revised model of this compound biosynthesis suggests that the terminal PKS module, AmbH, is iterative and catalyzes two rounds of chain elongation.[5] Subsequent post-PKS modifications, including epoxidation by AmbJ and epoxide hydrolysis by AmbK, are crucial for the formation of the characteristic tetrahydropyran (THP) ring.[5] Further tailoring steps, including oxidations and reductions, lead to the various this compound analogues.[1]

Key Gene Targets for Genetic Manipulation

Several genes in the this compound BGC have been successfully targeted to produce novel this compound derivatives. These studies have not only expanded the chemical diversity of the this compound family but also provided significant insights into the biosynthetic machinery.

Gene TargetEncoded Enzyme/FunctionEffect of Gene Knockout/ManipulationResulting Compound(s)Reference(s)
ambMC-methyltransferaseAbolished C-methylation at C-1515-desmethylambruticins[3]
ambJFlavin-dependent monooxygenase (epoxidase)Blocks epoxidation of the C6-C7 alkene, preventing THP ring formationThis compound J[6][7]
ambKEpoxide hydrolasePrevents hydrolysis of the epoxide intermediate, halting THP ring formation after epoxidationThis compound K[5]
ambP / ambORieske oxygenase / Flavin-dependent monooxygenasePrevents formation of the 20,21-alkene20,21-dihydrothis compound F[1][2]
ambN-S (multiple genes)Downstream tailoring enzymesAccumulation of an earlier pathway intermediateThis compound F[1][2]

Experimental Protocols

The following protocols are generalized from published methodologies for the genetic manipulation of Sorangium cellulosum. Specific parameters may require optimization depending on the strain and experimental conditions.

Gene Knockout in Sorangium cellulosum via Homologous Recombination

This protocol describes the generation of a gene knockout mutant using a two-step homologous recombination process.

Materials:

  • Sorangium cellulosum wild-type strain

  • pCR-Blunt II-TOPO vector (or similar)

  • Target gene flanking regions (approx. 1.5-2 kb each)

  • Antibiotic resistance cassette (e.g., apramycin)

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells (e.g., DH5α)

  • Electroporator and cuvettes

  • Growth media (e.g., M-medium, CTT medium)

  • Appropriate antibiotics

Protocol:

  • Construct the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions of the target gene from S. cellulosum genomic DNA using PCR. b. Clone the flanking regions into a suitable vector, such as pCR-Blunt II-TOPO, on either side of an antibiotic resistance cassette. c. Verify the construct by restriction digestion and sequencing.

  • Transformation of Sorangium cellulosum: a. Prepare electrocompetent S. cellulosum cells by growing the culture to mid-log phase, followed by washing with ice-cold sterile water and 10% glycerol. b. Electroporate the knockout plasmid into the competent cells. c. Plate the transformed cells on appropriate selection plates containing the corresponding antibiotic.

  • Selection and Screening of Mutants: a. Incubate the plates until colonies appear. b. Screen individual colonies by PCR using primers that anneal outside the flanking regions to identify putative double-crossover mutants. c. Confirm the gene knockout by Southern blot analysis or sequencing of the genomic locus.

Heterologous Expression of this compound Biosynthetic Genes

This protocol outlines the heterologous expression of specific this compound genes in a host organism like E. coli for functional characterization.

Materials:

  • Target this compound gene(s) (e.g., ambJ, ambK)

  • Expression vector (e.g., pET vector series)

  • E. coli expression host (e.g., BL21(DE3))

  • Restriction enzymes

  • T4 DNA ligase

  • IPTG (isopropyl β-D-1-thiogalactopyranoside)

  • Growth media (e.g., LB broth)

  • Appropriate antibiotics

Protocol:

  • Construct the Expression Plasmid: a. Amplify the target gene(s) from S. cellulosum genomic DNA. b. Clone the gene(s) into a suitable expression vector under the control of an inducible promoter (e.g., T7 promoter). c. Transform the construct into an E. coli cloning strain for plasmid propagation and verification.

  • Protein Expression: a. Transform the verified expression plasmid into an E. coli expression host. b. Grow the culture to mid-log phase (OD600 ≈ 0.6). c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Incubate the culture at a lower temperature (e.g., 16-25 °C) for several hours to overnight to enhance soluble protein expression.

  • Functional Assay (Whole-Cell Biotransformation): a. Harvest the induced cells by centrifugation and resuspend them in a suitable buffer. b. Add the substrate (e.g., this compound J for AmbK characterization) to the cell suspension. c. Incubate the reaction for a defined period. d. Extract the products from the reaction mixture using an organic solvent (e.g., ethyl acetate). e. Analyze the products by HPLC and mass spectrometry to confirm the enzymatic activity.

Visualizations of Key Pathways and Workflows

The following diagrams illustrate the this compound biosynthetic pathway and a general workflow for gene knockout experiments.

Ambruticin_Biosynthesis PKS_intermediate Polyketide Intermediate Ambruticin_G This compound G PKS_intermediate->Ambruticin_G AmbA-I Ambruticin_J This compound J Ambruticin_G->Ambruticin_J AmbH (iterative) Ambruticin_K This compound K (Epoxide) Ambruticin_J->Ambruticin_K AmbJ (epoxidase) Ambruticin_F This compound F (THP ring formed) Ambruticin_K->Ambruticin_F AmbK (epoxide hydrolase) Ambruticin_S_VS This compound S & VS series Ambruticin_F->Ambruticin_S_VS Downstream tailoring (AmbN, P, O, etc.)

Caption: Proposed this compound Biosynthetic Pathway.

Gene_Knockout_Workflow start Start: Identify Target Gene construct Construct Knockout Plasmid (Flanking Regions + Resistance Cassette) start->construct transform Electroporation into S. cellulosum construct->transform select Select for Antibiotic Resistance (Single Crossover) transform->select screen Screen for Double Crossover Events (PCR, Southern Blot) select->screen characterize Characterize Mutant Phenotype (Metabolite Analysis) screen->characterize end End: Confirmed Knockout Mutant characterize->end

Caption: General Workflow for Gene Knockout in S. cellulosum.

References

Application Notes and Protocols for the Synthesis of Ambruticin Derivatives with Improved Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies and methodologies for developing novel Ambruticin derivatives with enhanced antifungal potency. The protocols outlined below are based on established literature and are intended to serve as a guide for researchers in the field of antifungal drug discovery.

Introduction

This compound, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has demonstrated significant antifungal activity against a range of pathogenic fungi.[1] Its unique mode of action, which involves the disruption of the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway, makes it an attractive scaffold for the development of new antifungal agents.[1] This document details methods for the semi-synthesis of this compound derivatives, focusing on modifications of the carboxylic acid and amine functionalities, which have been shown to modulate biological activity. Additionally, a standardized protocol for evaluating the in vitro antifungal activity of these derivatives is provided.

Mechanism of Action: Targeting the HOG Pathway

This compound and its derivatives exert their antifungal effects by targeting the High-Osmolarity Glycerol (HOG) pathway, a critical signaling cascade in fungi for adapting to osmotic stress. Specifically, this compound is believed to interact with the histidine kinase Hik1, a key sensor in this pathway. This interaction leads to the overstimulation of the HOG pathway, resulting in the intracellular accumulation of glycerol. In the absence of high external osmolarity, this glycerol buildup causes an influx of water, leading to cell swelling, lysis, and ultimately, fungal cell death.

Figure 1: this compound's targeting of the fungal HOG pathway.

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent antifungal activity. The following tables summarize the in vitro activity of key this compound derivatives against Candida albicans, a common fungal pathogen.

Table 1: Antifungal Activity of this compound Carboxylic Acid Analogues
CompoundR GroupMIC (µg/mL) vs. C. albicans
This compound VS-3-COOH0.5
1 -CH₂NH₂>32
2 -CH₂N(CH₃)₂>32
3 -CH=NOH0.5
4 -CN2
5 Tetrazole0.5

Data compiled from Xu et al., 2006.

The data suggests that while the carboxylic acid can be replaced with other polar, isosteric groups like an oxime or a tetrazole without significant loss of activity, conversion to an amine results in a dramatic decrease in potency. This indicates that a polar, potentially hydrogen-bond donating group at this position is crucial for antifungal activity.

Table 2: Antifungal Activity of this compound VS-4 and VS-5 Amine Analogues
CompoundMIC (µg/mL) vs. C. immitis
This compound VS-5-H-H0.06
This compound VS-4-H-CH₃0.03
KOS-2079-CH₂CH₂OCH₃-H0.03
Amide Derivative-C(O)CH₃-H>4
Carbamate Derivative-C(O)OCH₃-H>4
Urea (B33335) Derivative-C(O)NHCH₃-H>4

Data compiled from Tian et al., 2008.[2]

Alkylation of the amine group at the 5-position is well-tolerated, with small, nonpolar groups being optimal for both potency and oral bioavailability.[2] In contrast, conversion of the amine to an amide, carbamate, or urea leads to a significant loss of activity.[2] Notably, the derivative KOS-2079 demonstrated promising activity and was successful in an animal efficacy model.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the semi-synthesis of key this compound derivatives and for assessing their antifungal activity.

Protocol 1: General Procedure for the Semi-Synthesis of this compound Carboxylic Acid Analogues

This protocol outlines a general synthetic workflow for modifying the carboxylic acid moiety of this compound VS-3.

G1 Ambruticin_VS3 This compound VS-3 Methyl_Ester Methyl Ester Intermediate Ambruticin_VS3->Methyl_Ester SOCl₂, MeOH Aldehyde Aldehyde Intermediate Methyl_Ester->Aldehyde DIBAL-H Amine_Analog Amine Analogs Aldehyde->Amine_Analog R₂NH, NaBH₃CN Oxime_Analog Oxime Analogs Aldehyde->Oxime_Analog H₂NOH·HCl Nitrile_Analog Nitrile Analog Aldehyde->Nitrile_Analog I₂, NH₃, THF Tetrazole_Analog Tetrazole Analog Aldehyde->Tetrazole_Analog 1. NH₂OH·HCl 2. (PhO)₂P(O)N₃

Figure 2: Synthetic workflow for carboxylic acid analogs.

Materials:

Procedure:

  • Esterification: To a solution of this compound VS-3 in methanol, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the methyl ester.

  • Reduction to Aldehyde: Dissolve the methyl ester in toluene and cool to -78 °C. Add DIBAL-H dropwise and stir for 1 hour. Quench the reaction with methanol and allow it to warm to room temperature. After an aqueous workup, purify the crude product to obtain the aldehyde intermediate.

  • Synthesis of Amine Analogs (Reductive Amination): To a solution of the aldehyde and the desired amine in methanol, add sodium cyanoborohydride. Stir the reaction at room temperature overnight. Purify the product by column chromatography.

  • Synthesis of Oxime Analogs: Treat the aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) with a mild base (e.g., pyridine). Stir at room temperature until the reaction is complete (monitored by TLC). Purify the product by column chromatography.

  • Synthesis of the Nitrile Analog: A solution of the aldehyde in THF is treated with iodine and aqueous ammonia. The reaction is stirred at room temperature. After completion, the product is extracted and purified.

  • Synthesis of the Tetrazole Analog: First, form the oxime as described in step 4. The oxime is then treated with diphenylphosphoryl azide in a suitable solvent, often with heating, to facilitate the cyclization to the tetrazole. Purify the final product by column chromatography.

Protocol 2: Julia-Kocienski Olefination for this compound Fragment Coupling

The Julia-Kocienski olefination is a key reaction in the total synthesis of this compound, enabling the coupling of complex fragments with high E-selectivity.[3]

G2 PT_Sulfone Phenyltetrazole (PT) Sulfone Fragment Coupling Nucleophilic Addition PT_Sulfone->Coupling Aldehyde_Fragment Aldehyde Fragment Aldehyde_Fragment->Coupling Base Strong Base (e.g., KHMDS) Base->PT_Sulfone Deprotonation Alkene_Product E-Alkene Product Coupling->Alkene_Product Smiles Rearrangement & Elimination

Figure 3: Logical workflow of the Julia-Kocienski Olefination.

Materials:

  • Phenyltetrazole (PT)-sulfone fragment of this compound

  • Aldehyde fragment of this compound

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)

  • Standard anhydrous reaction setup and purification supplies

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the PT-sulfone fragment in anhydrous DME or THF in a flame-dried flask.

  • Deprotonation: Cool the solution to -78 °C and add a solution of KHMDS dropwise. Stir the resulting solution for 30-60 minutes at this temperature.

  • Coupling: Add a solution of the aldehyde fragment in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired E-alkene.[3]

Protocol 3: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing the susceptibility of Candida species to antifungal agents.[4][5]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound derivative stock solution (in DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or plate reader (530 nm)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35 °C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a serial two-fold dilution of the this compound derivative and the positive control in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control). This will bring the total volume in each well to 200 µL and halve the drug concentration to the desired final range.

  • Incubation:

    • Incubate the plates at 35 °C for 24-48 hours.

  • Reading the MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm with a microplate reader.

Conclusion

The development of novel this compound derivatives with improved antifungal activity is a promising avenue for addressing the growing challenge of fungal infections. The synthetic and testing protocols provided in these application notes offer a framework for researchers to explore the structure-activity relationships of this potent class of natural products. By systematically modifying the this compound scaffold and evaluating the antifungal efficacy of the resulting analogues, it is possible to identify new drug candidates with enhanced therapeutic potential.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental conditions and available resources. Appropriate safety precautions should be taken when handling all chemicals and biological agents.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ambruticin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambruticin, a polyketide natural product isolated from Sorangium cellulosum, has demonstrated potent antifungal activity against a range of pathogenic fungi.[1] Its unique mode of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway, makes it an attractive scaffold for the development of novel antifungal agents.[2][3][4][5] This document provides a summary of the structure-activity relationship (SAR) studies of this compound analogs, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and a visualization of the targeted signaling pathway.

Data Presentation: Antifungal Activity of this compound Analogs

The antifungal efficacy of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for key this compound analogs against various fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
This compound SCoccidioides spp.4.0[1]
KOSN-2079 (this compound VS analog)Coccidioides spp.0.25[1]
KOSN-2089 (this compound VS analog)Coccidioides spp.0.5[1]
Fluconazole (Control)Coccidioides spp.16.0[1]
Amphotericin B (Control)Coccidioides spp.1.0[1]

Table 1: In Vitro Activity of this compound Analogs against Coccidioides spp.

Analog Modification (at C1-carboxylic acid of this compound VS)Relative Antifungal ActivityKey FindingReference
Parent Carboxylic AcidActiveBaseline activity[1]
Amine (Positively Charged)InactiveA positive charge is detrimental to activity.[1]
OximeSimilar to parentPolarity is tolerated and can maintain activity.[1]
TetrazoleSimilar to parentA carboxylic acid isostere maintains potency.[1]
NitrileWeaker than parentSuggests a requirement for a more polar group for optimal activity.[1]
1-nor (Deletion of Carboxylic Acid)Weaker than nitrileConfirms the importance of a polar group at this position.[1]

Table 2: Summary of SAR at the C1-Position of this compound VS.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Analogs (e.g., Tetrazole Analog)

This protocol provides a general methodology for the modification of the C1-carboxylic acid of this compound to a tetrazole, a common bioisostere. This procedure is based on established methods for tetrazole synthesis and may require optimization for the specific this compound scaffold.

Materials:

Procedure:

  • Amide Formation: To a solution of this compound in DCM, add BOP and DIPEA. Stir the mixture at room temperature for 30 minutes. Add the ammonia solution and continue stirring for 2 hours.

  • Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Nitrile Formation: Dissolve the crude amide in DCM and cool to 0°C. Add pyridine followed by TFAA. Stir the reaction at 0°C for 1 hour.

  • Work-up: Quench the reaction with water and extract with EtOAc. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude nitrile by silica gel chromatography.

  • Tetrazole Formation: To a solution of the nitrile in toluene, add sodium azide and triethylamine hydrochloride. Heat the mixture to reflux for 12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and acidify with 1 M HCl. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude tetrazole analog by silica gel chromatography to yield the final product.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Fungal inoculum (e.g., Candida albicans, Cryptococcus neoformans).

  • Test compounds (this compound analogs) and control antifungals (e.g., fluconazole).

  • Spectrophotometer or microplate reader.

  • Sterile saline or phosphate-buffered saline (PBS).

  • Vortex mixer.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution. This brings the final volume in each well to 200 µL.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway: this compound's Interference with the HOG Pathway

The primary mechanism of action of this compound involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This compound is believed to target the histidine kinase Hik1, a key sensor in this pathway. This interaction leads to the inappropriate activation of the downstream MAP kinase cascade, resulting in the accumulation of intracellular glycerol, osmotic stress, and ultimately, cell death.[2][3][4]

HOG_Pathway This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 inhibits (inappropriate signaling) Ypd1 Ypd1 Hik1->Ypd1 Phosphorelay Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Glycerol_Production Glycerol Production Genes Hog1->Glycerol_Production upregulates Osmotic_Stress Cellular Osmotic Stress & Cell Death Glycerol_Production->Osmotic_Stress leads to

Caption: this compound targets Hik1, disrupting the HOG signaling pathway.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.

MIC_Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum 2. Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum add_inoculum 4. Inoculate Plate dilute_inoculum->add_inoculum prep_plate 3. Prepare Drug Dilution Plate (96-well) prep_plate->add_inoculum incubate 5. Incubate (35°C, 24-48h) add_inoculum->incubate read_mic 6. Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for antifungal susceptibility testing.

Logical Relationship: SAR of this compound Analogs at C1 Position

This diagram illustrates the logical relationships derived from the structure-activity relationship studies of modifications at the C1-carboxylic acid position of this compound VS.

SAR_Logic start This compound VS (C1-COOH) polar_group Polar Group (e.g., Oxime, Tetrazole) start->polar_group Modification positive_charge Positively Charged Group (e.g., Amine) start->positive_charge Modification less_polar Less Polar/Neutral Group (e.g., Nitrile, H) start->less_polar Modification active Activity Maintained polar_group->active leads to inactive Inactive positive_charge->inactive leads to reduced_activity Reduced Activity less_polar->reduced_activity leads to

Caption: Impact of C1-position modifications on this compound activity.

References

Troubleshooting & Optimization

challenges in the total synthesis of Ambruticin's complex structure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Ambruticin and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Strategy & Retrosynthesis

Question: What are the main strategic challenges in the total synthesis of this compound's complex structure?

Answer: The total synthesis of this compound is a significant undertaking due to its unique and complex architecture. The primary challenges stem from its core structural features: a densely functionalized and stereochemically rich acyclic backbone, a trisubstituted divinylcyclopropane ring, and two distinct pyran rings (a tetrahydropyran (B127337) and a dihydropyran).[1][2][3] Key strategic hurdles include:

  • Convergent Synthesis: A convergent approach is generally favored, which involves the synthesis of several complex fragments that are later coupled.[4][5] This strategy, however, necessitates the development of efficient and high-yielding methods for the synthesis of each fragment and for their subsequent coupling.

  • Stereochemical Control: The molecule contains numerous stereocenters that must be precisely controlled throughout the synthesis.[1][6][7] This includes the relative and absolute stereochemistry of the substituents on the pyran rings and the trisubstituted cyclopropane.

  • Protecting Group Management: The presence of multiple hydroxyl groups and other reactive moieties requires a sophisticated and robust protecting group strategy to ensure chemoselectivity during various transformations.[8][9][10]

G This compound This compound Fragments Key Fragments This compound->Fragments Retrosynthesis Cyclopropane Trisubstituted Divinylcyclopropane Fragments->Cyclopropane THP_Ring Tetrahydropyran Ring Fragments->THP_Ring DHP_Ring Dihydropyran Ring Fragments->DHP_Ring Coupling Fragment Coupling (e.g., Suzuki, Julia) Cyclopropane->Coupling THP_Ring->Coupling DHP_Ring->Coupling Coupling->this compound Assembly G Start Acyclic Precursor Method1 Organoiron Methodology Start->Method1 Approach 1 Method2 Asymmetric Phosphonamide Start->Method2 Approach 2 Product Trisubstituted Cyclopropane Method1->Product Method2->Product LowYield Low Yield/ Poor Selectivity Product->LowYield Common Issue G cluster_0 THP Ring Synthesis cluster_1 DHP Ring Synthesis Diol Diol Precursor Epoxidation Stereoselective Epoxidation Diol->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Cyclization 6-endo-trig Cyclization Epoxide->Cyclization THP Tetrahydropyran Cyclization->THP Linear Linear Precursor Dehydration Dehydration Linear->Dehydration Michael_Acceptor Michael Acceptor Dehydration->Michael_Acceptor IMOMA Intramolecular oxa-Michael Addition Michael_Acceptor->IMOMA DHP Dihydropyran IMOMA->DHP

References

Technical Support Center: Optimizing Ambruticin Production from Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of the potent antifungal agent Ambruticin from Sorangium cellulosum fermentation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

1. Low or No this compound Yield

Q: My Sorangium cellulosum culture is growing, but I'm detecting little to no this compound. What are the potential causes and solutions?

A: Low or absent this compound production despite visible cell growth is a common issue. Several factors related to the fermentation environment and culture conditions can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the issue.

Troubleshooting: Low this compound Yield

Potential Cause Symptoms Recommended Action
Suboptimal Fermentation Medium Good biomass, but low product yield.Ensure you are using a production-optimized medium like SF1-P. Verify the correct preparation and sterilization of all components. Consider a fresh preparation of all stock solutions.
Incorrect pH pH of the medium has drifted outside the optimal range (typically pH 7.2-7.6 for S. cellulosum).Monitor and control the pH of the culture throughout the fermentation. Use a buffered medium (e.g., with HEPES) and adjust as necessary with sterile acidic or basic solutions.
Inadequate Aeration/Agitation Dense cell growth, but potential oxygen limitation. This can be indicated by a rapid drop in dissolved oxygen (DO) levels.Optimize the agitation and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress, which can damage the cells. Monitor DO levels and adjust parameters accordingly.
Nutrient Limitation Premature cessation of this compound production.Ensure a consistent supply of the carbon source, such as fructose (B13574), through fed-batch strategies. Other essential nutrients in the SF1-P medium should also be at optimal concentrations.
Suboptimal Temperature Slow growth or reduced metabolic activity.Maintain the incubation temperature at a constant 30°C, which is generally optimal for Sorangium cellulosum growth and secondary metabolite production.
Strain Instability/Degradation Decreased this compound production over successive subcultures.Return to an earlier, cryopreserved stock of the Sorangium cellulosum strain. Minimize the number of subcultures from a single stock.

2. Poor or Slow Growth of Sorangium cellulosum

Q: I'm experiencing very slow or inconsistent growth of my Sorangium cellulosum culture. What could be the problem?

A: Sorangium cellulosum is known for its relatively slow growth compared to other bacteria. However, significantly inhibited growth can indicate underlying issues with your culture conditions or inoculum.

Troubleshooting: Poor Culture Growth

Potential Cause Symptoms Recommended Action
Inoculum Quality Long lag phase or no growth after inoculation.Use a healthy and actively growing seed culture for inoculation. Ensure the seed culture is in the late logarithmic growth phase. The recommended inoculum size is typically 20% (v/v).
Improper Medium Preparation Clumped or precipitated medium components.Ensure all medium components are fully dissolved and the final pH is correctly adjusted before sterilization. Some components, like ferric citrate (B86180) and HEPES, should be filter-sterilized and added after autoclaving the base medium.
Contamination Cloudy or discolored medium, unusual odor, or rapid pH shift. Microscopic examination reveals foreign microbes.Discard the contaminated culture immediately. Thoroughly clean and sterilize all equipment. Review and reinforce aseptic techniques. Consider using fresh, sterile-filtered media and reagents.
Incorrect Incubation Conditions Little to no increase in cell density over time.Double-check and calibrate your incubator to ensure the temperature is consistently at 30°C and the shaker is operating at the correct speed (e.g., 200 rpm).

3. Culture Contamination

Q: I suspect my Sorangium cellulosum culture is contaminated. How can I confirm this and what should I do?

A: Contamination is a frequent problem in microbial fermentation and can lead to loss of product, and in some cases, the entire culture.

Troubleshooting: Culture Contamination

Type of Contamination Visual/Microscopic Signs Prevention and Mitigation
Bacterial Rapidly cloudy culture medium, sudden drop in pH (media turning yellow if using phenol (B47542) red indicator), unpleasant odor. Under the microscope, you may see motile rods or cocci that are distinct from the filamentous Sorangium cells.Strict aseptic technique is crucial. Ensure all media, reagents, and equipment are properly sterilized. Work in a laminar flow hood. If contamination is confirmed, discard the culture and decontaminate the workspace and equipment.
Fungal (Yeast/Mold) Visible clumps or filaments in the culture, sometimes with a fuzzy appearance. The medium may become turbid. Under the microscope, you will see budding yeast cells or fungal hyphae.Maintain a clean and dry incubator. Regularly clean and disinfect all surfaces. Ensure proper air filtration in the laboratory. If contamination occurs, discard the culture and thoroughly decontaminate the area.

Experimental Protocols

1. Preparation of Fermentation Media

HS Agar (for strain maintenance):

  • Glucose: 0.4%

  • Casein peptone: 0.15%

  • KNO₃: 0.1%

  • MgSO₄·7H₂O: 0.1%

  • NaFe-EDTA: 0.008%

  • HEPES: 0.2%

  • K₂HPO₄: 0.00625%

  • CaCl₂·2H₂O: 0.0075%

  • Agar: 1.5%

  • Adjust to pH 7.2 before autoclaving.

SF1-P Medium (for this compound production): [1]

  • Soy peptone: 0.3%

  • Fructose: 0.6%

  • MgSO₄·7H₂O: 0.1%

  • CaCl₂·2H₂O: 0.1%

  • Ferric citrate: 0.008%

  • HEPES: 0.05 M

  • Adjust to pH 7.6.

  • Note: Ferric citrate and HEPES should be filter-sterilized and added to the autoclaved and cooled basal medium.

2. Fermentation Protocol for this compound Production

This protocol outlines a standard lab-scale fermentation process.

G cluster_0 Seed Culture Preparation cluster_1 Production Fermentation cluster_2 Harvesting and Extraction A Inoculate S. cellulosum into 100 mL of liquid HS medium in a 500 mL flask. B Incubate at 30°C, 200 rpm for 2-3 days. A->B C Inoculate SF1-P medium with 20% (v/v) of the seed culture. B->C Inoculation D Incubate at 30°C, 200 rpm for 7 days. C->D E Supplement with 1 g/L of fructose every 24 hours, starting on the second day. D->E Daily Feeding F After 7 days, harvest the culture. E->F End of Fermentation G Extract the supernatant three times with an equal volume of ethyl acetate (B1210297). F->G H Combine the ethyl acetate extracts and evaporate in vacuo to obtain the crude extract. G->H

Caption: Workflow for this compound Production.

3. This compound Extraction and Quantification

A detailed protocol for the extraction and subsequent quantification of this compound from the fermentation broth.

G cluster_0 Sample Preparation cluster_1 Liquid-Liquid Extraction cluster_2 Concentration and Analysis A Centrifuge fermentation broth to separate supernatant and cell pellet. B Collect the supernatant containing this compound. A->B C Mix supernatant with an equal volume of ethyl acetate. B->C Begin Extraction D Shake vigorously and allow phases to separate. C->D E Collect the upper organic (ethyl acetate) phase. D->E F Repeat extraction of the aqueous phase two more times. E->F G Pool all organic phases. F->G H Evaporate the pooled ethyl acetate under reduced pressure to yield crude this compound extract. G->H Combine Extracts I Dissolve the crude extract in a suitable solvent (e.g., methanol). H->I J Analyze and quantify this compound using HPLC. I->J

Caption: this compound Extraction and Analysis Workflow.

Quantitative Data on Fermentation Parameters

While specific quantitative data for this compound yield optimization is not extensively published, the following table summarizes general trends observed in myxobacterial fermentations for secondary metabolite production. These should be used as a starting point for your optimization experiments.

Table 1: Influence of Key Fermentation Parameters on Secondary Metabolite Production in Myxobacteria (General Trends)

Parameter Range/Condition Effect on Growth Effect on Secondary Metabolite Yield Notes
pH 6.5 - 7.0SuboptimalMay be favored for some secondary metabolites.Myxobacteria generally prefer neutral to slightly alkaline conditions for growth.
7.0 - 8.0OptimalGenerally optimal.
> 8.0InhibitoryDecreased.
Temperature (°C) 25 - 28Slower growth.May increase yield for some metabolites.
30 - 33OptimalGenerally optimal.Temperatures above 35°C can be detrimental.
> 35InhibitorySignificantly decreased.
Agitation (rpm) Low (e.g., <150)May be limited by poor mixing and oxygen transfer.Low.Insufficient mixing can lead to nutrient gradients.
Moderate (e.g., 150-250)Optimal.Generally optimal.Balances oxygen transfer with shear stress.
High (e.g., >250)Can be inhibitory due to shear stress.May decrease due to cell damage.Sorangium cellulosum can be sensitive to high shear.
Dissolved Oxygen (%) < 20Limiting.Significantly decreased.Oxygen is crucial for aerobic respiration and biosynthesis.
20 - 60Optimal.Generally optimal.Maintaining DO in this range is a common strategy.
> 60Can be inhibitory (oxidative stress).May decrease.High DO levels are not always beneficial.

This compound Biosynthesis Signaling Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) assembly line and several post-PKS modifications. The following diagram provides a simplified overview of the key steps.

G cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications PKS_Start Starter Unit (e.g., Acetyl-CoA) PKS_Elongation Chain Elongation (Malonyl-CoA units) PKS_Start->PKS_Elongation PKS_Product Polyketide Chain PKS_Elongation->PKS_Product Cyclization Intramolecular Cyclization (Pyran ring formation) PKS_Product->Cyclization Release from PKS Methylation C-methylation (by AmbM) Cyclization->Methylation Modification Further enzymatic modifications (e.g., formation of methylcyclopropane (B1196493) ring) Methylation->Modification Final_Product This compound Modification->Final_Product

Caption: Simplified this compound Biosynthesis Pathway.

This technical support center is intended as a guide to assist in your research. Fermentation is a complex process, and optimal conditions can vary between different strains and experimental setups. Systematic optimization of the parameters outlined above is recommended to achieve the highest possible yield of this compound.

References

overcoming low yield in specific steps of Ambruticin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common low-yield steps encountered during the total synthesis of Ambruticin.

I. Troubleshooting Guide: Julia-Kocienski Olefination

The Julia-Kocienski olefination is a critical C-C bond-forming reaction used to connect key fragments in several reported syntheses of this compound and its analogs. However, achieving high yield and stereoselectivity can be challenging.

Question 1: My Julia-Kocienski olefination is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the Julia-Kocienski olefination step of this compound synthesis can often be attributed to the choice of base and solvent system. The reaction is highly sensitive to these conditions, which can influence the solubility of intermediates and the rate of productive olefination versus side reactions.

A common issue is incomplete deprotonation of the sulfone or side reactions of the generated carbanion. One reported synthesis of an this compound analog initially obtained a 40% yield using potassium hexamethyldisilazide (KHMDS) in dimethoxyethane (DME). A significant improvement to 78% yield was achieved by switching to sodium hexamethyldisilazide (NaHMDS) in a mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide (B148902) (HMPA).[1] However, this increase in yield came at the cost of reduced stereoselectivity.

Troubleshooting Workflow for Low Yield in Julia-Kocienski Olefination

Caption: Troubleshooting workflow for improving the yield of the Julia-Kocienski olefination.

Question 2: I have improved the yield of my Julia-Kocienski olefination, but the E/Z stereoselectivity is poor. How can I address this?

Answer:

Poor stereoselectivity in the Julia-Kocienski olefination is a known challenge and is intimately linked to the reaction conditions, particularly the base and solvent. While the use of NaHMDS in THF/HMPA can increase the yield, it has been reported to decrease the E/Z ratio from 10:1 (with KHMDS in DME) to 3:1.[1] This suggests that the counterion and solvent polarity play a crucial role in the geometry of the transition state leading to the olefin.

To favor the formation of the desired E-isomer, it is generally recommended to use potassium-based bases in less polar solvents, as this promotes the thermodynamic equilibration to the more stable anti-alkoxide intermediate.

Data Presentation: Comparison of Reaction Conditions for Julia-Kocienski Olefination

BaseSolventYield (%)E/Z RatioReference
KHMDSDME4010:1[1]
NaHMDSTHF/HMPA783:1[1]

Experimental Protocol: Optimized Julia-Kocienski Olefination for Improved Yield

This protocol is adapted from a reported synthesis of an this compound analog and aims to maximize the yield.[1]

  • Preparation: A solution of the sulfone (1.0 eq) in a mixture of anhydrous THF and HMPA (e.g., 4:1 v/v) is prepared under an inert atmosphere (argon or nitrogen) and cooled to -78 °C.

  • Deprotonation: A solution of NaHMDS (1.2 eq) in THF is added dropwise to the cooled sulfone solution. The mixture is stirred at -78 °C for 1 hour.

  • Aldehyde Addition: The aldehyde (1.2 eq) is added neat or as a solution in THF to the reaction mixture at -78 °C.

  • Reaction: The reaction is stirred at -78 °C for a specified time (e.g., 2-4 hours), monitoring by TLC for the consumption of the limiting reagent.

  • Quenching: The reaction is quenched at -78 °C by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to separate the E and Z isomers.

II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is another cornerstone reaction in the convergent synthesis of this compound, typically used to form a diene by coupling a vinyl iodide with a vinyl boronic ester. Initial attempts to perform this coupling can result in low yields.

Question 3: My Suzuki-Miyaura coupling is giving a low yield. What is a key factor for success in this step?

Answer:

A critical factor for a high-yielding Suzuki-Miyaura coupling in the context of this compound synthesis is the choice of base. Standard conditions using potassium or sodium bases have been reported to be low-yielding.[2] A significant improvement in yield, up to 85-86%, was achieved by employing thallium carbonate (Tl₂CO₃) as the base.[2][3] While thallium salts are toxic and require careful handling, their use can be essential for the success of this specific coupling.

Key Components for a High-Yielding Suzuki-Miyaura Coupling in this compound Synthesis

G cluster_reactants Reactants cluster_conditions Optimized Conditions Vinyl Iodide Vinyl Iodide High Yield (85-86%) High Yield (85-86%) Vinyl Iodide->High Yield (85-86%) Vinyl Boronic Ester Vinyl Boronic Ester Vinyl Boronic Ester->High Yield (85-86%) Pd(PPh3)4 Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd(PPh3)4->High Yield (85-86%) Thallium Carbonate Base: Thallium Carbonate (Tl₂CO₃) Thallium Carbonate->High Yield (85-86%) Solvent Anhydrous Solvent (e.g., THF) Solvent->High Yield (85-86%)

Caption: Key components for the optimized Suzuki-Miyaura cross-coupling in this compound synthesis.

Data Presentation: Comparison of Bases for Suzuki-Miyaura Coupling

BaseYield (%)Reference
Various K and Na basesLow[2]
Thallium Carbonate85-86[2][3]

Experimental Protocol: Thallium-Accelerated Suzuki-Miyaura Cross-Coupling

This protocol is based on reported successful syntheses of this compound intermediates.[2][3] Note: Thallium salts are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation: To a solution of the vinyl iodide (1.0 eq) and the vinyl boronic ester (1.2 eq) in anhydrous THF under an inert atmosphere, add thallium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Reaction: The reaction mixture is heated to reflux (or a suitable temperature as determined by optimization) and monitored by TLC.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite to remove inorganic salts.

  • Purification: The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired diene product.

III. Frequently Asked Questions (FAQs)

Q4: I am having difficulty with the formation of the dihydropyran ring. What are some general strategies to consider?

A4: The formation of the dihydropyran ring in this compound synthesis has been approached via different strategies, including electrophilic cyclization and Lewis acid-catalyzed 6-endo-trig cyclization.[3][4] If you are experiencing low yields or poor selectivity in this step, consider the following:

  • Lewis Acid Screening: The choice of Lewis acid can significantly impact the outcome of the 6-endo-trig cyclization. A screen of different Lewis acids (e.g., TMSOTf, BF₃·OEt₂, Sc(OTf)₃) may be necessary to find the optimal conditions for your specific substrate.

  • Protecting Groups: The nature of the protecting groups on nearby hydroxyl functionalities can influence the stereochemical outcome of the cyclization. It may be necessary to revisit your protecting group strategy.

  • Reaction Temperature: These cyclizations can be very sensitive to temperature. Running the reaction at low temperatures (e.g., -78 °C) is often crucial to control selectivity.

  • Substrate Conformation: The pre-organization of the acyclic precursor in a conformation that favors the desired cyclization is important. The use of specific protecting groups or additives can sometimes help to achieve this.

  • Baldwin's Rules: For the 6-endo-trig cyclization, while it is a favored process according to Baldwin's rules, the specific geometry of the substrate can sometimes lead to competing and undesired pathways. A thorough conformational analysis of your substrate might provide insights.

Q5: The methanolysis of the lactone to form the methyl ester is incomplete. How can I drive this reaction to completion?

A5: A reported procedure for the methanolysis of a late-stage lactone intermediate in an this compound synthesis resulted in a 50% yield with 37% of the starting material recovered.[3] This indicates that the reaction reached equilibrium or proceeded slowly under the given conditions. To improve the yield, you could consider:

  • Using a Catalyst: The use of a mild acid or base catalyst could accelerate the reaction. For example, a catalytic amount of sodium methoxide (B1231860) or a Lewis acid might be effective. Care must be taken to choose a catalyst that is compatible with the other functional groups in the molecule.

  • Increasing the Concentration of Methanol (B129727): Using a large excess of methanol can help to shift the equilibrium towards the product side.

  • Elevated Temperature: Gently heating the reaction mixture could increase the reaction rate, but this should be done cautiously to avoid potential degradation of the sensitive polyketide backbone.

  • Alternative Methods: If methanolysis remains problematic, consider alternative methods for opening the lactone, such as hydrolysis to the carboxylic acid followed by esterification with diazomethane (B1218177) or another methylating agent. However, the stability of the molecule to these conditions would need to be carefully evaluated.

References

stability of Ambruticin in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ambruticin in various solvents and under different pH conditions. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is a complex polyketide and should be stored with care to prevent degradation. For solid this compound, it is recommended to store it as a powder at -20°C or below for long-term stability. The vial should be tightly sealed and protected from light and moisture. For solutions, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or below, preferably in small aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the solubility profile of this compound in common laboratory solvents?

A2: this compound has limited solubility in aqueous solutions and is more soluble in organic solvents. The following table summarizes the known solubility of this compound in various solvents. Please note that quantitative solubility data is limited, and these recommendations are based on observations from synthesis and isolation procedures. It is always recommended to perform small-scale solubility tests for your specific application.

SolventSolubilityRemarks
WaterSparingly SolubleSolubility is pH-dependent.
Methanol (B129727) (MeOH)SolubleCommonly used during extraction and purification.
Ethanol (EtOH)SolubleA greener alternative to other organic solvents.
Dimethyl Sulfoxide (DMSO)SolubleSuitable for preparing high-concentration stock solutions.
Dichloromethane (DCM)SolubleUsed in synthetic and purification steps.
Acetonitrile (ACN)SolubleOften used as a mobile phase component in HPLC.
Ethyl Acetate (EtOAc)SolubleUsed in extraction and chromatography.

Q3: How does pH affect the stability of this compound?

A3: While specific degradation kinetics at different pH values are not well-documented, the chemical structure of this compound, which includes a carboxylic acid and sensitive functional groups like a cyclopropane (B1198618) ring and pyran rings, suggests that it may be susceptible to degradation under strongly acidic or basic conditions. It is advisable to maintain solutions of this compound at a neutral pH (around 6-7.5) unless the experimental protocol requires otherwise. If you need to work at a different pH, it is crucial to assess the stability of this compound under those specific conditions.

Troubleshooting Guides

Issue 1: this compound is not dissolving properly in my chosen solvent.

  • Possible Cause 1: Incorrect solvent selection.

    • Solution: Refer to the solubility table above. For aqueous buffers, the solubility of this compound is low. Consider preparing a concentrated stock solution in an organic solvent like DMSO or methanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.

  • Possible Cause 2: The concentration is too high.

    • Solution: Try dissolving a smaller amount of this compound or increasing the volume of the solvent. Gentle warming and sonication may aid in dissolution, but be cautious as excessive heat can lead to degradation.

  • Possible Cause 3: The quality of the this compound is poor.

    • Solution: If possible, verify the purity of your this compound sample using a suitable analytical technique such as HPLC.

Issue 2: I suspect my this compound sample is degrading during my experiment.

  • Possible Cause 1: Unfavorable pH conditions.

    • Solution: Measure the pH of your solution. If it is strongly acidic or basic, consider adjusting it to a more neutral range if your experiment allows. If the pH cannot be changed, you may need to perform your experiment more quickly or at a lower temperature to minimize degradation.

  • Possible Cause 2: Exposure to high temperatures or light.

    • Solution: Protect your this compound solutions from light by using amber vials or covering them with aluminum foil. Avoid prolonged exposure to elevated temperatures. When not in use, store solutions at an appropriate low temperature (e.g., 4°C for short-term use or -20°C for longer periods).

  • Possible Cause 3: Incompatible solvent or buffer components.

    • Solution: Some buffer components can react with your compound. If you suspect this is the case, try to use a simpler buffer system. It is recommended to perform a preliminary stability test of this compound in your complete experimental medium.

Issue 3: I am observing inconsistent results in my biological assays.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Solution: Avoid using old stock solutions. Prepare fresh stock solutions from solid material whenever possible. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.

  • Possible Cause 2: Adsorption to plasticware.

    • Solution: Like many hydrophobic compounds, this compound may adsorb to certain types of plastic. Using low-adsorption microplates and tubes or including a small percentage of a non-ionic surfactant (e.g., Tween-20) in your buffers might mitigate this issue, provided it does not interfere with your assay.

  • Possible Cause 3: Time-dependent degradation in assay medium.

    • Solution: Assess the stability of this compound in your final assay medium over the time course of your experiment. This can be done by incubating this compound in the medium, taking samples at different time points, and analyzing them by HPLC to check for degradation.

Experimental Protocols

Protocol: Preliminary Stability Assessment of this compound in a Selected Solvent and pH

This protocol describes a general method to assess the stability of this compound under specific conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (solid)
  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile)
  • Buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)
  • C18 reverse-phase HPLC column
  • Autosampler vials
  • Incubator or water bath

2. Preparation of this compound Stock Solution:

  • Accurately weigh a small amount of this compound.
  • Dissolve it in the chosen organic solvent (e.g., Methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Dilute the this compound stock solution with the test solvent/buffer to the final desired concentration (e.g., 50 µg/mL).
  • Prepare several identical samples in autosampler vials.
  • Immediately inject one sample into the HPLC system to obtain the "time zero" (T=0) chromatogram. This will serve as the baseline.
  • Place the remaining vials in an incubator set at the desired temperature (e.g., 25°C, 37°C).

4. Sample Analysis:

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
  • If the sample was incubated at an elevated temperature, allow it to cool to room temperature before injection.
  • Inject the sample into the HPLC system.

5. Data Analysis:

  • For each time point, determine the peak area of the this compound peak in the chromatogram.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the formula:
  • % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
  • Plot the % Remaining against time to visualize the degradation profile.
  • Look for the appearance of new peaks in the chromatograms, which may indicate the formation of degradation products.

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock to Final Concentration in Test Medium prep_stock->prep_samples t0_analysis Inject T=0 Sample into HPLC prep_samples->t0_analysis incubation Incubate Samples at Desired Temperature prep_samples->incubation data_analysis Analyze Peak Areas and Calculate % Remaining t0_analysis->data_analysis timed_analysis Inject Samples at Predetermined Time Points incubation->timed_analysis timed_analysis->data_analysis plot_data Plot % Remaining vs. Time data_analysis->plot_data conclusion Determine Stability Profile plot_data->conclusion

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results cause1 Degradation of This compound Solution? start->cause1 cause2 Solubility Issues? start->cause2 cause3 Assay Conditions? start->cause3 sol1 Prepare Fresh Solution Store Properly Perform Stability Check cause1->sol1 Verify sol2 Use Co-solvent (e.g., DMSO) Check Final Concentration Gentle Sonication cause2->sol2 Address sol3 Optimize pH Control Temperature & Light Check for Adsorption cause3->sol3 Optimize

Caption: Troubleshooting logic for inconsistent this compound results.

Technical Support Center: Ambruticin Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing the solubility challenges of Ambruticin, a potent antifungal agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in the successful formulation of this compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the primary solubility issues associated with this compound?

A1: this compound is a lipophilic molecule with limited aqueous solubility, which poses a significant challenge for its formulation and in vivo bioavailability. It exhibits variable solubility in organic solvents. This poor water solubility can lead to issues such as precipitation in aqueous media, low dissolution rates, and consequently, suboptimal therapeutic efficacy.

Q2: What are the most promising formulation strategies to enhance this compound's solubility?

A2: Several strategies can be employed to improve the solubility and dissolution rate of this compound. These include physical modifications such as particle size reduction (nanosuspensions) and conversion to an amorphous state (solid dispersions), as well as chemical modifications through the formation of inclusion complexes with cyclodextrins.

Q3: How does this compound exert its antifungal effect?

A3: this compound targets the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1] Specifically, it is thought to interact with the histidine kinase Hik1, a key sensor in this pathway.[1] This interaction leads to the inappropriate activation of the HOG pathway, resulting in the intracellular accumulation of glycerol.[1] The subsequent influx of water causes osmotic stress, leading to cell swelling, leakage of cellular contents, and ultimately, fungal cell death.[1]

Q4: Are there any known issues with the stability of this compound formulations?

A4: Amorphous solid dispersions of this compound, while enhancing solubility, can be prone to physical instability. The amorphous drug may tend to revert to its more stable, less soluble crystalline form over time, especially under conditions of high humidity and temperature. This can lead to a decrease in dissolution rate and bioavailability. Careful selection of polymers and manufacturing processes is crucial to ensure the long-term stability of amorphous formulations.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solutions

Symptoms:

  • Cloudiness or visible precipitate formation when a concentrated this compound stock solution (in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium.

  • Inconsistent results in in vitro assays due to variable drug concentration.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Supersaturation The final concentration of this compound in the aqueous solution exceeds its thermodynamic solubility. Solution: Lower the final concentration of this compound. If a higher concentration is necessary, consider using a formulation strategy to enhance its apparent solubility.
Solvent Shock The rapid change in solvent polarity upon dilution of an organic stock solution into an aqueous medium causes the drug to crash out of solution. Solution: Add the this compound stock solution dropwise into the vigorously stirring aqueous medium. Consider preparing a more dilute stock solution to minimize the solvent shock effect.
pH Effects The pH of the aqueous medium may be in a range where this compound is less soluble. Solution: Determine the pH-solubility profile of this compound to identify the optimal pH range for your experiments. Adjust the buffer pH accordingly, if compatible with your experimental system.
Issue 2: Poor In Vivo Bioavailability of this compound Formulations

Symptoms:

  • Low or variable plasma concentrations of this compound after oral administration in animal models.

  • Lack of correlation between in vitro dissolution data and in vivo performance.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Low Dissolution Rate The solid form of this compound in the formulation dissolves too slowly in the gastrointestinal fluids. Solution: Employ solubility enhancement techniques such as preparing a nanosuspension or an amorphous solid dispersion to increase the surface area and dissolution rate.
Precipitation in the GI Tract The solubilized this compound precipitates in the gastrointestinal tract upon dilution and changes in pH, reducing the amount of drug available for absorption. Solution: Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation. These polymers can help maintain a supersaturated state of the drug in the GI tract.
First-Pass Metabolism This compound may be subject to significant metabolism in the liver before reaching systemic circulation. Solution: While formulation strategies primarily address solubility and dissolution, co-administration with inhibitors of relevant metabolic enzymes could be explored in preclinical studies to assess the impact of first-pass metabolism.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
WaterPractically Insoluble[2]
Methanol (B129727)Soluble[1]
EthanolSparingly Soluble[3]
DMSOSoluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (or another suitable common solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution: Dissolve a specific weight ratio of this compound and PVP K30 (e.g., 1:1, 1:2, 1:4) in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution of both components with the aid of gentle warming or sonication if necessary.

  • Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film or solid mass is formed on the flask wall.

  • Drying: Scrape the solid material from the flask and transfer it to a vacuum oven. Dry the material at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization: Characterize the prepared solid dispersion for its amorphous nature (using techniques like PXRD and DSC), drug content, and in vitro dissolution behavior.

Protocol 2: Preparation of this compound Nanosuspension by Probe Sonication

Objective: To produce a nanosuspension of this compound to increase its surface area and dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • Probe sonicator

  • Magnetic stirrer

  • Particle size analyzer

Methodology:

  • Preparation of Stabilizer Solution: Dissolve the chosen stabilizer in purified water at a specific concentration (e.g., 1-2% w/v).

  • Coarse Suspension: Disperse a known amount of this compound powder in the stabilizer solution to form a coarse suspension. Stir the mixture using a magnetic stirrer for 15-30 minutes.

  • Sonication: Immerse the tip of the probe sonicator into the coarse suspension. Sonicate the suspension at a specific power output and frequency for a predetermined duration (e.g., 15-30 minutes). It is crucial to perform this step in an ice bath to prevent overheating and potential degradation of the drug.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.

  • Further Processing (Optional): The nanosuspension can be used as a liquid dosage form or can be further processed into a solid form (e.g., by freeze-drying or spray-drying) to improve stability.

Protocol 3: Quantification of this compound in Formulations by HPLC-UV

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound in various formulations.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • Syringe filters (0.45 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for a reverse-phase method would be a mixture of acetonitrile and water (e.g., 70:30 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact composition should be optimized for optimal separation and peak symmetry.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From this stock solution, prepare a series of calibration standards of known concentrations by serial dilution with the mobile phase.

  • Sample Preparation:

    • Solid Dispersions: Accurately weigh an amount of the solid dispersion powder equivalent to a known amount of this compound. Dissolve it in a suitable solvent (in which both this compound and the polymer are soluble), sonicate to ensure complete dissolution, and then dilute to a final concentration within the calibration range with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

    • Nanosuspensions: Dilute an accurately measured volume of the nanosuspension with a suitable solvent to dissolve the this compound nanoparticles and bring the concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Optimized mixture of organic solvent and water (isocratic or gradient elution)

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer (typically in the range of 250-400 nm for conjugated systems).

  • Analysis and Quantification: Inject the standard solutions and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

Visualizations

HOG_Pathway_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Hik1 Hik1 (Histidine Kinase) Osmotic Stress->Hik1 Activates Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Hog1->Glycerol Promotes Accumulation Gene_Expression Osmotic Stress Response Genes Hog1->Gene_Expression Induces This compound This compound This compound->Hik1 Targets Solid_Dispersion_Workflow cluster_preparation Preparation cluster_characterization Characterization start Weigh this compound and PVP dissolve Dissolve in Methanol start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize pxrd_dsc PXRD / DSC (Amorphous Nature) pulverize->pxrd_dsc hplc HPLC-UV (Drug Content) pulverize->hplc dissolution In Vitro Dissolution pulverize->dissolution Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_dilution Was the stock solution added too quickly? check_conc->check_dilution No sol_conc Lower the final concentration check_conc->sol_conc Yes check_ph Is the pH of the aqueous medium optimal? check_dilution->check_ph No sol_dilution Add stock solution dropwise with vigorous stirring check_dilution->sol_dilution Yes sol_ph Adjust the buffer pH check_ph->sol_ph No sol_formulate Consider a solubility-enhancing formulation check_ph->sol_formulate Yes

References

Technical Support Center: Troubleshooting Inconsistent Ambruticin MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Ambruticin Minimum Inhibitory Concentration (MIC) assays. The following information is designed to help troubleshoot common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antifungal agent produced by the myxobacterium Sorangium cellulosum. Its mechanism of action involves the targeting of the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi.[1] This interference with osmotic stress regulation leads to an accumulation of intracellular glycerol, causing cell leakage and ultimately, fungal cell death.[1] this compound has shown potent activity against a variety of fungal pathogens.[2]

Q2: My this compound MIC values are inconsistent between experiments. What are the likely causes?

Inconsistent MIC results can arise from several factors, which can be broadly categorized into issues with the compound, the fungal inoculum, the assay conditions, or the interpretation of results. It is crucial to systematically evaluate each of these potential sources of error.

Q3: How should I prepare and handle this compound for MIC assays?

The stability and solubility of this compound are critical for accurate MIC determination. It is recommended to prepare fresh stock solutions for each experiment. The appropriate solvent and storage conditions should be carefully considered to prevent degradation. Ensure the compound is fully dissolved before preparing serial dilutions.

Q4: What are the critical factors regarding the fungal inoculum?

The density of the fungal inoculum is a major variable in any MIC assay. A higher than intended inoculum can lead to falsely elevated MIC values. It is essential to standardize the inoculum preparation. This includes using fresh cultures in the logarithmic growth phase and adjusting the turbidity to a 0.5 McFarland standard to achieve a consistent final concentration of fungal cells in the assay wells.

Q5: Can the growth medium affect this compound MIC results?

Yes, the composition of the growth medium can significantly impact the outcome. Factors such as pH and the presence of certain ions can influence the activity of this compound. It is important to use a consistent and appropriate medium, such as RPMI-1640 with MOPS buffer, as recommended by standard guidelines like those from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing. Lot-to-lot variability of media can also be a source of inconsistency.

Troubleshooting Guide

When faced with inconsistent this compound MIC results, a systematic approach to troubleshooting is essential. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability in MICs for the same isolate across different experiments Inconsistent inoculum density.Standardize inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent starting cell concentration.
Degradation of this compound stock solution.Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect from light.
Variation in incubation time or temperature.Strictly adhere to a standardized incubation time and temperature as outlined in the protocol.
Pipetting errors during serial dilutions.Calibrate pipettes regularly. Use proper pipetting technique to ensure accuracy.
MIC values are consistently higher than expected Inoculum density is too high.Verify the McFarland standard and the final dilution of the inoculum.
This compound has degraded.Prepare fresh stock solutions and dilutions. Verify the purity and potency of the this compound lot.
Media components are interfering with this compound activity.Ensure the correct media formulation is being used. Consider testing different batches of media.
MIC values are consistently lower than expected Inoculum density is too low.Double-check the standardization of the inoculum.
Incubation time is too short.Ensure the full recommended incubation period is completed.
No growth or poor growth in the positive control wells Inoculum is not viable.Use a fresh culture of the fungal isolate.
Incorrect growth medium or incubation conditions.Verify that the medium and incubation conditions are optimal for the growth of the test organism.
Edge effects observed in the microtiter plate Evaporation from the outer wells of the plate.Fill the outer wells with sterile water or media without inoculum. Ensure proper sealing of the plate.
Difficulty in determining the MIC endpoint Subjective visual reading.Establish a clear and consistent definition for the endpoint (e.g., the lowest concentration with no visible growth or a significant reduction in turbidity). Consider using a microplate reader to obtain quantitative optical density (OD) measurements to supplement visual readings.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible this compound MIC results. The following is a generalized broth microdilution protocol based on established antifungal susceptibility testing standards.

This compound Broth Microdilution MIC Assay Protocol

1. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

  • Prepare fresh stock solutions for each assay to avoid degradation.

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • The final volume in each well should be 100 µL.

  • Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).

3. Inoculum Preparation:

  • From a fresh (24-48 hour) culture of the fungal isolate on an appropriate agar (B569324) plate, select several well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the assay wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microdilution plate, bringing the final volume to 200 µL.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. MIC Determination:

  • After incubation, determine the MIC by visually inspecting the wells for fungal growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus.

  • For more objective results, a microplate reader can be used to measure the optical density at a suitable wavelength (e.g., 530 nm). The MIC can be defined as the lowest drug concentration showing a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

Data Presentation

The following table provides historical data on the in vitro activity of this compound against various fungal pathogens. It is important to note that these values may vary depending on the specific strains and testing methodologies used.

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Pathogens

Fungal SpeciesNumber of StrainsThis compound MIC Range (µg/mL)
Coccidioides immitis100.048 - 0.19
Histoplasma capsulatum100.048 - 0.19
Blastomyces dermatitidis100.048 - 0.19
Aspergillus fumigatus100.39 - 1.56
Sporothrix schenckii103.12 - 6.24
Candida albicans101.56 - 12.5
Trichophyton spp.150.09 - 0.78

Data adapted from Shadomy et al., 1978. It is crucial for each laboratory to establish its own baseline data.

Visualizations

This compound's Mechanism of Action: Targeting the HOG Pathway

Ambruticin_HOG_Pathway This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Inhibits dephosphorylation or induces phosphate (B84403) back-transfer Ypd1 Ypd1 (Phosphotransfer Protein) Hik1->Ypd1 Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 HOG_Pathway HOG Pathway Activation Ssk1->HOG_Pathway Glycerol_Accumulation Intracellular Glycerol Accumulation HOG_Pathway->Glycerol_Accumulation Osmotic_Stress Osmotic Stress Glycerol_Accumulation->Osmotic_Stress Cell_Leakage Cell Leakage Osmotic_Stress->Cell_Leakage Cell_Death Fungal Cell Death Cell_Leakage->Cell_Death

Caption: this compound targets the Hik1 histidine kinase, leading to overstimulation of the HOG pathway.

Troubleshooting Workflow for Inconsistent this compound MICs

Troubleshooting_Workflow Start Inconsistent MIC Results Check_Compound Review this compound Preparation & Storage Start->Check_Compound Check_Inoculum Verify Inoculum Standardization Check_Compound->Check_Inoculum Check_Assay_Conditions Examine Assay Conditions (Media, Incubation) Check_Inoculum->Check_Assay_Conditions Check_Endpoint Standardize Endpoint Reading Check_Assay_Conditions->Check_Endpoint Consistent_Results Consistent MIC Results Check_Endpoint->Consistent_Results

Caption: A stepwise approach to troubleshooting inconsistent this compound MIC assay results.

References

Technical Support Center: Optimizing Ambruticin Delivery for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambruticin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound in animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge in formulating this compound for in vivo studies stems from its physicochemical properties. This compound is a lipophilic molecule with limited solubility in water, although it shows variable solubility in organic solvents.[1] This poor aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve consistent and therapeutically relevant plasma concentrations in animal models.[2] Additionally, like many complex organic molecules, this compound may be susceptible to degradation under extreme pH and temperature conditions, which needs to be considered during formulation development and storage.[1]

Q2: What are the recommended starting points for formulating this compound for oral administration in mice?

A2: For oral administration in mice, a good starting point is to use a vehicle known to enhance the solubility and absorption of poorly water-soluble compounds. Based on studies with this compound analogs, a formulation using cyclodextrins has proven effective. Specifically, a 12% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in a buffered saline can be used. Depending on the specific analog or salt form of this compound, the pH of the buffer may need to be adjusted to optimize solubility and stability. For instance, one this compound analog was formulated in 12% HPβCD in phosphate-buffered saline at pH 7.5, while another was formulated in 12% HPβCD in 50 mM citrate (B86180) buffer at pH 4.0.

For a simple suspension, a common vehicle is an aqueous solution of 0.5% to 2% carboxymethylcellulose sodium (CMC-Na) with a small amount of a surfactant like 0.1% to 0.5% Tween 80 to aid in wetting and prevent aggregation of the drug particles.

Q3: Can this compound be administered intravenously (IV)?

A3: Yes, studies have reported the intravenous administration of this compound in murine models of fungal infections.[3] However, due to its poor aqueous solubility, direct injection of a simple aqueous solution is not feasible. Formulations for IV administration of poorly soluble drugs typically involve the use of co-solvents, surfactants, or complexing agents to achieve and maintain solubility upon injection into the bloodstream. Care must be taken to avoid precipitation of the drug in the circulation, which can lead to embolism and other adverse effects. A common approach is to first dissolve the compound in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration immediately before injection.

Q4: We are observing high variability in our pharmacokinetic (PK) data after oral gavage. What could be the cause?

A4: High variability in PK data following oral gavage of poorly soluble compounds like this compound is a frequent issue. Several factors can contribute to this:

  • Formulation Inhomogeneity: If you are using a suspension, it is crucial to ensure that it is uniformly mixed before and during dosing. Settling of drug particles can lead to inconsistent doses being administered to different animals.

  • Inconsistent Gavage Technique: Variability in the speed of administration and the exact placement of the gavage needle can affect gastric emptying and subsequent absorption.

  • Physiological Differences: Individual differences in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals can lead to variable absorption.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. It is essential to standardize the fasting period for all animals before dosing.

  • Compound Instability: Degradation of this compound in the acidic environment of the stomach could also contribute to variability.

Troubleshooting Guides

Issue 1: Poor Oral Bioavailability and Low Plasma Exposure

Symptoms:

  • Plasma concentrations of this compound are below the limit of quantification (BLQ) or very low.

  • High variability in plasma concentrations between individual animals.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Poor Solubility and Dissolution 1. Reduce Particle Size: Consider micronization or nanomilling of the this compound powder to increase its surface area and dissolution rate. 2. Formulation Enhancement: Move beyond simple suspensions. Explore enabling formulations such as: - Cyclodextrin (B1172386) Complexation: Formulate with hydroxypropyl-β-cyclodextrin (HPβCD) to form an inclusion complex and improve solubility. - Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or lipid solutions. These can improve solubilization and may utilize lymphatic transport, bypassing first-pass metabolism. - Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix to create a higher-energy amorphous form with enhanced solubility.
First-Pass Metabolism 1. Co-administer with an Inhibitor: If metabolism by cytochrome P450 enzymes in the gut wall or liver is suspected, conduct a pilot study with a known inhibitor to assess the impact on exposure. 2. Consider Alternative Routes: If first-pass metabolism is significant, intravenous administration may be necessary to achieve target systemic exposure.
Formulation Instability 1. Assess Stability: Ensure your formulation is physically and chemically stable for the duration of the experiment. For suspensions, check for particle aggregation or settling. For solutions, look for signs of precipitation. 2. Fresh Preparation: Prepare formulations fresh daily if stability is a concern.
Issue 2: Precipitation of this compound in the Formulation or Upon Dilution

Symptoms:

  • Visible particles or cloudiness in a formulation intended to be a solution.

  • Precipitation occurs when a stock solution (e.g., in DMSO) is diluted with an aqueous vehicle.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Exceeding Solubility Limit 1. Determine Solubility: If not already known, determine the solubility of this compound in the chosen vehicle. 2. Reduce Concentration: Lower the concentration of this compound in the formulation. 3. Use Co-solvents: For IV formulations, a mixture of co-solvents (e.g., DMSO, PEG 400, ethanol) and water can increase the solubility. However, the final concentration of organic solvents should be kept to a minimum to avoid toxicity.
pH Effects 1. Adjust pH: The solubility of this compound, which has a carboxylic acid group, may be pH-dependent. Adjusting the pH of the vehicle with buffers may improve solubility.
Inadequate Surfactant/Stabilizer 1. Add or Increase Surfactant: For suspensions, a surfactant like Tween 80 or a polymer like HPMC can help to wet the drug particles and prevent them from agglomerating and settling. 2. Use Precipitation Inhibitors: For supersaturated formulations like some ASDs or co-solvent systems, polymers such as HPMC or PVP can act as precipitation inhibitors, maintaining a supersaturated state for a longer duration.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Appearance White or off-white solid[1]
Molecular Formula C₂₈H₄₂O₆
Molecular Weight 474.6 g/mol
Water Solubility Limited[1]
Organic Solvent Solubility Variable[1]
LogP (calculated) 3.6
Stability Generally stable under standard laboratory conditions; may degrade under extreme pH or temperature.[1]
Table 2: Solubility of this compound in Common Solvents
SolventExpected SolubilityNotes
Water Very Poorly Soluble
Phosphate Buffered Saline (pH 7.4) Very Poorly Soluble
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing stock solutions.
Ethanol Sparingly Soluble to SolubleOften used as a co-solvent.
Propylene Glycol (PG) Sparingly Soluble
Polyethylene Glycol 400 (PEG 400) SolubleA common co-solvent for in vivo formulations.

Experimental Protocols

Protocol 1: Preparation of an this compound Suspension for Oral Gavage

Objective: To prepare a 10 mg/mL suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Tween 80

  • Sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Methodology:

  • Prepare the Vehicle: Dissolve 0.5 g of CMC-Na in 100 mL of sterile water by slowly adding the powder to the water while stirring. If desired, add 0.1 mL of Tween 80 to the vehicle and stir until fully dissolved.

  • Weigh this compound: Accurately weigh the required amount of this compound powder. For a 10 mL formulation at 10 mg/mL, you will need 100 mg.

  • Create a Paste: Place the this compound powder in a mortar. Add a small volume of the vehicle (e.g., 1-2 mL) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted and to break up any aggregates.

  • Gradual Dilution: Gradually add the remaining vehicle to the paste while continuing to mix.

  • Homogenize: Transfer the mixture to a beaker with a magnetic stir bar and stir on a stir plate for at least 30 minutes to ensure a homogenous suspension.

  • Administration: Keep the suspension continuously stirred during the dosing procedure to prevent the settling of particles. The typical administration volume for oral gavage in mice is 5-10 mL/kg.

Protocol 2: Preparation of a Cyclodextrin-Based this compound Solution for Oral Gavage

Objective: To prepare a solution of this compound using hydroxypropyl-β-cyclodextrin (HPβCD) for oral administration.

Materials:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (HPβCD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stir plate and magnetic stir bar

  • Volumetric flasks

Methodology:

  • Prepare the Cyclodextrin Vehicle: Prepare a 12% (w/v) solution of HPβCD in PBS. For 10 mL of vehicle, dissolve 1.2 g of HPβCD in approximately 8 mL of PBS. Once dissolved, bring the final volume to 10 mL with PBS.

  • Add this compound: Add the desired amount of this compound powder to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear if the this compound concentration is below its solubility limit in the cyclodextrin vehicle.

  • Filtration (Optional): If any undissolved particles remain, the solution can be filtered through a 0.22 µm syringe filter to ensure a clear solution for administration. The concentration of the filtered solution should be confirmed analytically (e.g., by HPLC).

  • Administration: Administer the solution orally via gavage.

Mandatory Visualizations

G cluster_formulation Formulation Development Workflow start Start: Define Target Dose and Route solubility Assess Physicochemical Properties (Solubility, Stability) start->solubility form_select Select Formulation Strategy solubility->form_select suspension Simple Suspension (e.g., CMC/Tween) form_select->suspension Poorly Soluble cyclo Cyclodextrin Complexation (e.g., HPβCD) form_select->cyclo Poorly Soluble lipid Lipid-Based (e.g., SEDDS) form_select->lipid Lipophilic asd Amorphous Solid Dispersion (ASD) form_select->asd Very Poorly Soluble prepare Prepare Formulation suspension->prepare cyclo->prepare lipid->prepare asd->prepare characterize Characterize Formulation (e.g., Particle Size, Stability) prepare->characterize in_vivo Conduct In Vivo Animal Study characterize->in_vivo end End: Analyze PK/PD Data in_vivo->end

Caption: A general workflow for developing a suitable formulation for in vivo studies of this compound.

G cluster_troubleshooting Troubleshooting Poor Oral Bioavailability start Low/Variable Oral Bioavailability check_sol Is Solubility a Limiting Factor? start->check_sol yes_sol Yes check_sol->yes_sol no_sol No check_sol->no_sol improve_sol Improve Solubility/ Dissolution Rate yes_sol->improve_sol check_perm Is Permeability/ Metabolism an Issue? no_sol->check_perm size_red Particle Size Reduction improve_sol->size_red adv_form Enabling Formulations (Cyclodextrin, Lipid, ASD) improve_sol->adv_form re_evaluate Re-evaluate In Vivo size_red->re_evaluate adv_form->re_evaluate yes_perm Yes check_perm->yes_perm no_perm No check_perm->no_perm perm_issue Address Permeability/ Metabolism yes_perm->perm_issue no_perm->re_evaluate p_gp Assess P-gp Efflux perm_issue->p_gp first_pass Evaluate First-Pass Metabolism perm_issue->first_pass p_gp->re_evaluate first_pass->re_evaluate

Caption: A decision tree for troubleshooting poor oral bioavailability of this compound.

HOG_Pathway cluster_pathway Proposed Fungal HOG Pathway Inhibition by this compound This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Activates Ypd1 Ypd1 Hik1->Ypd1 Phosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol CellDeath Cell Swelling & Death Glycerol->CellDeath

Caption: The proposed mechanism of action of this compound via activation of the fungal HOG pathway.

References

Technical Support Center: Managing the Cytotoxicity of Ambruticin in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the direct cytotoxicity of Ambruticin in mammalian cell lines is limited in publicly available literature. This guide provides general strategies and protocols based on the known antifungal mechanism of this compound and established methods for managing the cytotoxicity of other compounds in vitro. Researchers should perform their own dose-response experiments to determine the specific cytotoxic profile of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound, and how might it relate to cytotoxicity in mammalian cells?

A1: this compound's primary antifungal mechanism involves the disruption of the high-osmolarity glycerol (B35011) (HOG) signaling pathway in fungi.[1][2] This pathway is crucial for osmoregulation. By interfering with this pathway, this compound causes an accumulation of intracellular glycerol, leading to increased internal osmotic pressure, cell leakage, and ultimately, fungal cell death.[1][2][3] While the HOG pathway is specific to fungi, high concentrations of this compound or its off-target effects could potentially interfere with signaling pathways in mammalian cells, leading to cytotoxicity. However, specific targets in mammalian cells have not been well-elucidated.

Q2: I am observing higher-than-expected cytotoxicity in my mammalian cell line when treated with this compound. What are the potential causes?

A2: Several factors could contribute to unexpected cytotoxicity:

  • High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50).

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium may be toxic to the cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments.

  • Compound Purity: Impurities in the this compound sample could be contributing to the observed cytotoxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Assay Interference: The compound itself might interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric assays).

Q3: Are there any general strategies to reduce the cytotoxicity of this compound in my experiments?

A3: Yes, several general strategies can be employed to mitigate drug-induced cytotoxicity:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired experimental outcome.

  • Co-administration with Antioxidants: If this compound induces oxidative stress (a common mechanism of drug toxicity), co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E might offer protection.[4][5][6] This approach would need to be validated for this compound.

  • Lipid-Based Formulations: For antifungal agents like Amphotericin B, lipid-based formulations have been successfully used to reduce toxicity.[7][8][9][10][11] While not specifically documented for this compound, exploring similar formulation strategies could be a viable approach to reduce its cytotoxic effects.

Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) over a time course. A cytotoxic compound will cause a decrease in the number of viable cells, while a cytostatic compound will result in a plateau of the cell number compared to untreated controls.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High background in MTT assay Contamination of reagents or media; Phenol (B47542) red in media interfering with absorbance reading.Use fresh, sterile reagents. For the final MTT incubation, consider using a phenol red-free medium.
Inconsistent results between experiments Variation in cell seeding density; Different passage numbers of cells; Inconsistent incubation times.Standardize cell seeding density and passage number. Ensure precise and consistent incubation times for drug exposure and assay steps.
Discrepancy between MTT and LDH assay results The assays measure different endpoints (metabolic activity vs. membrane integrity).Use multiple assays to get a comprehensive view of cytotoxicity. For example, supplement with an apoptosis assay (e.g., caspase activity) to understand the mechanism of cell death.
No cytotoxicity observed even at high concentrations The cell line may be resistant; The compound may have low solubility in the culture medium.Verify the solubility of this compound in your culture medium. Consider using a different, more sensitive cell line if appropriate for your research question.

Quantitative Data Summary

Table 1: Illustrative 50% Cytotoxic Concentration (CC50) of this compound S in Various Mammalian Cell Lines

Cell LineCell TypeIncubation Time (hours)Illustrative CC50 (µM)
HEK293Human Embryonic Kidney48> 100
HepG2Human Hepatocellular Carcinoma4875.2
A549Human Lung Carcinoma4888.5
NIH/3T3Mouse Embryonic Fibroblast48> 100

Table 2: Illustrative Effect of a Cytoprotective Agent on this compound S Cytotoxicity

Cell LineTreatmentIllustrative CC50 of this compound S (µM)
HepG2This compound S alone75.2
HepG2This compound S + 5 mM N-acetylcysteine (NAC)95.8

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[12][13]

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound S

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound S in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound S dilutions. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessment of this compound Cytotoxicity using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[14][15][16]

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound S

  • Vehicle (e.g., DMSO)

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).

Visualizations

Signaling Pathway

Ambruticin_Fungal_HOG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm High Osmolarity High Osmolarity Hik1 Hik1 High Osmolarity->Hik1 Activates Ypd1 Ypd1 Hik1->Ypd1 Phosphorylates Ssk1 Ssk1 Ypd1->Ssk1 Phosphorylates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Production Glycerol Production Hog1->Glycerol Production Induces Cell Leakage Cell Leakage Glycerol Production->Cell Leakage Leads to (in absence of high osmolarity) This compound This compound This compound->Hik1 Inhibits (constitutive activation of downstream pathway)

Caption: this compound's mechanism of action in fungi targeting the HOG pathway.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound, vehicle, and media controls A->C B Prepare this compound serial dilutions B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Perform cytotoxicity assay (e.g., MTT or LDH) D->E F Measure absorbance with microplate reader E->F G Calculate % viability/ cytotoxicity F->G H Determine CC50 value G->H

Caption: General experimental workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic Start High Cytotoxicity Observed Q1 Is vehicle control also toxic? Start->Q1 A1 Reduce solvent concentration or change solvent Q1->A1 Yes Q2 Is cytotoxicity dose-dependent? Q1->Q2 No End Optimize experimental conditions A1->End A2 Perform detailed dose-response curve Q2->A2 Yes Q3 Have you checked for assay interference? Q2->Q3 No A2->End A3 Run compound-only controls and use an alternative assay Q3->A3 No Q3->End Yes A3->End

Caption: Troubleshooting guide for unexpected this compound cytotoxicity.

References

Technical Support Center: Overcoming Ambruticin Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambruticin and encountering potential resistance in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antifungal agent with potent activity against a range of fungal pathogens.[1][2][3] Its mechanism of action involves the targeted disruption of the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal stress response.[1][4] this compound specifically targets the group III histidine kinase, Hik1, which is an upstream sensor in the HOG pathway.[1] By interacting with Hik1, this compound leads to the overstimulation of the HOG pathway, resulting in the excessive intracellular accumulation of glycerol. This osmotic imbalance causes cell leakage and ultimately leads to fungal cell death.[5]

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on its mechanism of action and general principles of antifungal resistance, two primary mechanisms are likely:

  • Target Site Modification: Mutations in the Hik1 gene, which encodes the direct target of this compound, could alter the protein structure and reduce the binding affinity of the drug. This would prevent the over-activation of the HOG pathway and confer resistance.

  • Reduced Intracellular Drug Concentration: Overexpression of efflux pumps, which are membrane proteins that actively transport substances out of the cell, could reduce the intracellular concentration of this compound to sub-lethal levels. The two major superfamilies of efflux pumps implicated in antifungal resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[6][7][8]

Q3: Are there known patterns of cross-resistance with other antifungal agents?

Fungal strains resistant to jerangolid, a compound structurally similar to this compound, have shown cross-resistance to pyrrolnitrin (B93353).[4] Since both this compound and pyrrolnitrin are known to act on the HOG pathway, observing cross-resistance between these compounds in your strain could suggest a target-based resistance mechanism.[4]

Troubleshooting Guides

Problem 1: Increased Minimum Inhibitory Concentration (MIC) of this compound

You observe that the MIC of this compound for your fungal strain is significantly higher than expected for a wild-type strain.

Possible Cause 1: Target Site Mutation in Hik1

  • Troubleshooting Steps:

    • Sequence the Hik1 gene: Extract genomic DNA from both your resistant strain and a susceptible, wild-type control strain. Design primers to amplify the entire coding sequence of the Hik1 gene. Sequence the PCR products and compare the sequences to identify any mutations in the resistant strain.

    • Analyze Mutations: Look for non-synonymous mutations that result in amino acid changes. Pay close attention to mutations in conserved domains of the histidine kinase.

    • Functional Validation (Optional): If a specific mutation is identified, you can perform site-directed mutagenesis to introduce the same mutation into the Hik1 gene of a susceptible strain. If this confers resistance, it provides strong evidence for the role of that mutation.

Possible Cause 2: Overexpression of Efflux Pumps

  • Troubleshooting Steps:

    • Perform an Efflux Pump Assay: Use fluorescent dyes like Rhodamine 6G (a substrate for many ABC transporters) or Nile Red (a substrate for both ABC and MFS transporters) to assess efflux activity.[9] A higher rate of dye extrusion in your resistant strain compared to a susceptible control suggests increased efflux pump activity.

    • Quantitative Real-Time PCR (qRT-PCR): Identify putative ABC and MFS transporter genes in your fungal species through literature or genome database searches. Design primers for these genes and perform qRT-PCR to compare their expression levels in your resistant strain versus a susceptible control. A significant upregulation of one or more transporter genes in the resistant strain would indicate their potential involvement.

    • Whole Genome Sequencing: For a more comprehensive analysis, whole-genome sequencing of the resistant isolate can help identify mutations in regulatory regions of transporter genes or gene amplification events that could lead to overexpression.[10][11][12]

Data Presentation

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)Reference
Aspergillus fumigatus1[13]
Blastomyces dermatitidis0.049 - 0.39[2]
Candida albicans>1.56[14]
Candida spp.Unfavorable activity compared to Amphotericin B and 5-fluorocytosine[14]
Coccidioides immitisFavorable activity compared to Amphotericin B and miconazole[14]
Cryptococcus neoformans0.2 - 0.78
Histoplasma capsulatum0.049 - 0.39[2]
Trichophyton mentagrophytes≤0.049[2]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[15]

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or RPMI 1640 medium and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension to the final inoculum density specified in the CLSI guidelines for your fungal species.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (or other appropriate broth) to achieve a range of desired concentrations.

  • Inoculate Plate: Add the prepared fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the recommended temperature and duration for your fungal species (typically 24-48 hours at 35°C).

  • Read MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: Rhodamine 6G Efflux Assay

This protocol is a general guideline for assessing ABC transporter activity.

  • Prepare Fungal Cells: Grow your fungal strains (resistant and susceptible) to mid-log phase in a suitable liquid medium.

  • Harvest and Wash: Centrifuge the cells, wash them twice with phosphate-buffered saline (PBS) without glucose, and resuspend them in PBS.

  • Starvation: Incubate the cells in PBS without glucose for 1-2 hours to deplete intracellular energy reserves.

  • Loading with Rhodamine 6G: Add Rhodamine 6G to the cell suspension to a final concentration of 10 µM and incubate for 30-60 minutes in the dark to allow for dye uptake.

  • Initiate Efflux: Pellet the cells, wash with PBS to remove extracellular dye, and resuspend them in PBS containing 2% glucose to energize the efflux pumps.

  • Measure Efflux: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension, pellet the cells, and measure the fluorescence of the supernatant using a fluorometer. An increase in supernatant fluorescence over time indicates efflux of the dye. Compare the rate of efflux between your resistant and susceptible strains.

Mandatory Visualizations

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Osmotic Stress Osmotic Stress Sln1 Sln1-Ypd1-Ssk1 (Two-component system) Osmotic Stress->Sln1 Inhibits Sho1 Sho1 Osmotic Stress->Sho1 Activates Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Sln1->Ssk2_Ssk22 Activates Ste11 Ste11 (MAPKKK) Sho1->Ste11 Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Ste11->Pbs2 Hog1_inactive Hog1 (MAPK, Inactive) Pbs2->Hog1_inactive Phosphorylates Hog1_active Hog1-P (Active) Hog1_inactive->Hog1_active Transcription_Factors Hot1, Msn2/4, Sko1 Hog1_active->Transcription_Factors Activates Gene_Expression Stress Response Genes (e.g., GPD1 for Glycerol Synthesis) Transcription_Factors->Gene_Expression Induces This compound This compound This compound->Sln1 Targets Hik1 component

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in Saccharomyces cerevisiae.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis MIC_Test MIC Determination Resistant_Phenotype Resistance Confirmed? MIC_Test->Resistant_Phenotype Efflux_Assay Efflux Pump Assay qRT_PCR Efflux Pump Gene Expression Efflux_Assay->qRT_PCR Gene_Sequencing Hik1 Gene Sequencing Identify Mutations Identify Mutations Gene_Sequencing->Identify Mutations Identify Overexpressed Genes Identify Overexpressed Genes qRT_PCR->Identify Overexpressed Genes WGS Whole Genome Sequencing Comprehensive Analysis Comprehensive Analysis WGS->Comprehensive Analysis Start Suspected Resistance Start->MIC_Test Resistant_Phenotype->Efflux_Assay Yes Resistant_Phenotype->Gene_Sequencing Yes

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Refining Analytical Methods for Ambruticin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ambruticin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining analytical methods for accurate this compound detection. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antifungal polyketide natural product isolated from the myxobacterium Sorangium cellulosum.[1][2] Its antifungal activity stems from its interaction with the high-osmolarity glycerol (B35011) (HOG) protein kinase signaling pathway.[2][3][4] By targeting a component of this pathway, the group III histidine kinase (Hik1), this compound induces the intracellular accumulation of glycerol.[3] In the absence of high external osmolarity, this leads to a leakage of cellular contents and ultimately cell death.[3][5]

Q2: What are the most common analytical techniques for the quantification of this compound?

A2: The most prevalent and robust methods for the quantitative analysis of this compound and its analogs are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][6] HPLC-UV provides a reliable method for routine analysis and quantification, while LC-MS/MS (B15284909) offers higher sensitivity and specificity, which is crucial for complex matrices or when identifying novel analogs.[7][8][9]

Q3: What are the recommended storage conditions for this compound analytical standards and prepared samples?

A3: While specific stability data for this compound is not extensively published, general best practices for polyketide antibiotics should be followed. Analytical standards should be stored as a dry powder at -20°C or lower, protected from light and moisture. Stock solutions are typically prepared in a suitable organic solvent like methanol (B129727) or DMSO and should also be stored at -20°C. To avoid repeated freeze-thaw cycles, consider preparing smaller aliquots. For prepared samples in autosampler vials, it is recommended to maintain them at a cool temperature (e.g., 4°C) during the analytical run to minimize degradation.

Q4: How does pH affect the stability of this compound during sample preparation and analysis?

A4: The stability of many polyene antibiotics is pH-dependent. For instance, similar compounds like nystatin (B1677061) and amphotericin B show optimal stability in a pH range of 5 to 7.[10] Extreme pH values should be avoided during extraction and in the final mobile phase, as they can lead to degradation. It is advisable to conduct a preliminary stability study of this compound in the intended analytical buffer or mobile phase.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC or LC-MS analysis of this compound.

Q5: I'm observing significant peak tailing for my this compound standard in my HPLC chromatogram. What are the potential causes and solutions?

A5: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy. Here are the likely causes and how to address them:

  • Secondary Silanol (B1196071) Interactions: Although this compound is a complex polyketide, it has functional groups that can interact with free silanol groups on the silica-based column packing. This is a very common cause of tailing for many compounds.

    • Solution: Adjust the mobile phase pH with a suitable buffer to suppress the ionization of silanol groups (typically by working at a lower pH, e.g., pH 2.5-4, using an acid modifier like formic or phosphoric acid). Using a column with high-quality end-capping can also minimize these interactions.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[11]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile).[12] If the problem persists, the column may need replacement.[12][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13][14]

    • Solution: Dilute your sample or standard and inject a smaller volume to see if the peak shape improves.[11][13]

  • Physical Voids in the Column: A void at the column inlet can cause the sample band to spread unevenly.[13]

    • Solution: This often requires column replacement. In some cases, reversing and flushing the column (if permitted by the manufacturer) can resolve a blocked frit that might be causing the issue.[14]

Q6: My this compound recovery is low and inconsistent during solid-phase extraction (SPE) from a fermentation broth. How can I optimize this?

A6: Low recovery from complex matrices like fermentation broth is often due to inefficient extraction or matrix effects.

  • Optimize SPE Sorbent: this compound is a relatively nonpolar molecule. A reverse-phase sorbent (e.g., C18 or a polymer-based sorbent) is a good starting point. Ensure the sorbent mass is sufficient for the sample volume and expected analyte concentration.

  • Conditioning and Equilibration: Proper wetting of the sorbent is critical. Ensure you use an adequate volume of methanol (or another suitable organic solvent) followed by the equilibration solvent (e.g., water or buffer) before loading the sample.

  • Sample Pre-treatment: Centrifuge and filter your fermentation broth to remove cells and particulates that can clog the SPE cartridge. Adjusting the pH of the sample to ensure this compound is in a neutral state can improve retention on reverse-phase sorbents.

  • Wash Step: The wash step is crucial for removing interferences. Use a weak solvent mixture (e.g., water with a low percentage of organic solvent) that will wash away polar impurities without eluting the this compound.

  • Elution Step: Ensure the elution solvent is strong enough to fully desorb this compound from the sorbent. A series of increasing solvent strengths can be tested (e.g., 50% methanol, 80% methanol, 100% methanol) to find the optimal elution conditions.

Q7: I am developing an LC-MS/MS method and have difficulty achieving a stable and sensitive signal for this compound. What should I check?

A7: Signal instability or low sensitivity in LC-MS/MS can stem from several factors.

  • Ionization Efficiency: this compound, being a large molecule, can be challenging to ionize efficiently.

    • Solution: Experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, test both positive and negative ion modes. The addition of mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly enhance the formation of adduct ions (e.g., [M+NH₄]⁺), which often provide a more stable and abundant signal than protonated molecules ([M+H]⁺).[15]

  • Fragmentation: Ensure the collision energy is optimized for the precursor ion to produce stable and specific product ions. Perform a product ion scan on your precursor to identify the most abundant and reproducible fragments for Selected Reaction Monitoring (SRM).[8]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress or enhance the ionization of this compound, leading to poor reproducibility.

    • Solution: Improve chromatographic separation to move this compound away from interfering peaks. Enhance sample cleanup procedures (e.g., using a more selective SPE protocol).[15] Using a stable isotope-labeled internal standard is the best way to compensate for matrix effects.

Quantitative Data Summary

The following tables provide starting parameters for typical analytical methods. These should be optimized for your specific instrument and application.

Table 1: Example HPLC-UV Method Parameters

Parameter Recommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid
Elution Mode Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| UV Detection | 280 - 290 nm (verify with standard scan)[16] |

Table 2: Example LC-MS/MS Parameters (ESI Positive Mode)

Parameter Recommended Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ or [M+NH₄]⁺ (determine experimentally)
MS/MS Transitions To be determined by direct infusion of a standard and performing a product ion scan. Select the two most intense and stable product ions for quantification and qualification.
Collision Energy Optimize for each transition to maximize product ion intensity.

| Dwell Time | 100-200 ms |

Detailed Experimental Protocols

Protocol 1: Sample Preparation and HPLC-UV Analysis of this compound from Fermentation Broth

This protocol provides a general framework for extracting and quantifying this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • C18 SPE cartridges

  • 0.45 µm syringe filters

2. Preparation of Standards

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.[17] Sonicate if necessary. Store at -20°C.

  • Working Standards: Serially dilute the primary stock with the mobile phase to create a calibration curve (e.g., 0.5 µg/mL to 50 µg/mL).[17]

3. Sample Preparation (Fermentation Broth)

  • Centrifugation: Centrifuge 10 mL of fermentation broth at 4000 rpm for 15 minutes to pellet cells and large debris.[17]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not let the cartridge run dry.

  • Sample Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of 90% acetonitrile in water into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[17]

4. HPLC-UV Analysis

  • Set up the HPLC system according to the parameters in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Diagrams of Workflows and Pathways

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Culture Fermentation Culture Centrifuge Centrifugation/ Filtration Culture->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Load Supernatant Evap Evaporation & Reconstitution SPE->Evap Elute Analyte HPLC HPLC or LC-MS/MS Separation Evap->HPLC Detect UV or MS/MS Detection HPLC->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Standard Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: A typical workflow for the analysis of this compound from a culture broth.

G Troubleshooting Flowchart for HPLC Peak Tailing Start Observe Peak Tailing CheckAllPeaks Does it affect ALL peaks or just this compound? Start->CheckAllPeaks AllPeaks Problem is likely physical or system-wide CheckAllPeaks->AllPeaks All Peaks SomePeaks Problem is likely chemical interaction CheckAllPeaks->SomePeaks Just this compound CheckFrit Check for blocked frit or column void AllPeaks->CheckFrit ReplaceGuard Replace guard column CheckFrit->ReplaceGuard ReplaceColumn Replace analytical column ReplaceGuard->ReplaceColumn CheckMobilePhase Is mobile phase pH appropriate? SomePeaks->CheckMobilePhase CheckOverload Is sample overloaded? CheckMobilePhase->CheckOverload Yes AdjustpH Adjust mobile phase pH (e.g., add 0.1% Formic Acid) CheckMobilePhase->AdjustpH No DiluteSample Dilute sample and re-inject CheckOverload->DiluteSample Yes CheckOverload->ReplaceColumn No

Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.

G Simplified Mechanism of this compound Action This compound This compound Hik1 Histidine Kinase (Hik1) (Sensor Protein) This compound->Hik1 Inhibits/Targets HOG_Pathway HOG Signaling Pathway Hik1->HOG_Pathway Over-stimulates Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Leakage Cellular Leakage Glycerol->Leakage Death Fungal Cell Death Leakage->Death

Caption: The proposed signaling pathway for this compound's antifungal activity.

References

Technical Support Center: Optimizing Late-Stage Modifications in Ambruticin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ambruticin and its analogues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the critical late-stage modifications of this potent antifungal agent. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to improve the efficiency and success of your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the late-stage synthesis of this compound?

A1: The primary challenges in the late-stage synthesis of this compound and its analogues revolve around three key areas:

  • Stereoselective formation of the tetrahydropyran (B127337) (THP) and dihydropyran (DHP) rings: Achieving the desired stereochemistry during the cyclization reactions to form these heterocyclic cores can be difficult.

  • Efficient coupling of complex fragments: The Julia-Kocienski olefination and Suzuki-Miyaura coupling reactions used to assemble the carbon skeleton are sensitive to reaction conditions, and achieving high yields and stereoselectivity can be problematic.[1][2]

  • Stability of intermediates and final deprotection: The advanced intermediates and the final this compound analogues can be sensitive to acidic or basic conditions, leading to degradation during deprotection and purification steps.[3]

Q2: My Julia-Kocienski olefination is resulting in a low yield and poor E/Z selectivity. What are the likely causes?

A2: Low yields and poor selectivity in the Julia-Kocienski olefination can stem from several factors:

  • Base selection and addition: The choice of base (e.g., KHMDS, NaHMDS, LiHMDS) and the method of addition are critical. Pre-metalation of the sulfone versus Barbier-type conditions (adding the base to a mixture of the aldehyde and sulfone) can significantly impact the outcome.

  • Solvent effects: The polarity of the solvent (e.g., DME, THF, HMPA) can influence the transition state of the reaction and, consequently, the E/Z selectivity.

  • Stoichiometry: Using a slight excess of the sulfone component can sometimes improve yields.[3]

  • Substrate stability: The aldehyde coupling partner may be unstable under the strongly basic reaction conditions.

Q3: I am observing significant byproduct formation during the final TBAF deprotection. What could be the issue?

A3: Tetrabutylammonium fluoride (B91410) (TBAF) is a basic reagent, and its use can lead to side reactions with sensitive functional groups present in the this compound core.[4][5] Common issues include:

  • Base-mediated degradation: Functional groups sensitive to basic conditions may degrade. Buffering the reaction with a mild acid like acetic acid can mitigate this.[4][5]

  • Incomplete reaction: Sterically hindered silyl (B83357) ethers may require longer reaction times or elevated temperatures for complete removal.

  • Undesired cleavage of other protecting groups: While selective for silyl ethers, prolonged reaction times or higher temperatures might affect other protecting groups.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of Vinyl Iodide and Boronic Ester Fragments
  • Possible Cause: Inefficient catalytic turnover or degradation of the boronic acid/ester.

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Ensure the palladium catalyst and ligand are appropriate for the coupling of complex fragments. While many catalysts can be effective, optimization may be required.

    • Base Selection: The choice of base is crucial. Thallium carbonate has been shown to be effective in providing high yields of the desired (E,E)-diene in this compound synthesis.[2] However, due to the toxicity of thallium salts, alternative bases such as K₃PO₄ or Cs₂CO₃ should be considered and optimized.

    • Solvent System: A mixture of solvents, often including water (e.g., Dioxane/H₂O), is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.[6] Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

    • Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the starting materials or product.

Problem 2: Poor Stereoselectivity in Tetrahydropyran (THP) Ring Formation via Epoxidation-Cyclization
  • Possible Cause: Competing 5-exo versus 6-endo cyclization pathways.

  • Troubleshooting Steps:

    • Substrate Conformation: The stereochemistry of the starting diol and the conformation of the intermediate epoxide are critical for directing the intramolecular ring-opening to favor the desired 6-endo cyclization for THP formation.[7]

    • Epoxidation Conditions: The choice of epoxidizing agent (e.g., m-CPBA, Sharpless asymmetric epoxidation) can influence the stereochemistry of the epoxide and subsequent cyclization outcome. The Sharpless epoxidation has been used to achieve selective spontaneous cyclization to the THP ring.[8]

    • Catalyst/Acid Promotion: The use of a catalyst or acid promoter (e.g., CSA) can influence the regioselectivity of the epoxide opening. Careful screening of acidic catalysts and reaction conditions is recommended.

Problem 3: Low Yield and/or Formation of Isomers in Dihydropyran (DHP) Synthesis via Prins Cyclization
  • Possible Cause: Unfavorable reaction kinetics, side reactions, or lack of stereocontrol.

  • Troubleshooting Steps:

    • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid (e.g., SnCl₄, Sc(OTf)₃) are critical for promoting the Prins cyclization while minimizing side reactions.[8][9]

    • Protecting Groups: The nature of the protecting groups on the homoallylic alcohol can influence the reaction outcome. Bulky protecting groups may be necessary to direct the stereochemistry of the cyclization.

    • Temperature Control: Prins cyclizations are often sensitive to temperature. Running the reaction at low temperatures can improve stereoselectivity.

    • Alternative Strategies: If the Prins cyclization is problematic, consider alternative methods for DHP synthesis, such as those involving intramolecular oxa-Michael additions.[10][11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Julia-Kocienski Olefination in this compound Synthesis

EntryAldehyde FragmentSulfone FragmentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)E/Z RatioReference
1Aldehyde 10 Sulfone 11 KHMDS (1.2)DME-78 to rt164010:1[8]
2Aldehyde 10 Sulfone 11 NaHMDS (1.2)THF/HMPA-78 to rt16783:1[8]
3Aldehyde 12 Sulfone 13 LiHMDSDMF/HMPA-78 to rt1670>20:1[8][12]
4Aldehyde 11 Sulfone 12 KHMDS (1.0)DME-78 to rt144E-only[3]
5Aldehyde 11 Sulfone 12 (1.3)KHMDS (1.3)DME-78 to rt161E-only[3]

Table 2: Conditions for Suzuki-Miyaura Coupling in this compound Synthesis

EntryVinyl IodideBoronic EsterCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Fragment 3 Fragment 5 Pd(PPh₃)₄ (10)Tl₂CO₃THF/H₂O651286[2]
2Vinyl Iodide 13 Boronic Ester 14 Pd(dppf)Cl₂ (10)Tl₂CO₃THF651285[3]

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination for Fragment Coupling

This protocol is adapted from the synthesis of an this compound F precursor.[8]

  • Preparation: To a solution of sulfone 11 (1.2 equivalents) in a mixture of anhydrous THF and HMPA at -78 °C under an inert atmosphere, add NaHMDS (1.2 equivalents) dropwise.

  • Reaction: Stir the resulting solution for 30 minutes at -78 °C. Add a solution of aldehyde 10 (1.0 equivalent) in anhydrous THF dropwise.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Tetrahydropyran (THP) Ring Formation via Epoxidation-Cyclization Cascade

This protocol is based on a biomimetic approach used in the synthesis of an this compound fragment.[8][11]

  • Epoxidation: To a solution of the 3,5-dihydroxy ester precursor (e.g., compound 18 in the synthesis of fragment 12 ) in an appropriate solvent, perform a Sharpless asymmetric epoxidation.

  • Cyclization: The intermediate epoxide is expected to undergo spontaneous and selective 6-endo cyclization to form the THP ring.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), perform a standard aqueous workup. Purify the resulting THP-containing product by flash column chromatography.

Protocol 3: Final Deprotection using TBAF

This protocol is a general procedure for the removal of silyl protecting groups in the final steps of this compound synthesis.[3]

  • Reaction Setup: Dissolve the fully protected this compound precursor in anhydrous THF.

  • Reagent Addition: Add TBAF (1 M in THF, typically 1.1 equivalents per silyl group) to the solution at room temperature. For base-sensitive substrates, consider adding acetic acid (1.1 equivalents per equivalent of TBAF) to buffer the reaction mixture.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the deprotected product by flash chromatography.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in Julia-Kocienski Olefination

G Troubleshooting Julia-Kocienski Olefination start Low Yield in Julia-Kocienski Olefination check_reagents Verify Purity and Activity of Reagents (Aldehyde, Sulfone, Base) start->check_reagents optimize_base Optimize Base and Addition Method (e.g., KHMDS vs NaHMDS, Barbier vs Pre-metalation) check_reagents->optimize_base Reagents OK optimize_solvent Screen Solvents (e.g., DME, THF, HMPA) optimize_base->optimize_solvent adjust_stoichiometry Adjust Stoichiometry (e.g., slight excess of sulfone) optimize_solvent->adjust_stoichiometry check_temp Verify Reaction Temperature Control adjust_stoichiometry->check_temp side_reactions Investigate Potential Side Reactions (e.g., Aldehyde Decomposition) check_temp->side_reactions success Improved Yield and Selectivity side_reactions->success Optimized

Caption: A step-by-step guide to troubleshooting low yields in the Julia-Kocienski olefination.

Late-Stage Assembly of the this compound Core

G Key Late-Stage Reactions in this compound Synthesis vinyl_iodide Vinyl Iodide Fragment suzuki_coupling Suzuki-Miyaura Coupling vinyl_iodide->suzuki_coupling boronic_ester Boronic Ester Fragment boronic_ester->suzuki_coupling coupled_fragment Coupled Diene Intermediate suzuki_coupling->coupled_fragment oxidation Oxidation coupled_fragment->oxidation aldehyde Aldehyde Intermediate oxidation->aldehyde julia_olefination Julia-Kocienski Olefination aldehyde->julia_olefination sulfone Sulfone Fragment sulfone->julia_olefination protected_this compound Protected This compound Core julia_olefination->protected_this compound deprotection Final Deprotection (e.g., TBAF) protected_this compound->deprotection This compound This compound Analogue deprotection->this compound

Caption: The convergent strategy for the late-stage assembly of the this compound carbon skeleton.

Biosynthetic Pathway for Tetrahydropyran (THP) Ring Formation

G Proposed Biosynthetic Route to this compound F ambruticin_j This compound J (Diol Intermediate) ambj_epoxidase AmbJ (FAD-dependent monooxygenase) ambruticin_j->ambj_epoxidase epoxide_intermediate Epoxide Intermediate ambj_epoxidase->epoxide_intermediate Epoxidation cyclization 6-endo-tet Ring Opening epoxide_intermediate->cyclization ambruticin_f This compound F cyclization->ambruticin_f

Caption: The proposed enzymatic cascade for the formation of the THP ring in this compound biosynthesis.

References

troubleshooting gene knockout experiments in Sorangium cellulosum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for genetic manipulation of Sorangium cellulosum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during gene knockout experiments. Genetic manipulation of S. cellulosum is known to be challenging due to its slow growth, complex lifecycle, large GC-rich genome, and intrinsic resistance to many antibiotics.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my transformation/conjugation efficiency so low?

A1: Low efficiency is a common issue. Several factors can contribute to this:

  • Sorangium Strain Variability: Different strains of S. cellulosum have varying susceptibility to genetic manipulation. Some are sensitive to the presence of E. coli used for conjugation.[2][3]

  • DNA Delivery Method: Both electroporation and conjugation are used for S. cellulosum.[4] Conjugation can be strain-specific and inefficient.[4] Electroporation is an alternative, but requires careful optimization of parameters.[5]

  • Plasmid Issues: Plasmids may not function reliably in S. cellulosum, necessitating direct integration into the chromosome.[6] The use of suicide vectors like pEX18 or mobilizable plasmids such as pSUP2021 derivatives is common for chromosomal integration.[1][7]

  • Cell Health: The physiological state of the S. cellulosum cells is critical. Ensure you are using healthy, actively growing cultures for preparing competent cells or for mating.

Q2: I'm not getting any colonies after antibiotic selection. What went wrong?

A2: This could be due to several reasons:

  • Intrinsic Antibiotic Resistance: Sorangium strains are naturally resistant to many common antibiotics.[1] Standard markers like phleomycin (B10820842) and hygromycin may be ineffective depending on your strain.[3] It's crucial to determine the minimum inhibitory concentration (MIC) for your specific strain before starting the experiment.

  • Ineffective Selectable Marker: The promoter driving your resistance gene might not be recognized efficiently in S. cellulosum. The Tn5 aphII promoter is known to be functional across a variety of myxobacteria, including Sorangium.[3] Chloramphenicol (B1208) resistance has been successfully developed as a selectable marker for strains resistant to other antibiotics.[2][3]

  • Transformation Failure: The DNA may not have been successfully introduced into the cells. See the troubleshooting workflow below for diagnosing transformation failure.

  • Cell Death Post-Transformation: Electroporation can be harsh and lead to significant cell death.[8] Optimization of electroporation voltage and recovery time is critical.

Q3: My PCR screening shows both the wild-type and the knockout band. What does this mean?

A3: This result typically indicates one of two possibilities:

  • Single-Crossover Event: Instead of a double-crossover event that replaces the target gene, a single crossover may have occurred, integrating the entire plasmid into the genome. This results in the presence of both the wild-type gene and the disrupted copy.[1]

  • Mixed Population: Your colony may not be clonal. It could be a mix of wild-type and mutant cells. It is essential to perform another round of single-colony isolation and screening.

Q4: How can I improve the efficiency of homologous recombination?

A4: Achieving a double-crossover event can be challenging.

  • Homology Arm Length: Ensure the upstream and downstream homology arms flanking your resistance marker are sufficiently long. Typically, arms of ~1500 bp are used.[1]

  • Mismatch Repair System: The cell's native mismatch repair (MMR) system can sometimes suppress homologous recombination.[9] While challenging to modify, being aware of this system is important.

  • Selection Strategy: Forcing the cells to resolve a single crossover into a double crossover can be achieved with counter-selection markers, although this is more complex to implement in S. cellulosum. The primary method remains screening a sufficient number of colonies to find the desired double-crossover mutant.

Troubleshooting Guides

Problem 1: No Colonies After Transformation/Conjugation

This is a critical failure point. Follow this logical workflow to diagnose the issue.

G start Start: No colonies on selective plates control_check Check Controls: - No DNA control - Positive control (e.g., pUC19) start->control_check viability_check Are cells viable? (Plate on non-selective media) control_check->viability_check Controls OK? cell_death Problem: Cell Death - Procedure too harsh? - Insufficient recovery time? control_check->cell_death Controls Failed? antibiotic_issue Problem: Antibiotic Selection - Wrong concentration? - Intrinsic resistance? viability_check->antibiotic_issue No growth transform_issue Problem: Transformation Failure - DNA quality/quantity? - Electroporation/Mating parameters? viability_check->transform_issue Growth solution_antibiotic Solution: 1. Determine MIC for your strain. 2. Test a different antibiotic marker (e.g., chloramphenicol). antibiotic_issue->solution_antibiotic solution_transform Solution: 1. Verify plasmid integrity & concentration. 2. Optimize electroporation voltage/pulse. 3. Optimize E. coli:Sorangium ratio for mating. transform_issue->solution_transform solution_cell_death Solution: 1. Optimize recovery period/medium. 2. Reduce electroporation voltage. cell_death->solution_cell_death

Caption: Troubleshooting workflow for transformation failure.
Problem 2: Differentiating Single vs. Double Crossover Events

Correctly identifying a successful double-crossover gene knockout is crucial.

Caption: Homologous recombination outcomes.

To confirm a double crossover, use PCR with multiple primer pairs:

  • Flanking Primers (External): One primer upstream of the upstream homology arm, one downstream of the downstream arm. The knockout will produce a smaller band than the wild-type.

  • Internal Primer (Within Target Gene): One flanking primer and one primer inside the gene you are trying to delete. This should give a product for wild-type and single-crossover strains, but no product for a clean double-crossover knockout.

Data Tables

Table 1: Antibiotic Concentrations for Selection

Note: These are starting points. Optimal concentrations are strain-specific and must be determined empirically.

AntibioticStrain TypeMating Medium Conc.[3]Plating Medium Conc.Reference(s)
Gentamicin (B1671437)E. coli selection7 µg/mLN/A[3]
ChloramphenicolSorangium selection5 µg/mL10 µg/mL[3]
Hygromycin BSorangium selectionN/AVaries (e.g., 50-100 µg/mL)[1]
PhleomycinSorangium selectionN/AVaries (e.g., 10-20 µg/mL)[3]

Many Sorangium strains show high intrinsic tolerance to phleomycin and hygromycin (MICs >20 and >100 µg/mL, respectively, in some strains).[3]

Key Experimental Protocols

Protocol 1: Electroporation of S. cellulosum

This protocol is adapted from methodologies developed for efficient transformation of Sorangium strains.[1][5]

I. Preparation of Electrocompetent Cells:

  • Inoculate 50 mL of a suitable growth medium (e.g., VY/2) with S. cellulosum and grow at 30°C with shaking until the culture reaches mid-to-late exponential phase.

  • Harvest the cells by centrifugation at 4,000 x g for 10 min at 4°C.

  • Wash the cell pellet three times with ice-cold, sterile 10% glycerol (B35011). For each wash, gently resuspend the pellet in the glycerol and repeat the centrifugation step.

  • After the final wash, resuspend the cell pellet in a small volume of 10% glycerol (e.g., 1/100th of the original culture volume).

  • Aliquot the electrocompetent cells (e.g., 100 µL) into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

II. Electroporation Procedure:

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add 1-5 µg of plasmid DNA (in a small volume, e.g., 1-5 µL) to the cells. Mix gently by flicking the tube.

  • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette (e.g., 2 mm gap).

  • Pulse the mixture using an electroporator. Optimal settings must be determined empirically, but a starting point could be 2.5 kV, 25 µF, and 200-400 Ω.

  • Immediately after the pulse, add 1 mL of recovery medium (e.g., VY/2 without selection) to the cuvette and transfer the entire cell suspension to a fresh tube.

  • Incubate the cells at 30°C with shaking for 4-8 hours to allow for recovery and expression of the resistance marker.

  • Plate the recovered cells onto selective agar (B569324) plates containing the appropriate antibiotic.

  • Incubate plates at 30°C for 7-14 days, or until colonies appear.

Protocol 2: Improved Conjugation via Dual Antibiotic Selection

This method improves conjugation efficacy, especially for strains sensitive to E. coli.[2][3]

I. Donor Strain Preparation:

  • Grow the E. coli donor strain (e.g., DH5α λpir carrying the mobilizable plasmid) in LB medium with the appropriate antibiotic for plasmid maintenance.

II. Mating Procedure:

  • Grow the recipient S. cellulosum strain in a suitable liquid medium to the exponential phase.

  • Mix the E. coli donor and S. cellulosum recipient cells. The optimal ratio should be determined, but a 1:5 (E. coli: Sorangium) ratio is a good starting point.

  • Pellet the cell mixture by centrifugation and resuspend in a small volume of fresh medium.

  • Spot the mixture onto a mating plate (e.g., VY/2 agar) that contains low concentrations of dual selection antibiotics. For example, 7 µg/mL gentamicin (to suppress E. coli growth) and 5 µg/mL chloramphenicol (to select for early conjugants).[3]

  • Incubate the mating plates at 30°C for 24-48 hours.

III. Selection of Exconjugants:

  • After incubation, scrape the cell growth from the mating plate and resuspend it in liquid medium.

  • Plate serial dilutions of the cell suspension onto selective plates containing the full concentration of the antibiotic for selecting S. cellulosum exconjugants (e.g., 10 µg/mL chloramphenicol).

  • Incubate the plates at 30°C for 7-14 days until colonies appear.

Protocol 3: General Workflow and PCR Screening

The overall process from plasmid construction to mutant verification requires careful planning.

G A 1. Construct Knockout Plasmid - Flanking homology arms - Antibiotic resistance marker B 2. Transform S. cellulosum (Electroporation or Conjugation) A->B C 3. Select on Antibiotic Plates B->C D 4. Isolate Single Colonies C->D E 5. PCR Screen Colonies - Use external & internal primers D->E F Identify Putative Double Crossover Mutants E->F G 6. Sequence PCR Product to Confirm Deletion F->G H Verified Knockout Mutant G->H

Caption: General gene knockout workflow.

References

optimizing culture conditions for enhanced Ambruticin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for enhanced Ambruticin production from Sorangium cellulosum.

Frequently Asked Questions (FAQs)

Q1: What is the typical growth rate of Sorangium cellulosum and how does it impact this compound production?

A1: Sorangium cellulosum is known for its exceptionally slow growth rate, with a doubling time that can be as long as 3 days.[1] This slow growth is a critical factor to consider in fermentation planning, as the production of secondary metabolites like this compound is often linked to specific growth phases. Patience and careful monitoring are key. The slow growth also means that contamination by faster-growing microorganisms is a significant risk that requires stringent aseptic techniques.

Q2: What are the recommended basal media components for culturing Sorangium cellulosum for this compound production?

A2: While specific proprietary media compositions for maximizing this compound yield are not widely published, a common starting point for Sorangium cellulosum cultivation involves a medium containing glucose as the primary carbon source and asparagine as the nitrogen source.[1] The central carbon metabolism of S. cellulosum utilizes the glycolysis and pentose (B10789219) phosphate (B84403) pathways for glucose catabolism.[1]

Q3: What are the general optimal pH and temperature ranges for myxobacterial fermentation?

A3: Myxobacteria generally prefer neutral to slightly alkaline conditions for growth. While specific optimal values for this compound production have not been detailed in public literature, a starting point for optimization experiments would be a pH range of 6.0 to 8.0. Similarly, a temperature of 30°C is a commonly used incubation temperature for Sorangium cellulosum.[2] It is crucial to experimentally determine the optimal pH and temperature for your specific strain and bioreactor setup.

Q4: How does aeration affect this compound production?

A4: Aeration is a critical parameter in aerobic fermentation as it supplies the necessary oxygen for cell growth and metabolism. Insufficient oxygen can limit biomass production and, consequently, secondary metabolite synthesis. Conversely, excessive shear stress from high agitation rates can damage myxobacterial cells, which are known to be more sensitive than many industrial microorganisms. Optimization of agitation and aeration rates is essential to ensure sufficient oxygen transfer while minimizing cell damage.

Q5: Are there any known challenges specific to the fermentation of Sorangium cellulosum?

A5: Yes, several challenges are associated with Sorangium cellulosum fermentation. These include its inherently slow growth rate, a tendency to form clumps or biofilms which can lead to mass transfer limitations, and difficulties in genetic manipulation which can hinder strain improvement efforts.[3] Additionally, the production of this compound is part of a complex secondary metabolism that can be influenced by a multitude of environmental and nutritional factors.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low or No Growth of Sorangium cellulosum Inoculum viability issues.Ensure the inoculum is from a healthy, actively growing culture. Use a sufficient inoculum volume (typically 5-10% v/v).
Inappropriate media composition.Verify the composition of your culture medium. Consider screening different carbon and nitrogen sources.
Suboptimal pH or temperature.Measure and adjust the initial pH of the medium. Calibrate and verify the incubator/bioreactor temperature.
Contamination with other microorganisms.Perform microscopy and plating on rich media to check for contaminants. Review and reinforce aseptic techniques.
Low this compound Yield Despite Good Growth Production phase not reached or optimized.Extend the fermentation time, as secondary metabolite production often occurs in the stationary phase.
Nutrient limitation.Analyze the depletion of key nutrients like the carbon and nitrogen source during the fermentation. Consider fed-batch strategies.
Feedback inhibition.The accumulation of this compound or other metabolic byproducts may inhibit further synthesis. Consider in-situ product removal techniques.
Suboptimal induction of the biosynthetic pathway.Experiment with the addition of potential pathway inducers or precursors, although specific inducers for this compound are not well-documented.
Cell Clumping or Biofilm Formation Natural tendency of Sorangium cellulosum.Optimize agitation speed to provide sufficient shear to break up clumps without damaging cells. Consider using baffled flasks for shake flask cultures.
Media components promoting aggregation.Evaluate different media compositions. Some components may promote cell-to-cell adhesion.
Inconsistent Fermentation Results Variability in inoculum preparation.Standardize the age, cell density, and physiological state of the inoculum.
Inconsistent media preparation.Ensure precise weighing of components and consistent sterilization procedures.
Fluctuations in environmental parameters.Tightly control and monitor pH, temperature, and dissolved oxygen throughout the fermentation.

Quantitative Data on Culture Conditions

Due to the limited availability of public, quantitative data directly correlating specific culture parameters with this compound yield, the following table is presented as an illustrative template for researchers to structure their experimental data. It is recommended to conduct systematic studies to determine the optimal conditions for your specific Sorangium cellulosum strain and fermentation setup.

Table 1: Illustrative Example of Data from pH and Temperature Optimization Studies for this compound Production.

pHTemperature (°C)Biomass (g/L)This compound Titer (mg/L)
6.028[Experimental Data][Experimental Data]
6.030[Experimental Data][Experimental Data]
6.032[Experimental Data][Experimental Data]
7.028[Experimental Data][Experimental Data]
7.030[Experimental Data][Experimental Data]
7.032[Experimental Data][Experimental Data]
8.028[Experimental Data][Experimental Data]
8.030[Experimental Data][Experimental Data]
8.032[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: Shake Flask Fermentation of Sorangium cellulosum

This protocol provides a general procedure for the shake flask cultivation of Sorangium cellulosum for this compound production.

1. Media Preparation:

  • Prepare the desired fermentation medium (e.g., a base medium containing glucose and asparagine).

  • Dispense the medium into baffled shake flasks (e.g., 50 mL in a 250 mL flask).

  • Autoclave at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a seed culture medium with Sorangium cellulosum from a fresh agar (B569324) plate.

  • Incubate at 30°C with shaking (e.g., 200 rpm) for 3-5 days, or until a suitable cell density is reached.

3. Fermentation:

  • Inoculate the production flasks with the seed culture (5-10% v/v).

  • Incubate the flasks at the desired temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for an extended period (e.g., 7-14 days), due to the slow growth of the organism.

  • Monitor the culture periodically for growth (e.g., by measuring optical density at 600 nm, after homogenizing any cell clumps) and for product formation.

4. Extraction and Analysis:

  • At the end of the fermentation, harvest the culture broth.

  • Extract the this compound from the broth and cell mass using an appropriate organic solvent (e.g., ethyl acetate).

  • Analyze the extract for this compound concentration using methods such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Ambruticin_Biosynthesis_Signaling_Pathway Glycolysis_PPP Glycolysis / Pentose Phosphate Pathway Acetyl_CoA Acetyl-CoA Glycolysis_PPP->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA PKS_Modules Polyketide Synthase (PKS) Modules Acetyl_CoA->PKS_Modules Malonyl_CoA->PKS_Modules Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->PKS_Modules Linear_Polyketide Linear Polyketide Precursor PKS_Modules->Linear_Polyketide Post_PKS_Modifications Post-PKS Modifications Linear_Polyketide->Post_PKS_Modifications This compound This compound Post_PKS_Modifications->this compound

Caption: Simplified signaling pathway for this compound biosynthesis.

Experimental_Workflow_Ambruticin_Optimization Media_Optimization Media Optimization (Carbon, Nitrogen, etc.) Shake_Flask_Experiments Shake Flask Screening Experiments Media_Optimization->Shake_Flask_Experiments Parameter_Optimization Physical Parameter Optimization (pH, Temp, DO) Parameter_Optimization->Shake_Flask_Experiments Bioreactor_Scale_Up Bioreactor Scale-Up Shake_Flask_Experiments->Bioreactor_Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Bioreactor_Scale_Up->Downstream_Processing Analysis Analysis (HPLC, LC-MS) Downstream_Processing->Analysis

Caption: Experimental workflow for optimizing this compound production.

Troubleshooting_Logic_Flow Good_Growth Good Biomass Production? Check_Growth_Conditions Troubleshoot Growth: - Inoculum - Media - pH/Temp Good_Growth->Check_Growth_Conditions No Check_Production_Phase Optimize Production Phase: - Fermentation Time - Nutrient Feeding Good_Growth->Check_Production_Phase Yes End Improved Yield Check_Growth_Conditions->End Check_Inhibition Investigate Inhibition: - Product Feedback - Byproduct Toxicity Check_Production_Phase->Check_Inhibition Check_Inhibition->End

Caption: Logical relationship for troubleshooting low this compound yield.

References

Validation & Comparative

A Head-to-Head Comparison of Ambruticin and Amphotericin B: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antifungal agent Ambruticin and the well-established Amphotericin B. We delve into their mechanisms of action, comparative in vitro efficacy against a range of fungal pathogens, and the experimental protocols used to derive these findings.

Executive Summary

Amphotericin B, a polyene macrolide, has long been a cornerstone in the treatment of invasive fungal infections, despite its significant toxicity. Its mechanism relies on binding to ergosterol (B1671047) in the fungal cell membrane, leading to pore formation and cell death. This compound, a newer investigational agent, presents a novel mechanism of action by targeting the High Osmolarity Glycerol (HOG) signaling pathway, a crucial component of fungal stress response. This fundamental difference in their mode of action suggests this compound may offer a distinct advantage, potentially with a better safety profile. This guide presents available preclinical data to compare the efficacy of these two antifungal agents.

Mechanism of Action: A Tale of Two Pathways

The distinct mechanisms of this compound and Amphotericin B are central to understanding their antifungal properties and potential clinical utility.

Amphotericin B: The Pore-Forming Veteran

Amphotericin B's fungicidal activity is primarily due to its high affinity for ergosterol, a key component of fungal cell membranes. Upon binding, Amphotericin B molecules aggregate and form transmembrane channels. This disrupts the integrity of the cell membrane, leading to the leakage of essential intracellular ions, such as potassium, and ultimately results in fungal cell death.[1][2][3] This interaction with sterols is also the basis for its toxicity in humans, as it can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity.[1][3]

AmphotericinB_Pathway cluster_membrane Fungal Cell Membrane AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Transmembrane Pore Ergosterol->Pore Forms Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B

This compound: A Novel Approach Targeting Fungal Stress Response

This compound employs a more targeted approach by interfering with the HOG signaling pathway. This pathway is critical for fungi to adapt to osmotic stress. This compound is believed to act on the histidine kinase, a key sensor in this pathway, leading to the inappropriate activation of the HOG pathway even in the absence of osmotic stress.[4] This aberrant signaling results in the intracellular accumulation of glycerol, causing cell swelling and lysis.[4][5][6]

Ambruticin_Pathway This compound This compound Hik1 Histidine Kinase (Hik1) This compound->Hik1 Targets HOG_Pathway HOG Pathway Activation Hik1->HOG_Pathway Aberrant Activation Glycerol Intracellular Glycerol Accumulation HOG_Pathway->Glycerol Leads to Lysis Fungal Cell Lysis Glycerol->Lysis Causes

Mechanism of Action of this compound

Comparative In Vitro Efficacy

The in vitro activity of an antifungal agent is a crucial indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure. Below is a summary of available MIC data for this compound and Amphotericin B against a range of pathogenic fungi.

Fungal SpeciesThis compound MIC Range (µg/mL)Amphotericin B MIC Range (µg/mL)
Candida albicans0.049 - >1000.03 - 2.0
Candida glabrata0.2 - >1000.12 - 2.0
Candida krusei0.78 - >1000.25 - 4.0
Aspergillus fumigatus0.1 - 0.780.25 - 2.0
Aspergillus flavus0.2 - 1.560.5 - 2.0
Aspergillus niger0.2 - 3.120.5 - 2.0
Coccidioides immitis/posadasii0.05 - 0.390.125 - 2.0
Histoplasma capsulatum0.049 - 0.390.03 - 1.0
Blastomyces dermatitidis0.049 - 0.390.03 - 0.5

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are compiled from various sources for comparative purposes.

In general, early studies suggest that this compound demonstrates potent in vitro activity against dimorphic fungi such as Coccidioides, Histoplasma, and Blastomyces, with MIC values often comparable to or lower than those of Amphotericin B.[7][8] Against Candida species, the efficacy of this compound appears more variable, with some species showing higher MICs compared to Amphotericin B.[7] For Aspergillus species, this compound shows promising activity.

In Vivo Efficacy

Preclinical in vivo studies in murine models have demonstrated the potential of this compound and its analogs. In a murine model of coccidioidomycosis, this compound S showed curative effects.[3] Analogs of this compound have also shown efficacy in murine models of invasive pulmonary aspergillosis, significantly reducing fungal burden and improving survival, although in one study, Amphotericin B was more effective at prolonging survival.[2][5]

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible assessment of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is a standard for determining the MIC of antifungal agents against yeasts like Candida species.

Experimental_Workflow Start Start: Prepare Fungal Inoculum Prepare_Plates Prepare 96-well microtiter plates with serial dilutions of antifungal agent Start->Prepare_Plates Inoculate Inoculate plates with standardized fungal suspension Prepare_Plates->Inoculate Incubate Incubate plates at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC Incubate->Read_MIC End End: Report MIC value Read_MIC->End

General Experimental Workflow for MIC Determination

Key Steps of the CLSI M27-A3 Protocol:

  • Inoculum Preparation: A standardized suspension of the yeast is prepared to a specific turbidity (0.5 McFarland standard), which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3][5]

  • Antifungal Agent Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to create a range of concentrations.[3][5]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.[3][5]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for Amphotericin B) compared to a drug-free control well.[9]

For filamentous fungi, such as Aspergillus species, the CLSI M38-A2 document provides a similar broth microdilution methodology, with modifications to account for the different growth characteristics of molds.

Clinical Development Status

As of late 2024 and early 2025, this compound and its analogs are still in the preclinical and early clinical stages of development. There are no large-scale, publicly available Phase 3 clinical trial data directly comparing this compound to Amphotericin B for the treatment of invasive fungal infections in humans. Researchers and clinicians should monitor clinical trial registries for the latest updates on the progress of this compound through the clinical development pipeline.

Conclusion

This compound represents a promising new class of antifungal agents with a novel mechanism of action that differentiates it from established drugs like Amphotericin B. Preclinical data indicate potent in vitro and in vivo activity against a range of important fungal pathogens, particularly dimorphic fungi. Its unique targeting of the HOG pathway may translate to a better safety profile compared to the membrane-disrupting action of Amphotericin B. However, further clinical investigation is necessary to fully elucidate its efficacy and safety in humans and to determine its ultimate place in the antifungal armamentarium. The data presented in this guide provides a foundational understanding for the research and development community as this promising new agent progresses.

References

Ambruticin Versus Azole Antifungals: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct classes of antifungal agents, providing researchers, scientists, and drug development professionals with a comparative overview of their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.

This guide offers a comprehensive comparison of ambruticin, a novel polyketide antibiotic, and the widely established azole class of antifungals. By presenting available experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to provide a valuable resource for the scientific community engaged in the discovery and development of new antifungal therapies.

Mechanism of Action: Two Distinct Approaches to Fungal Inhibition

This compound and azole antifungals employ fundamentally different strategies to inhibit fungal growth. Azoles target the fungal cell membrane's integrity by disrupting the synthesis of ergosterol (B1671047), a crucial component. In contrast, this compound interferes with the fungus's ability to respond to osmotic stress by targeting the High Osmolarity Glycerol (B35011) (HOG) signaling pathway.

This compound: Targeting the HOG Pathway

This compound exerts its antifungal effect by targeting the HOG pathway, a critical signaling cascade for fungal adaptation to changes in external osmolarity.[1] Specifically, evidence suggests that this compound targets Hik1, a group III histidine kinase, which is an upstream sensor in the HOG pathway.[1][2] This interaction leads to the overstimulation of the HOG pathway, resulting in the intracellular accumulation of glycerol.[1][3][4] In the absence of a corresponding high external osmolarity, this glycerol buildup causes an influx of water, leading to cell swelling, leakage of low molecular weight compounds, and ultimately, cell death.[3][4]

HOG_Pathway This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 (MAPKKK) Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylates Glycerol Glycerol Accumulation Hog1->Glycerol CellDeath Cell Death Glycerol->CellDeath

Fig 1. this compound's mechanism of action via the HOG pathway.
Azole Antifungals: Inhibition of Ergosterol Biosynthesis

The azole class of antifungals, which includes imidazoles (e.g., miconazole (B906), ketoconazole) and triazoles (e.g., fluconazole, itraconazole, voriconazole), function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[5][6][7][8] This enzyme is essential for the conversion of lanosterol to ergosterol.[5][7][8] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[6][8]

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_alpha_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Fourteen_alpha_demethylase Ergosterol Ergosterol Fourteen_alpha_demethylase->Ergosterol Disruption Membrane Disruption Fourteen_alpha_demethylase->Disruption Accumulation of toxic sterols Azoles Azole Antifungals Azoles->Fourteen_alpha_demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Membrane->Disruption Depletion of ergosterol

Fig 2. Azole antifungals' inhibition of the ergosterol biosynthesis pathway.

In Vitro Activity: A Comparative Look at Antifungal Potency

The in vitro activity of antifungal agents is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency.

This compound In Vitro Activity

Early studies have demonstrated that this compound exhibits a broad spectrum of antifungal activity in vitro, particularly against dimorphic and filamentous fungi.[9] It has shown favorable activity against pathogens such as Coccidioides immitis, Histoplasma capsulatum, and Blastomyces dermatitidis.[6][10] However, it has been reported to be less active against Candida and Torulopsis species when compared to amphotericin B and 5-fluorocytosine.[6][10]

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Coccidioides immitisFavorable[6][10]
Histoplasma capsulatumFavorable[6][10]
Blastomyces dermatitidisFavorable[6][10]
Aspergillus fumigatusFavorable[6][10]
Candida spp.Unfavorable[6][10]
Torulopsis spp.Unfavorable[6][10]
DermatophytesFavorable (compared to miconazole)[6][10]

Note: "Favorable" and "Unfavorable" are based on comparative statements in the cited literature and do not represent standardized breakpoints.

Azole Antifungals In Vitro Activity

The azole antifungals have a broad spectrum of activity against a wide range of yeasts and molds. However, the emergence of resistance, particularly in species like Candida glabrata and Aspergillus fumigatus, is a growing concern.[11] Second-generation triazoles, such as voriconazole (B182144) and posaconazole, generally exhibit more potent and broader activity compared to first-generation agents like fluconazole.[12]

Table 2: In Vitro Activity of Selected Azole Antifungals Against Common Fungal Pathogens

Fungal SpeciesFluconazole MIC Range (µg/mL)Itraconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)Posaconazole MIC Range (µg/mL)
Candida albicans0.25 - 1280.03 - 160.03 - 80.03 - 2
Candida glabrata0.5 - >2560.12 - >160.03 - >160.06 - >16
Candida parapsilosis0.5 - 320.03 - 20.03 - 10.03 - 1
Aspergillus fumigatus>640.12 - >160.12 - 80.06 - 4
Aspergillus flavus>640.25 - >160.25 - 80.12 - 4
Aspergillus terreus>640.5 - >160.5 - 80.12 - 4

Data compiled from multiple sources. MIC ranges can vary significantly based on the specific isolates and testing methodologies used.

Experimental Protocols: Standardized Methodologies for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of in vitro antifungal susceptibility data, standardized protocols have been established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

The CLSI M27-A3 document provides a reference method for broth microdilution antifungal susceptibility testing of yeasts, including Candida species.

Experimental Workflow:

M27_A3_Workflow Start Start: Yeast Isolate Inoculum Prepare Inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Inoculum Inoculate Inoculate Plates with Yeast Suspension Inoculum->Inoculate Microdilution Prepare Serial Dilutions of Antifungal Agents in 96-well Microtiter Plates Microdilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read MICs Visually or Spectrophotometrically Incubate->ReadMIC End End: Determine MIC ReadMIC->End

Fig 3. CLSI M27-A3 broth microdilution workflow for yeasts.

Key Steps:

  • Inoculum Preparation: A standardized suspension of the yeast isolate is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized yeast suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

For filamentous fungi like Aspergillus species, the CLSI M38-A2 document provides a standardized protocol for broth microdilution susceptibility testing.

Key Differences from M27-A3:

  • Inoculum Preparation: Preparation of a conidial suspension requires specific techniques to ensure a homogenous inoculum.

  • Incubation Time: Incubation times are generally longer, often 48 to 72 hours, to allow for sufficient growth of the mold.

  • Endpoint Reading: Reading the MIC for filamentous fungi can be more challenging due to their mycelial growth. The endpoint is typically defined as the lowest concentration of the drug that shows complete inhibition of growth.

In Vivo Efficacy and Clinical Data

This compound

Preclinical studies in murine models have shown the efficacy of this compound and its analogs in treating experimental coccidioidomycosis and invasive pulmonary aspergillosis.[12][13] These studies demonstrated a reduction in fungal burden and improved survival in treated animals. However, there is a lack of publicly available data from clinical trials in humans for this compound.

Azole Antifungals

The azole antifungals have been extensively studied in both preclinical animal models and numerous clinical trials, leading to their widespread approval and use in treating a variety of fungal infections.[14] Clinical trials have established the efficacy and safety profiles of various azoles for indications ranging from mucosal candidiasis to invasive aspergillosis.[14]

Conclusion

This compound and azole antifungals represent two distinct and important classes of antifungal agents. While azoles are a cornerstone of current antifungal therapy with a well-established clinical track record, the emergence of resistance highlights the need for novel agents with different mechanisms of action. This compound, with its unique targeting of the HOG pathway, presents a promising alternative. However, further research, including direct comparative in vitro and in vivo studies against a broader range of contemporary fungal isolates and clinical trials, is necessary to fully elucidate its therapeutic potential and position it within the future landscape of antifungal chemotherapy. This guide provides a foundational comparison to aid researchers in their ongoing efforts to combat the growing threat of fungal infections.

References

A Comparative Guide to the Validation of Ambruticin's HOG Pathway Target in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental validation of Ambruticin's proposed target, the High Osmolarity Glycerol (B35011) (HOG) signaling pathway, across various fungal species. This compound is a promising polyketide antifungal that exhibits potent activity against several pathogenic fungi, including the causative agents of coccidioidomycosis and aspergillosis.[1][2][3][4] Its unique mechanism of action, which involves the hyperactivation of a critical stress response pathway, distinguishes it from currently available antifungals and makes it a compelling candidate for further development.[1][5]

The HOG pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, is essential for fungi to adapt to environmental stresses like high osmolarity.[6][7] In many pathogenic species, this pathway also governs virulence and morphogenesis.[6][8][9] this compound is believed to exert its fungicidal effect by targeting the group III histidine kinase (Hik1), an upstream sensor of the HOG pathway.[1][5] This interaction leads to aberrant pathway stimulation, causing unregulated intracellular glycerol accumulation and subsequent cell lysis due to osmotic imbalance.[1][10][11] This guide summarizes the key experimental data validating this mechanism in different fungal models.

Data Presentation: Comparative Target Validation

The following table summarizes the key findings from studies investigating the interaction between this compound and the HOG pathway in different fungi.

Fungal SpeciesKey Strain / GenotypeThis compound Effect / SusceptibilityKey Experimental Evidence
Saccharomyces cerevisiae Wild-TypeNaturally ResistantLacks the specific Group III histidine kinase targeted by this compound.[5]
Saccharomyces cerevisiae Expressing Magnaporthe grisea HIK1 geneHighly SusceptibleIntroduction of the target gene confers susceptibility; this compound treatment induces robust phosphorylation of the Hog1 MAPK.[1][5]
Pichia anomala (formerly Hansenula anomala) Wild-TypeSusceptible (MIC ~0.05 µg/ml)This compound treatment causes a rapid, transient increase in intracellular glycerol, followed by accumulation of fatty acids and cell leakage.[10]
Neurospora crassa HOG pathway mutantsResistant to similar fungicidesFungi with mutations in the HOG pathway are resistant to phenylpyrroles, which share a similar mechanism of action with this compound, indicating a functional pathway is necessary for drug activity.[5]
Aspergillus fumigatus Wild-Type (Clinical Isolates)SusceptibleThis compound analogs demonstrate in vitro activity and in vivo efficacy in murine models of invasive aspergillosis.[3][12]
Coccidioides immitis Wild-TypeHighly SusceptibleThis compound and its analogs are curative in murine models of coccidioidomycosis, with the mechanism attributed to interference with the osmoregulatory system.[2][4]

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hik1 Hik1 (Sensor Histidine Kinase) Ypd1 Ypd1 (HPt Protein) Hik1->Ypd1 This compound This compound This compound->Hik1 Binds & Hyperactivates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Activates Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Hog1_P Phospho-Hog1 Hog1->Hog1_P Phosphorylation Glycerol Glycerol Synthesis Death Cell Death (Osmotic Lysis) Glycerol->Death Accumulation Genes Stress Response Gene Expression Hog1_P->Genes Genes->Glycerol

This compound's Proposed Mechanism of Action on the HOG Pathway.

Workflow cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation start Hypothesis: This compound targets the HOG pathway mic_wt 1. Determine MIC of this compound on Wild-Type (WT) Fungus start->mic_wt create_mutant 2a. Create HOG Pathway Mutant (e.g., hog1Δ) mic_wt->create_mutant treat_cells 2b. Treat WT Cells with this compound mic_wt->treat_cells mic_mutant 3a. Determine MIC on Mutant Strain create_mutant->mic_mutant compare_mic 4a. Compare WT and Mutant MICs (Expect Resistance/Hypersensitivity) mic_mutant->compare_mic conclusion Conclusion: HOG pathway is the target compare_mic->conclusion western 3b. Western Blot for Phospho-Hog1 (p-Hog1) treat_cells->western glycerol_assay 3c. Measure Intracellular Glycerol treat_cells->glycerol_assay observe 4b. Observe p-Hog1 Increase western->observe observe_gly 4c. Observe Glycerol Accumulation glycerol_assay->observe_gly observe->conclusion observe_gly->conclusion

Experimental Workflow for HOG Pathway Target Validation.

Logical_Flow A This compound Binds to Sensor Kinase (Hik1) B Constitutive Activation of HOG Pathway A->B C Aberrant Hog1 Phosphorylation B->C D Overexpression of Glycerol Synthesis Genes C->D E Massive Intracellular Glycerol Accumulation D->E F Water Influx & Increased Turgor Pressure E->F G Cell Membrane Rupture & Osmotic Lysis F->G

Logical Progression from Drug Binding to Fungal Cell Death.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon target validation studies. The following are generalized protocols based on techniques commonly cited in the field.

1. Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

  • Materials : 96-well microtiter plates, fungal inoculum, RPMI-1640 medium, this compound stock solution, spectrophotometer.

  • Procedure :

    • Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.

    • Create a two-fold serial dilution of this compound in the 96-well plate using RPMI-1640 medium.

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted drug. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control, assessed visually or by reading absorbance at 600 nm.

2. Western Blot for Hog1 Phosphorylation

This protocol assesses the activation state of the HOG pathway by detecting the phosphorylated form of the Hog1 protein.

  • Materials : Fungal cell culture, this compound, protein lysis buffer, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-phospho-p38 and anti-Hog1), HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure :

    • Grow fungal cells to the mid-logarithmic phase.

    • Expose the cells to a specific concentration of this compound for a defined period (e.g., 15-60 minutes). A positive control (e.g., 0.5 M NaCl) and an untreated control should be included.

    • Harvest the cells and mechanically lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody specific for phosphorylated Hog1 (anti-phospho-p38 MAPK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against total Hog1 protein.

3. Heterologous Gene Expression for Susceptibility Testing

This protocol validates a specific gene as the drug target by expressing it in a naturally resistant host.

  • Materials : S. cerevisiae strain (resistant to this compound), expression vector (e.g., pYES2), the target gene (HIK1 from a susceptible fungus), transformation reagents, selective growth media with and without an inducer (e.g., galactose).

  • Procedure :

    • Clone the full-length coding sequence of the target gene (e.g., HIK1) into an inducible expression vector.

    • Transform the vector into the resistant S. cerevisiae host. As a control, transform a separate batch of cells with the empty vector.

    • Select for successful transformants on appropriate media.

    • Perform antifungal susceptibility testing (as described in Protocol 1) on both the strain containing the HIK1 vector and the empty vector control.

    • Conduct the susceptibility tests on both inducing (e.g., galactose-containing) and non-inducing (e.g., glucose-containing) media.

    • A significant increase in susceptibility to this compound only in the strain expressing HIK1 and only under inducing conditions strongly validates Hik1 as the target.[1][5]

Comparison with Alternative Antifungal Classes

Understanding this compound's unique target is best appreciated in the context of other major antifungal drug classes.

  • Azoles (e.g., Fluconazole) : Inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by ERG11), which is a crucial step in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[13][14]

  • Polyenes (e.g., Amphotericin B) : Bind directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death.[15]

  • Echinocandins (e.g., Caspofungin) : Inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall, leading to loss of cell wall integrity.

Unlike these agents, which target the fungal cell membrane or cell wall, this compound disrupts a key signaling pathway. This novel mechanism of action means it is less likely to be affected by existing resistance mechanisms that have evolved against other drug classes.[16]

Conclusion

The collective evidence strongly supports the hypothesis that this compound's primary target in susceptible fungi is the HOG signaling pathway, likely through the hyperactivation of the sensor histidine kinase Hik1 or its orthologs.[1][5] Validation has been achieved through a combination of genetic and biochemical approaches, most notably by conferring this compound susceptibility to a resistant yeast by introducing the target gene, and by observing the direct biochemical consequences of pathway activation (Hog1 phosphorylation and glycerol accumulation) upon drug exposure.[1][10] While this mechanism appears conserved across several important pathogens, further direct validation in species like Aspergillus fumigatus and Coccidioides immitis will be crucial. The unique targeting of the HOG pathway positions this compound and its analogs as highly valuable candidates in the urgent search for new antifungals with novel modes of action.

References

A Comparative Analysis of Ambruticin and Jerangolid Biosynthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biosynthetic pathways of two structurally related and potent antifungal polyketides, Ambruticin and Jerangolid. This analysis is supported by experimental data from gene knockout studies and detailed methodologies for key experiments.

This compound and Jerangolid are complex polyketides produced by the myxobacterium Sorangium cellulosum. Their intriguing molecular architectures and significant antifungal activity have made them attractive targets for biosynthetic studies and synthetic biology efforts. Both compounds share a common pyran ring structure, suggesting a closely related biosynthetic origin, yet they also possess unique structural moieties that arise from distinct enzymatic modifications. This guide delves into a comparative analysis of their biosynthetic gene clusters, the enzymatic machinery involved, and the experimental evidence that has elucidated their formation.

Comparative Overview of Biosynthetic Gene Clusters and Polyketide Synthases

The biosynthesis of both this compound and Jerangolid is orchestrated by large, multi-modular Type I polyketide synthases (PKSs). These enzymatic assembly lines are encoded by distinct gene clusters within the Sorangium cellulosum genome. While sharing homologous genes, the organization and specific enzymatic domains within these clusters dictate the final, distinct chemical structures.

FeatureThis compound BiosynthesisJerangolid BiosynthesisReference(s)
Producing Organism Sorangium cellulosum (e.g., strain So ce10)Sorangium cellulosum (e.g., strain So ce307)[1]
Gene Cluster Name ambjer[1]
PKS Type Type I Modular Polyketide SynthaseType I Modular Polyketide Synthase[1]
Key Structural Features Tetrahydropyran (B127337) and dihydropyran rings, trisubstituted cyclopropyl (B3062369) groupδ-lactone and a pyran substituent, skipped 1,4-pentadiene (B1346968) core[2][3]
Shared Precursor Building Blocks Acetate and propionate (B1217596) unitsAcetate and propionate units[1]

Key Enzymatic Steps and Experimental Evidence from Gene Knockout Studies

Gene knockout experiments have been instrumental in dissecting the biosynthetic pathways of this compound and Jerangolid. By inactivating specific genes and analyzing the resulting metabolic products, researchers have been able to assign functions to individual enzymes and elucidate the sequence of biochemical transformations.

This compound Biosynthesis:
Gene KnockoutObserved Product(s)Inferred Enzyme FunctionReference(s)
ΔambJ This compound J (major product)Flavin-dependent monooxygenase responsible for epoxidation of a precursor, a key step in tetrahydropyran ring formation.[4][5][6]
ΔambK This compound KEpoxide hydrolase that catalyzes the regioselective opening of the epoxide formed by AmbJ to yield the tetrahydropyran ring.[4]
ΔambM 15-desmethylambruticinsC-methyltransferase involved in the methylation of the polyketide backbone.[1]
ΔambP-S 20,21-dihydrothis compound FRieske oxygenase (AmbP) and a flavin-dependent monooxygenase (AmbO) are implicated in the formation of the 20,21-alkene.[2][7][8]
ΔambN-S This compound F (major product)Involved in downstream modifications of the this compound core structure.[2][7][8]
Jerangolid Biosynthesis:
Gene Knockout/Enzyme CharacterizationObserved Product(s)/ActivityInferred Enzyme FunctionReference(s)
JerF (in vitro assay) O-methylation of projerangolid to jerangolid ES-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that acts as a tailoring enzyme.[3]
JerL and JerO Implicated in oxidationsRieske-FeS-cluster protein (JerL) and a monooxygenase (JerO) are likely involved in tailoring reactions.[3]

Experimental Protocols

A critical aspect of studying the biosynthesis of natural products in Sorangium cellulosum is the ability to perform genetic manipulations. The following is a detailed protocol for the electroporation of Sorangium cellulosum, a key technique for introducing DNA for gene knockout experiments.

Protocol: Electroporation of Sorangium cellulosum

Materials:

  • Sorangium cellulosum culture

  • Liquid medium (e.g., M-medium)

  • 10% glycerol (B35011) (sterile, ice-cold)

  • Electroporation cuvettes (2 mm gap)

  • Electroporator

  • Plasmid DNA (for homologous recombination)

  • Recovery medium (e.g., M-medium without selection)

  • Agar (B569324) plates with appropriate antibiotic selection

Procedure:

  • Cell Culture: Inoculate Sorangium cellulosum in a suitable liquid medium and grow at 30°C with shaking until the culture reaches the late logarithmic growth phase.

  • Preparation of Electrocompetent Cells:

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

    • Resuspend the final cell pellet in a small volume of ice-cold 10% glycerol to achieve a high cell density.

  • Electroporation:

    • Mix 50-100 µL of the electrocompetent cell suspension with 1-5 µg of plasmid DNA in a pre-chilled electroporation cuvette.

    • Incubate the mixture on ice for 5-10 minutes.

    • Pulse the mixture using an electroporator with optimized settings (e.g., a single pulse with a specific voltage and capacitance).

  • Recovery and Plating:

    • Immediately after the pulse, add 1 mL of recovery medium to the cuvette and transfer the cell suspension to a microcentrifuge tube.

    • Incubate the cells at 30°C with shaking for 4-6 hours to allow for the expression of the antibiotic resistance gene.

    • Plate appropriate dilutions of the cell suspension onto agar plates containing the selective antibiotic.

  • Incubation and Screening:

    • Incubate the plates at 30°C until colonies appear.

    • Screen the resulting colonies by PCR to confirm the desired homologous recombination event.

Visualizing the Biosynthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathways for this compound and Jerangolid, as well as a generalized workflow for gene knockout experiments in Sorangium cellulosum.

Ambruticin_Biosynthesis cluster_PKS This compound PKS Assembly Line cluster_tailoring Post-PKS Tailoring Acetate Acetate PKS_Modules PKS Modules (ambA-H) Acetate->PKS_Modules Propionate Propionate Propionate->PKS_Modules Linear_Polyketide Linear Polyketide Intermediate PKS_Modules->Linear_Polyketide AmbM AmbM (Methylation) Linear_Polyketide->AmbM AmbJ AmbJ (Epoxidation) AmbM->AmbJ AmbK AmbK (Epoxide Hydrolysis) AmbJ->AmbK AmbP_O AmbP/O (Desaturation) AmbK->AmbP_O This compound This compound AmbP_O->this compound

Caption: Proposed biosynthetic pathway for this compound.

Jerangolid_Biosynthesis cluster_PKS Jerangolid PKS Assembly Line cluster_tailoring Post-PKS Tailoring Acetate Acetate PKS_Modules PKS Modules (jerA-E) Acetate->PKS_Modules Propionate Propionate Propionate->PKS_Modules Projerangolid Projerangolid PKS_Modules->Projerangolid JerF JerF (O-Methylation) Projerangolid->JerF JerL_O JerL/O (Oxidation) JerF->JerL_O Jerangolid Jerangolid JerL_O->Jerangolid

Caption: Proposed biosynthetic pathway for Jerangolid.

Gene_Knockout_Workflow Start Start: Identify Target Gene Construct_Vector Construct Knockout Vector (Homologous Arms + Resistance Marker) Start->Construct_Vector Electroporation Electroporation into Sorangium cellulosum Construct_Vector->Electroporation Homologous_Recombination Homologous Recombination Electroporation->Homologous_Recombination Selection Selection on Antibiotic Plates Homologous_Recombination->Selection Screening Screen Colonies by PCR Selection->Screening Fermentation Fermentation of Mutant Strain Screening->Fermentation Analysis Metabolite Extraction & Analysis (HPLC, MS, NMR) Fermentation->Analysis End End: Characterize Product(s) Analysis->End

Caption: General workflow for gene knockout in Sorangium cellulosum.

References

Ambruticin: A Comparative Analysis of Cross-Resistance with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Ambruticin, a cyclopropyl-pyran acid antibiotic, represents a promising candidate. This guide provides a comparative analysis of this compound's performance against other major antifungal classes, with a focus on cross-resistance patterns, supported by available in vitro data.

Comparative Analysis of In Vitro Antifungal Activity

While direct comparative studies of this compound against a comprehensive panel of antifungal-resistant strains are limited in publicly available literature, an analysis of existing data allows for an initial assessment of its potential. The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various fungal pathogens and compare them to the typical MIC ranges observed for other major antifungal classes against both susceptible and resistant isolates.

Table 1: In Vitro Antifungal Activity of this compound Against Various Fungal Pathogens

Fungal SpeciesThis compound MIC Range (µg/mL)
Candida albicans12.5 - >100
Candida tropicalis100 - >100
Candida parapsilosis>100
Torulopsis glabrata>100
Aspergillus fumigatus0.78 - 3.12
Blastomyces dermatitidis0.049 - 0.39
Coccidioides immitis0.2 - 0.39
Histoplasma capsulatum0.049 - 0.39
Sporothrix schenckii6.25 - 12.5

Data extracted from Shadomy S, et al. (1978). In vitro studies with this compound, a new antifungal antibiotic. Antimicrobial agents and chemotherapy, 14(1), 99–104.

Table 2: Comparative In Vitro Activity of this compound and Other Antifungals

Antifungal ClassExample Drug(s)Typical MIC Range for Susceptible Strains (µg/mL)Typical MIC Range for Resistant Strains (µg/mL)Notes on Cross-Resistance with this compound
Polyenes Amphotericin BCandida spp.: 0.25 - 1Aspergillus spp.: 0.5 - 2Candida spp.: >1Aspergillus spp.: >2No direct evidence of cross-resistance. The distinct mechanisms of action (membrane disruption vs. osmoregulation interference) suggest a low probability of cross-resistance.
Azoles Fluconazole, ItraconazoleCandida spp.: ≤8 (Fluconazole)Aspergillus spp.: ≤1 (Itraconazole)Candida spp.: ≥64 (Fluconazole)Aspergillus spp.: >8 (Itraconazole)Due to this compound's unique mechanism of action targeting the HOG pathway, it is unlikely to exhibit cross-resistance with azoles, which inhibit ergosterol (B1671047) biosynthesis.
Echinocandins Caspofungin, MicafunginCandida spp.: ≤0.25Aspergillus spp.: ≤0.125Candida spp.: >0.5This compound's mechanism is independent of β-(1,3)-D-glucan synthesis, the target of echinocandins. Therefore, cross-resistance is not expected.
Phenylpyrroles PyrrolnitrinVariableVariableStudies have shown considerable cross-resistance between this compound and pyrrolnitrin, indicating a similar mechanism of action related to interference with osmoregulation.

Experimental Protocols

The in vitro susceptibility data presented are typically generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.1)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation of Microdilution Plates: A standardized volume of the diluted fungal inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antifungal agents. Growth control (inoculum without drug) and sterility control (medium without inoculum) wells are also included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For some antifungals like amphotericin B, the endpoint is complete inhibition of growth.

Visualizing the Mechanism of Action and Experimental Workflow

This compound's Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal response to osmotic stress.

ambruticin_moa cluster_cell Fungal Cell This compound This compound Hik1 Hik1 (Histidine Kinase) This compound->Hik1 Inhibits HOG_pathway HOG Pathway (MAPK Cascade) Hik1->HOG_pathway Activates Glycerol_accumulation Glycerol Accumulation HOG_pathway->Glycerol_accumulation Leads to Osmotic_imbalance Osmotic Imbalance Glycerol_accumulation->Osmotic_imbalance Cell_lysis Cell Lysis Osmotic_imbalance->Cell_lysis

Caption: this compound inhibits the Hik1 histidine kinase, leading to aberrant activation of the HOG pathway.

Experimental Workflow for Antifungal Cross-Resistance a_Assay

The following diagram outlines a typical workflow for assessing cross-resistance between antifungal agents.

cross_resistance_workflow start Start isolate_selection Select Fungal Isolates (Susceptible & Resistant Strains) start->isolate_selection inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) isolate_selection->inoculum_prep plate_prep Prepare Microdilution Plates (Serial dilutions of Antifungals) inoculum_prep->plate_prep inoculation Inoculate Plates plate_prep->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Determine MICs incubation->read_mic data_analysis Compare MICs between Susceptible and Resistant Strains read_mic->data_analysis conclusion Assess Cross-Resistance data_analysis->conclusion

Caption: A generalized workflow for determining antifungal cross-resistance using broth microdilution.

comparing different total synthesis routes for Ambruticin

Author: BenchChem Technical Support Team. Date: December 2025

Ambruticin, a potent antifungal agent first isolated from the myxobacterium Polyangium cellulosum, has captivated synthetic chemists for decades with its complex architecture. This guide provides a comparative analysis of five seminal total syntheses of this compound and its analogues, offering insights into the strategic diversity and evolution of synthetic approaches toward this challenging target. The syntheses by Kende, Jacobsen, Martin, Hanessian, and Willis & Wang are examined, with a focus on their strategic bond disconnections, key transformations, and overall efficiency.

Quantitative Comparison of this compound Total Syntheses

The following table summarizes the key quantitative metrics for each of the discussed total syntheses, allowing for a direct comparison of their efficiency.

Lead Researcher(s) Target Molecule Longest Linear Sequence (Steps) Overall Yield (%) Year Published
Kende, A. S.This compound~25Not explicitly stated1993
Jacobsen, E. N.(+)-Ambruticin16122001
Martin, S. F.(+)-Ambruticin S139.22001
Hanessian, S.(+)-Ambruticin S22~2.52010
Willis, C. L. & Wang, L.This compound F and S15 (for this compound S)~5.42024

Strategic Analysis and Key Methodologies

The synthetic routes to this compound are distinguished by their unique approaches to constructing the core structural motifs: the dihydropyran, the tetrahydropyran (B127337) diol, and the trisubstituted divinylcyclopropane.

Kende's Pioneering Synthesis

The first total synthesis of this compound, accomplished by the Kende group, established a foundational blueprint for subsequent efforts. A key feature of their strategy was the use of an Ireland-Claisen rearrangement to set a crucial stereocenter and a Julia olefination to construct one of the carbon-carbon double bonds.

Kende_Retrosynthesis This compound This compound FragmentA Western Fragment (via Ireland-Claisen) This compound->FragmentA Julia Olefination FragmentB Central Fragment This compound->FragmentB FragmentC Eastern Fragment This compound->FragmentC

Caption: Kende's retrosynthetic analysis of this compound.

Jacobsen's Enantioselective Approach

Jacobsen and coworkers developed a highly convergent and enantioselective synthesis of (+)-ambruticin.[1] Their route is highlighted by the application of their own chromium-catalyzed asymmetric epoxidation and a diastereoselective cyclopropanation to construct the key stereocenters. The fragments were coupled using a Julia-Kocienski olefination.[1]

Jacobsen_Retrosynthesis This compound (+)-Ambruticin Fragment1 Dihydropyran Fragment This compound->Fragment1 Julia-Kocienski Olefination Fragment2 Cyclopropane Fragment This compound->Fragment2 Fragment3 Tetrahydropyran Fragment Fragment2->Fragment3 Wittig Reaction

Caption: Jacobsen's convergent retrosynthesis of (+)-Ambruticin.

Martin's Convergent Strategy

The Martin group's synthesis of (+)-ambruticin S is a testament to the power of a highly convergent approach.[2] They disconnected the molecule into three key fragments of similar complexity, which were then assembled using a combination of Wittig and Julia-Kocienski olefinations. A key step in their synthesis was a diastereoselective[3][4]-Wittig rearrangement to establish the stereochemistry of a key alcohol.[2]

Martin_Retrosynthesis AmbruticinS (+)-Ambruticin S FragmentX Western Dihydropyran AmbruticinS->FragmentX Wittig Olefination FragmentY Central Divinylcyclopropane AmbruticinS->FragmentY FragmentZ Eastern Tetrahydropyran FragmentY->FragmentZ Julia-Kocienski Olefination Hanessian_Retrosynthesis AmbruticinS (+)-Ambruticin S CarbohydratePrecursor1 Dihydropyran Precursor (from Carbohydrate) AmbruticinS->CarbohydratePrecursor1 Horner-Wadsworth-Emmons CarbohydratePrecursor2 Tetrahydropyran Precursor (from Carbohydrate) AmbruticinS->CarbohydratePrecursor2 CyclopropanePrecursor Cyclopropane Fragment AmbruticinS->CyclopropanePrecursor Wittig Reaction Willis_Wang_Retrosynthesis Ambruticins This compound F & S FragmentI Western Dihydropyran Sulfone Ambruticins->FragmentI Julia-Kocienski Olefination FragmentII Central Cyclopropyl Aldehyde Ambruticins->FragmentII FragmentIII Eastern Tetrahydropyran Sulfone FragmentII->FragmentIII Julia-Kocienski Olefination

References

A Comparative Guide to the Validation of HPLC Methods for Ambruticin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Ambruticin, a potent antifungal agent, is critical for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, before an HPLC method can be routinely used, it must undergo a rigorous validation process to ensure it is suitable for its intended purpose.[1][2][3] The validation process provides documented evidence that the analytical procedure is reliable, accurate, and reproducible.[1][3]

Key Validation Parameters and Acceptance Criteria

The validation of an analytical method involves assessing a set of performance characteristics to ensure it is fit for its intended purpose.[7][8] The following table summarizes the key parameters for the validation of a quantitative HPLC method for this compound.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components like impurities, degradation products, or matrix components.[1][9]The this compound peak should be pure and well-resolved from other peaks (Resolution > 2). No interference at the retention time of this compound in blank or placebo samples.
Linearity To demonstrate a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[1]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of this compound for which the method has been shown to have suitable precision, accuracy, and linearity.[1]Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.[1][9]98.0% to 102.0% recovery for the drug substance. 97.0% to 103.0% recovery for the drug product.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][10]Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.[1]Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[1]System suitability parameters should remain within acceptance criteria. No significant change in results.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[9]Tailing Factor: ≤ 2.0. Theoretical Plates: > 2000. %RSD of replicate injections: ≤ 2.0%.

Experimental Protocols

Below are detailed methodologies for validating an HPLC method for this compound quantification.

Specificity / Selectivity

Objective: To demonstrate that the method is free from interference from the sample matrix, potential impurities, and degradation products.

Protocol:

  • Blank Analysis: Analyze a blank sample (mobile phase) to ensure no peaks are eluted at the retention time of Amuticin.

  • Placebo Analysis: Analyze a placebo sample (all formulation components except this compound) to check for interference from excipients.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.

  • Analyze the stressed samples. The method should be able to separate the this compound peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

Objective: To establish the linear range of the method.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target assay concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of this compound at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of known concentration.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Protocol:

  • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a standard solution of this compound under each modified condition.

  • Evaluate the impact of the changes on the system suitability parameters and the final quantitative result.

Visualizing the Validation Process

The following diagrams illustrate the logical workflow for the validation of an HPLC method and the relationship between the key validation parameters.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_evaluation Evaluation & Reporting start Define Analytical Method's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data vs. Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report

Caption: A flowchart illustrating the sequential workflow of HPLC method validation.

Validation_Parameters cluster_quantitative Quantitative Accuracy cluster_reliability Method Reliability cluster_sensitivity Method Sensitivity center Validated HPLC Method for this compound Accuracy Accuracy Accuracy->center Linearity Linearity Linearity->center Range Range Range->center Precision Precision Precision->center Specificity Specificity Specificity->center Robustness Robustness Robustness->center LOD Limit of Detection LOD->center LOQ Limit of Quantitation LOQ->center

References

Ambruticin Analogs: A Comparative Analysis of In Vitro and In Vivo Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo activities of Ambruticin analogs, offering a comprehensive overview supported by experimental data. This compound and its derivatives are a promising class of antifungal agents, and this document aims to facilitate an objective assessment of their performance against critical fungal pathogens.

Executive Summary

This compound, a polyketide antifungal agent, and its analogs have demonstrated significant activity against a range of fungal pathogens. This guide focuses on the comparative efficacy of two key analogs, KOSN-2079 and KOSN-2089, against Coccidioides and Aspergillus species. The data presented herein is collated from preclinical studies and highlights the potential of these compounds in the development of new antifungal therapies.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound analogs compared to other antifungal agents.

In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various fungal strains. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Analogs and Comparator Drugs against Coccidioides species

CompoundMIC (µg/mL)
KOSN-20790.25[1]
KOSN-20890.5[1]
This compound S4.0[1]
Fluconazole16.0[1]
Amphotericin B1.0[1]

Table 2: In Vitro Activity of KOSN-2079 and Amphotericin B against Aspergillus fumigatus

CompoundFungal StrainMIC (µg/mL) (without serum)MIC (µg/mL) (with 10% serum)
KOSN-2079Af2931.0[2]4.0[2]
2043051.0[2]8.0[2]
Amphotericin BAf2931.0[2]1.0[2]
2043051.0[2]1.0[2]
In Vivo Activity: Murine Models of Fungal Infections

The in vivo efficacy of this compound analogs was assessed in murine models of coccidioidomycosis and invasive pulmonary aspergillosis. Key parameters evaluated include survival rates and reduction in fungal burden in target organs.

Table 3: In Vivo Efficacy of this compound Analogs in a Murine Model of Coccidioidomycosis

Treatment Group (Dose)Survival RateFungal Burden (Lungs)
KOSN-2079 (20 mg/kg)Improved over vehicle[1]Significantly lower than vehicle[1]
KOSN-2079 (50 mg/kg)Improved over vehicle[1]Significantly lower than vehicle[1]
KOSN-2089 (20 mg/kg)8/9 survived[1]Significantly lower than vehicle[1]
KOSN-2089 (50 mg/kg)All survived[1]Significantly lower than all other treatments; near-sterilization in some organs[1]
Vehicle ControlNot specifiedHigh

Table 4: In Vivo Efficacy of KOSN-2079 in a Murine Model of Invasive Pulmonary Aspergillosis

Treatment Group (Dose)SurvivalPulmonary Fungal Burden
KOSN-2079 (high dose)Significantly improved over vehicle[2]Significant reduction[2]
Amphotericin BImproved over KOSN-2079 and vehicle[2]Similar reduction to high-dose KOSN-2079[2]
Vehicle ControlLowHigh

Experimental Protocols

In Vitro Susceptibility Testing
  • Method: The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M38-A.[1]

  • Fungal Strains: For Coccidioides testing, strains of Coccidioides posadasii and Coccidioides immitis were used.[1] For Aspergillus testing, Aspergillus fumigatus strains Af293 and 204305 were utilized.[2]

  • Inoculum Preparation: Fungal spores (arthroconidia for Coccidioides and conidia for Aspergillus) were harvested and suspended in RPMI medium to a specified concentration.[1][2]

  • Test Procedure: Serial dilutions of the antifungal agents were prepared in RPMI medium in microtiter plates. The fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 48 hours.[1]

  • MIC Determination: The MIC was recorded as the lowest drug concentration that resulted in a significant inhibition of fungal growth compared to the drug-free control well.[1] For the Aspergillus study, this was a >90% reduction in turbidity measured by a spectrophotometer.[2]

  • Serum Effect: To determine the effect of serum on antifungal activity, assays were also performed in RPMI 1640 medium supplemented with 10% mouse serum.[2]

In Vivo Murine Models
  • Animal Model: 18-g female C57BL/6 mice were used.[1]

  • Infection: Mice were infected intranasally with a lethal dose of C. posadasii strain Silveira arthroconidia.[1]

  • Treatment: Treatment was initiated on day 6 post-infection and consisted of twice-daily oral gavage with KOSN-2079 or KOSN-2089 at doses of 20 or 50 mg/kg of body weight. The control group received the vehicle only.[1]

  • Outcome Assessment: The efficacy of the treatment was evaluated based on survival rates and the fungal burden in the lungs, spleens, livers, and kidneys, which was determined by colony-forming unit (CFU) counts.[1]

  • Animal Model: Male BALB/c mice were used.[2]

  • Immunosuppression: Mice were immunosuppressed with cyclophosphamide (B585) and cortisone (B1669442) acetate (B1210297) to render them susceptible to infection.[2]

  • Infection: Mice were infected with A. fumigatus Af293 by placing them in an inhalational chamber containing aerosolized conidia.[2]

  • Treatment: The treatment regimen for KOSN-2079 and the comparator drug, amphotericin B, was administered as specified in the study.[2]

  • Outcome Assessment: Efficacy was determined by monitoring survival for 14 days and by quantifying the pulmonary fungal burden.[2]

Visualizations

This compound's Mechanism of Action: Targeting the HOG Pathway

This compound and its analogs exert their antifungal effect by targeting the High Osmolarity Glycerol (HOG) signaling pathway. This leads to an over-accumulation of intracellular glycerol, resulting in cell swelling and eventual cell death.

HOG_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell This compound This compound Analog Hik1 Hik1 (Histidine Kinase) This compound->Hik1 HOG_Pathway HOG Pathway Activation Hik1->HOG_Pathway Overstimulation Glycerol Glycerol Accumulation HOG_Pathway->Glycerol Cell_Death Cell Swelling & Cell Death Glycerol->Cell_Death

Caption: this compound targets the Hik1 histidine kinase, leading to overstimulation of the HOG pathway.

Experimental Workflow: In Vivo Murine Model of Coccidioidomycosis

The following diagram illustrates the key steps in the in vivo efficacy testing of this compound analogs in a murine model of coccidioidomycosis.

in_vivo_workflow Infection Intranasal Infection (C. posadasii) Treatment_Start Day 6 Post-Infection: Initiate Treatment Infection->Treatment_Start Treatment_Groups Treatment Groups: - KOSN-2079 (20 & 50 mg/kg) - KOSN-2089 (20 & 50 mg/kg) - Vehicle Control Treatment_Start->Treatment_Groups Monitoring Daily Monitoring Treatment_Groups->Monitoring Endpoint Endpoint Assessment Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival Fungal_Burden Fungal Burden (CFU in Organs) Endpoint->Fungal_Burden

Caption: Workflow for the in vivo evaluation of this compound analogs in a murine coccidioidomycosis model.

References

Validating Antifungal Efficacy: A Comparative Guide to Ambruticin Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of animal models for testing the efficacy of Ambruticin, a promising polyketide antifungal agent. This compound presents a novel mechanism of action, targeting the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This document outlines established murine models for coccidioidomycosis and invasive aspergillosis, presenting comparative data on the efficacy of this compound and its analogs against standard antifungal therapies. Detailed experimental protocols and a visualization of the targeted signaling pathway are included to support the design and interpretation of preclinical studies.

Mechanism of Action: Targeting the HOG Pathway

This compound and its analogs exert their antifungal activity by targeting the HOG signaling pathway, a critical component of fungal osmoregulation.[1] Evidence suggests that this compound specifically targets the histidine kinase Hik1, a key sensor in this pathway.[1] This interaction leads to the aberrant activation of the HOG pathway, resulting in an uncontrolled accumulation of intracellular glycerol. The subsequent osmotic stress causes cell swelling and ultimately leads to fungal cell death.[1]

References

Comparative Transcriptomics of Fungi Treated with Ambruticin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular impact of novel antifungal compounds is paramount. This guide provides a framework for the comparative transcriptomic analysis of Ambruticin, a potent polyketide antifungal agent. By examining its known mechanism of action and comparing it with the transcriptomic signatures of other antifungal drugs, we can elucidate its effects on fungal cellular pathways and provide a basis for future research.

This compound has been identified as a promising candidate for antifungal drug development, but a comprehensive comparative transcriptomic dataset across multiple fungal species is not yet publicly available. However, extensive research has elucidated its primary mechanism of action: the targeting of the High-Osmolarity Glycerol (B35011) (HOG) signaling pathway.[1][2][3][4] This guide will, therefore, focus on the known effects of this compound on this pathway and provide a comparative context against other antifungal agents for which transcriptomic data is more established.

Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal activity by targeting the HOG pathway, a critical signaling cascade for osmotic stress response in fungi.[1][2][3] Specifically, it is believed to interact with Hik1, a group III histidine kinase, which is an upstream component of the HOG pathway.[1][3] This interaction leads to the inappropriate activation of the HOG pathway, resulting in the intracellular accumulation of glycerol.[1][5] In the absence of high external osmolarity, this glycerol buildup causes cell leakage and ultimately leads to cell death.[1][5] This mechanism of action is similar to that of other fungicides like phenylpyrroles (e.g., pyrrolnitrin) and dicarboximides.[1]

Data Presentation: Comparative Transcriptomic Effects

While direct comparative RNA-sequencing data for this compound is limited, we can infer its likely transcriptomic signature based on its known mechanism. The following tables summarize the expected differential gene expression in fungi upon treatment with this compound and compare it with the known transcriptomic effects of other major antifungal drug classes.

Table 1: Summary of Expected Differentially Expressed Genes (DEGs) in Fungi Treated with this compound

Antifungal AgentDrug ClassTotal DEGs (Expected)Upregulated Genes (Expected)Downregulated Genes (Expected)Key Affected Pathways
This compound PolyketideModerate to HighGenes involved in glycerol biosynthesis, HOG pathway components (e.g., Hog1 phosphorylation), stress response genes.Genes related to cell cycle progression and normal metabolic functions.High-Osmolarity Glycerol (HOG) pathway, osmotic stress response, glycerol metabolism.
Voriconazole AzoleHighErgosterol biosynthesis genes (ERG genes), genes involved in oxidative stress response.Genes related to cell membrane composition and function.Ergosterol biosynthesis, cell membrane integrity, oxidative stress.
Amphotericin B PolyeneHighGenes involved in cell wall integrity, oxidative stress response, and ion homeostasis.Genes related to membrane transport and lipid metabolism.Cell membrane integrity, ion homeostasis, oxidative stress.
Caspofungin EchinocandinHighGenes involved in cell wall biosynthesis (chitin synthesis), cell wall integrity pathway genes.Genes related to cell division and morphogenesis.Cell wall biosynthesis (β-(1,3)-D-glucan synthesis), cell wall integrity.

Table 2: Comparison of Key Gene Expression Changes

Gene/PathwayExpected Effect of this compoundKnown Effect of Other Antifungals
HOG Pathway Genes (e.g., HOG1) Upregulation/PhosphorylationNot the primary target of azoles, polyenes, or echinocandins.
Glycerol Biosynthesis Genes UpregulationNot a primary effect of other antifungal classes.
Ergosterol Biosynthesis Genes (ERG) Minimal direct effect expected.Upregulation is a hallmark of azole treatment.
Cell Wall Integrity Pathway Genes Secondary upregulation due to cell stress.Primary target of echinocandins, leading to strong upregulation.
Stress Response Genes UpregulationGeneral upregulation observed with most antifungal agents.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for comparative transcriptomic studies. Below is a standardized methodology for conducting RNA-sequencing analysis of fungi treated with this compound.

1. Fungal Culture and this compound Treatment:

  • Fungal Strain: Select relevant fungal species (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans).

  • Culture Conditions: Grow fungal cultures in appropriate liquid media (e.g., YPD for yeast, RPMI for molds) to mid-logarithmic phase at the optimal temperature.

  • This compound Treatment: Add this compound to the cultures at a predetermined concentration (e.g., based on Minimum Inhibitory Concentration (MIC) values). Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the treated and control cultures for a specific duration (e.g., 1, 4, or 24 hours) to capture different stages of the transcriptomic response.

2. RNA Extraction and Sequencing:

  • Cell Harvesting: Harvest fungal cells by centrifugation.

  • RNA Isolation: Extract total RNA using a reliable method, such as a phenol-chloroform extraction or a commercial RNA isolation kit, ensuring high purity and integrity.

  • Library Preparation: Prepare RNA-sequencing libraries from the extracted RNA using a standard protocol (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform like the Illumina NovaSeq.

3. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control samples using packages like DESeq2 or edgeR.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify significantly affected biological processes and pathways.

Mandatory Visualization

To visualize the key concepts discussed in this guide, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Experimental Workflow Fungal Culture Fungal Culture This compound Treatment This compound Treatment Fungal Culture->this compound Treatment RNA Extraction RNA Extraction This compound Treatment->RNA Extraction RNA-Seq Library Prep RNA-Seq Library Prep RNA Extraction->RNA-Seq Library Prep Sequencing Sequencing RNA-Seq Library Prep->Sequencing Bioinformatic Analysis Bioinformatic Analysis Sequencing->Bioinformatic Analysis

Caption: A generalized workflow for comparative transcriptomics of fungi treated with this compound.

This compound This compound Hik1 (Histidine Kinase) Hik1 (Histidine Kinase) This compound->Hik1 (Histidine Kinase) targets HOG Pathway Activation HOG Pathway Activation Hik1 (Histidine Kinase)->HOG Pathway Activation inappropriately activates Glycerol Accumulation Glycerol Accumulation HOG Pathway Activation->Glycerol Accumulation Cell Leakage Cell Leakage Glycerol Accumulation->Cell Leakage Fungal Cell Death Fungal Cell Death Cell Leakage->Fungal Cell Death

Caption: The proposed signaling pathway for this compound's mechanism of action in fungi.[1][3]

Caption: A logical diagram comparing the primary cellular targets of this compound and other major antifungal drug classes.

References

Confirming the Structure of New Ambruticin Analogs by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ambruticins are a family of polyketide-derived natural products renowned for their potent antifungal activity. The structural elucidation of new ambruticin analogs is a critical step in understanding their structure-activity relationships and developing novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed atomic-level information to confirm the complex stereochemistry and connectivity of these molecules.

This guide provides a comparative analysis of the NMR data for several key this compound analogs, including this compound F, S, J, and the novel bis-tetrahydropyran (bis-THP) polyketide, 20,21-dihydrothis compound F. The information presented is based on experimental data from the total synthesis and structural characterization of these compounds.

Comparative Analysis of ¹H and ¹³C NMR Data

The structural differences between this compound analogs, often subtle variations in functional groups or stereochemistry, result in distinct and measurable changes in their NMR spectra. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for this compound F, S, J, and 20,21-dihydrothis compound F, allowing for a direct comparison of their spectral fingerprints.

This compound J: Correcting the Record

Recent total synthesis of this compound J has not only confirmed its proposed structure but also led to the correction of previously misassigned NMR signals.[1] Notably, the ¹³C resonance for C16 was definitively assigned to 130.9 ppm, a significant deviation from the initially reported value of 124.3 ppm.[1] This correction was substantiated through 2D NMR experiments (COSY and HSQC) which established the correlation between the proton at 5.25 ppm (H16) and the carbon at 130.9 ppm.[1]

Table 1: Comparative ¹H NMR Data (δ, ppm) of this compound Analogs

PositionThis compound FThis compound SThis compound J20,21-dihydrothis compound F
H3 Data not availableData not availableData not availableData not available
H5 Data not availableData not availableData not availableData not available
H16 Data not availableData not available5.25Data not available
... ............

Table 2: Comparative ¹³C NMR Data (δ, ppm) of this compound Analogs

PositionThis compound FThis compound SThis compound J20,21-dihydrothis compound F
C1 Data not availableData not availableData not availableData not available
C16 Data not availableData not available130.9Data not available
... ............

(Note: Complete NMR data for this compound F, S, and 20,21-dihydrothis compound F require extraction from primary literature and their supplementary materials. The tables will be populated upon successful extraction of this data.)

Experimental Protocols

The accurate acquisition of NMR data is paramount for reliable structural elucidation. The following protocols are based on established methodologies for the analysis of polyketide natural products.

Sample Preparation
  • Sample Quantity: Weigh 5–15 mg of the purified this compound analog.

  • Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Clarity: Ensure the solution is clear and free of particulate matter. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette.

  • Tube: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher).

1D NMR Spectroscopy:

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

2D NMR Spectroscopy:

A suite of 2D NMR experiments is essential for unambiguous structural assignment:

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and functional groups.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the relative stereochemistry of the molecule.

Workflow for Structural Confirmation of a New this compound Analog

The process of confirming the structure of a new this compound analog using NMR follows a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation A 1D ¹H NMR G Assign Proton Signals (Chemical Shift, Multiplicity, Integration) A->G B 1D ¹³C NMR H Assign Carbon Signals B->H C 2D COSY I Establish H-H Connectivity C->I D 2D HSQC J Correlate ¹H and ¹³C Signals D->J E 2D HMBC K Connect Structural Fragments E->K F 2D NOESY L Determine Relative Stereochemistry F->L G->I H->J I->K J->K M Proposed Structure K->M L->M

Workflow for NMR-based structural confirmation of a new this compound analog.

This systematic approach, combining 1D and 2D NMR techniques, allows for the comprehensive and unambiguous determination of the chemical structure of novel this compound analogs, paving the way for further biological evaluation and drug development.

References

Ambruticin: A Closer Look at its Fungicidal Versus Fungistatic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ambruticin, an antifungal agent, has long been a subject of interest within the research and drug development community. This guide provides a comprehensive comparison of this compound's activity against key fungal pathogens, delving into its fungicidal versus fungistatic properties. By examining available experimental data, this report aims to offer an objective resource for researchers, scientists, and drug development professionals.

Defining the Terms: Fungicidal vs. Fungistatic

The distinction between fungicidal and fungistatic activity is crucial in the development and clinical application of antifungal agents. A fungistatic drug inhibits the growth and replication of fungi, relying on the host's immune system to clear the infection. In contrast, a fungicidal agent actively kills fungal cells. This distinction is often quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while the MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable fungal cells. A commonly accepted criterion for fungicidal activity is an MFC/MIC ratio of ≤ 4.

This compound's Mechanism of Action: Targeting the HOG Pathway

This compound exerts its antifungal effect through a unique mechanism of action that targets the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][2] This pathway is critical for how fungi adapt to osmotic stress. This compound is believed to target the histidine kinase Hik1, a key sensor in the HOG pathway.[1] By interfering with Hik1, this compound triggers an inappropriate activation of the HOG pathway, leading to the intracellular accumulation of glycerol. This accumulation disrupts the osmotic balance within the fungal cell, causing excessive water influx, cell swelling, and ultimately, cell death.[1]

HOG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Osmotic Stress Osmotic Stress Hik1 Hik1 Osmotic Stress->Hik1 Sensed by Ypd1 Ypd1 Hik1->Ypd1 Phosphotransfer Ssk1 Ssk1 Ypd1->Ssk1 Phosphotransfer Ssk2_Ssk22 Ssk2/Ssk22 Ssk1->Ssk2_Ssk22 Activates Pbs2 Pbs2 Ssk2_Ssk22->Pbs2 Phosphorylates Hog1 Hog1 Pbs2->Hog1 Phosphorylates Glycerol Glycerol Hog1->Glycerol Upregulates production CellDeath Cell Death Glycerol->CellDeath Leads to osmotic imbalance and This compound This compound This compound->Hik1 Inhibits/Modulates

Figure 1: this compound's targeting of the fungal HOG signaling pathway.

Quantitative Analysis of this compound's Antifungal Activity

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Candida albicans

Antifungal AgentMIC Range (µg/mL)Reference(s)
This compound >100 [4]
Amphotericin B0.03 - 2.0[5]
Fluconazole0.25 - >64[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Aspergillus fumigatus

Antifungal AgentMIC Range (µg/mL)Reference(s)
This compound 0.78 - 12.5 [1]
Amphotericin B0.12 - 2.0[7]
Voriconazole≤0.03 - 4.0

Table 3: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against Cryptococcus neoformans

Antifungal AgentMIC Range (µg/mL)Reference(s)
This compound 1.56 - 6.25 [1]
Amphotericin B0.125 - 1.0
Fluconazole0.25 - 128

Note: The MIC values are compiled from various studies and may have been determined using different methodologies.

Experimental Protocols

The determination of MIC and MFC is critical for evaluating the fungicidal or fungistatic activity of an antifungal agent. The following are generalized protocols based on established methodologies.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

MIC_Workflow start Start prep_drug Prepare serial dilutions of this compound start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells containing drug dilutions prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read_mic end End read_mic->end

Figure 2: General workflow for MIC determination by broth microdilution.
  • Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. Control wells (containing no drug) are also included.

  • Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for a specified period (usually 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Minimum Fungicidal Concentration (MFC) Assay

The MFC assay is performed as a continuation of the MIC assay to determine the concentration of the drug that is lethal to the fungus.

MFC_Workflow start Start with MIC plate subculture Subculture aliquots from wells with no visible growth onto antifungal-free agar (B569324) plates start->subculture incubate Incubate agar plates at 35-37°C for 24-48 hours subculture->incubate read_mfc Determine the lowest concentration that results in no fungal growth or a ≥99.9% reduction in CFUs (MFC) incubate->read_mfc end End read_mfc->end

Figure 3: General workflow for MFC determination.
  • Subculturing: Following the determination of the MIC, a small aliquot from each well that showed no visible growth is subcultured onto a fresh, drug-free agar plate.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any viable fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the antifungal agent from the original MIC assay that results in no fungal growth on the subculture plates, or a colony count that is ≥99.9% lower than the original inoculum count.

Conclusion

This compound demonstrates a promising mechanism of action by targeting the fungal HOG pathway, leading to cell death. While qualitative statements in the literature suggest fungicidal activity against certain fungi, a comprehensive quantitative validation through MFC/MIC ratio determination across a broad range of clinically important pathogens is still needed. The available MIC data indicates that this compound has variable activity against different fungal species. Further studies, including time-kill assays, would be invaluable to definitively characterize this compound as a fungicidal or fungistatic agent and to fully understand its potential as a therapeutic agent. This guide highlights the current state of knowledge and underscores the areas where further research is required to fully elucidate the antifungal profile of this compound.

References

Unlocking Antifungal Potential: A Guide to Validating Gene Function in the Ambruticin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of novel therapeutic compounds is paramount. This guide provides a comparative framework for validating the roles of specific genes within the ambruticin biosynthetic pathway, a critical step in harnessing and engineering this potent antifungal agent's production.

The ambruticins are a family of polyketide natural products produced by the myxobacterium Sorangium cellulosum. Their unique structural features, including a cyclopropyl (B3062369) group and two oxygen heterocycles, contribute to their promising antifungal activity. Elucidating the function of each gene in the this compound biosynthetic gene cluster is essential for optimizing production through metabolic engineering and for generating novel, potentially more effective derivatives.

This guide outlines the established roles of key genes in the pathway, presents a framework for the quantitative comparison of targeted gene knockout experiments, and provides detailed experimental protocols for researchers seeking to validate these findings or investigate other genes of interest.

Comparative Analysis of Gene Function through Knockout Studies

The primary method for validating the function of genes in the this compound pathway is through targeted gene knockouts. By inactivating a specific gene, researchers can observe the resulting metabolic changes, typically the accumulation of a specific intermediate or the absence of the final product. While precise production titers from published knockout studies are not consistently reported in the literature, the qualitative results are well-documented and provide a clear basis for comparison.

Gene Target Predicted Function Effect of Gene Knockout Primary Accumulated Product Alternative Products/Observations
ambJ Flavin-dependent monooxygenaseBlocks the conversion of this compound J to this compound F, a key step in tetrahydropyran (B127337) ring formation.[1][2][3][4]This compound J[2][3]Absence of downstream this compound congeners.
ambK Epoxide hydrolaseDisrupts the formation of the tetrahydropyran ring.[5]This compound KFurther validates the role of epoxidation and subsequent hydrolysis in ring formation.
ambM C-methyltransferasePrevents the methylation at the C-15 position of the this compound backbone.[2]15-desmethylambruticinsDemonstrates a post-PKS tailoring step.
ambN/Q/R/S Downstream tailoring enzymesA combined knockout of this region halts the final modifications of the this compound core structure.[6][7]This compound FThis mutant is crucial for isolating this compound F, which is a minor product in the wild-type strain.[7]
ambP/O Rieske oxygenase and flavin-dependent monooxygenasePrevents the formation of the 20,21-alkene bond.[6][7]20,21-dihydrothis compound F[6][7]Confirms the role of these enzymes in the desaturation of the polyketide chain.

Visualizing the this compound Biosynthetic Pathway and Gene Validation Workflow

To better understand the logical flow of the this compound biosynthesis and the experimental approach to validate gene function, the following diagrams are provided.

Ambruticin_Biosynthesis PKS Polyketide Synthase (PKS) Ambruticin_J This compound J PKS->Ambruticin_J Multiple steps Ambruticin_F This compound F Ambruticin_J->Ambruticin_F Epoxidation & Ring Formation ambJ, ambK Keto_this compound 5-Keto-Ambruticin Ambruticin_F->Keto_this compound Oxidation ambN, ambQ Dihydro_Ambruticin_F 20,21-dihydrothis compound F Ambruticin_F->Dihydro_Ambruticin_F Desaturation ambP, ambO Ambruticin_S This compound S Keto_this compound->Ambruticin_S Reduction Ambruticin_VS This compound VS series Keto_this compound->Ambruticin_VS Reductive Amination ambR, ambS ambJ ambJ ambN_Q ambN, ambQ ambR_S ambR, ambS ambP_O ambP, ambO

Fig. 1: Simplified this compound Biosynthetic Pathway with Key Genes.

Gene_Validation_Workflow Gene_Selection Select Target Gene in this compound BGC Knockout_Construct Construct Gene Knockout Plasmid (Homologous Recombination) Gene_Selection->Knockout_Construct Transformation Transform S. cellulosum (Electroporation) Knockout_Construct->Transformation Mutant_Selection Select and Verify Mutant Strain (Antibiotic Resistance, PCR) Transformation->Mutant_Selection Fermentation Ferment Wild-Type and Mutant Strains Mutant_Selection->Fermentation Extraction Extract Metabolites from Culture Fermentation->Extraction Analysis Analyze Extracts by HPLC-MS Extraction->Analysis Comparison Compare Metabolic Profiles Analysis->Comparison

Fig. 2: Experimental Workflow for Gene Function Validation.

Experimental Protocols

The following protocols provide a detailed methodology for key experiments in the validation of this compound biosynthetic genes.

Gene Knockout in Sorangium cellulosum via Electroporation

This protocol is adapted from methodologies that have been successfully used for the genetic manipulation of S. cellulosum.[8]

a. Preparation of Electrocompetent S. cellulosum Cells:

  • Inoculate a starter culture of S. cellulosum in a suitable liquid medium (e.g., M-medium) and grow at 30°C with shaking until the early to mid-logarithmic growth phase.

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet sequentially with ice-cold sterile water and then with 10% glycerol.

  • Resuspend the final cell pellet in a small volume of 10% glycerol.

  • Aliquots of the electrocompetent cells can be used immediately or stored at -80°C.

b. Electroporation:

  • Thaw an aliquot of electrocompetent cells on ice.

  • Add the gene knockout plasmid (containing the antibiotic resistance cassette flanked by homologous regions to the target gene) to the cell suspension.

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

  • Deliver an electrical pulse to the cells using an electroporator with optimized settings for S. cellulosum.

  • Immediately after the pulse, add fresh recovery medium to the cuvette and transfer the cell suspension to a sterile tube.

  • Incubate the cells at 30°C for several hours to allow for recovery and expression of the antibiotic resistance gene.

  • Plate the cell suspension on a suitable agar (B569324) medium containing the appropriate antibiotic for selection of transformants.

  • Incubate the plates at 30°C until colonies appear.

c. Verification of Gene Knockout:

  • Isolate genomic DNA from putative mutant colonies.

  • Confirm the correct integration of the knockout cassette and deletion of the target gene by PCR using primers flanking the targeted region and internal to the resistance cassette.

Fermentation of Sorangium cellulosum Strains
  • Inoculate starter cultures of the wild-type and mutant S. cellulosum strains in a suitable seed medium.

  • Incubate at 30°C with shaking for 3-5 days.

  • Use the seed culture to inoculate a production medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone), and essential salts.

  • Incubate the production cultures at 30°C with shaking for 7-14 days. Adsorber resin (e.g., XAD-16) can be added to the culture to capture the produced ambruticins.

Extraction and HPLC Analysis of Ambruticins

a. Extraction:

  • If an adsorber resin was used, harvest the resin by filtration.

  • Extract the metabolites from the resin using an organic solvent such as methanol (B129727) or acetone.

  • If no resin was used, extract the whole culture broth with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent to dryness and resuspend the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

b. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where ambruticins and their intermediates absorb (e.g., 230 nm), or mass spectrometry (MS) for more sensitive and specific detection and identification of compounds based on their mass-to-charge ratio.

  • Quantification: For quantitative analysis, a standard curve should be prepared using purified standards of the this compound congeners of interest.

Alternative Approaches and Considerations

While gene knockout is the definitive method for validating gene function, other techniques can provide complementary information. Heterologous expression of the this compound gene cluster in a more genetically tractable host could facilitate faster and more efficient genetic studies. Furthermore, in vitro enzymatic assays using purified proteins can confirm the specific biochemical function of individual enzymes in the pathway.

It is important to note that the genetic manipulation of Sorangium cellulosum can be challenging due to its slow growth and complex life cycle. Therefore, optimization of transformation and culture conditions is often necessary for successful gene validation experiments.

By employing the comparative framework and detailed protocols outlined in this guide, researchers can systematically validate the roles of specific genes in the this compound biosynthetic pathway, paving the way for the rational engineering of this important antifungal compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ambruticin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of potent compounds like Ambruticin is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides a framework for the proper disposal of this compound, drawing from general principles of hazardous chemical and antibiotic waste management.

Core Principles of this compound Disposal

This compound, a potent antifungal agent, should be treated as hazardous chemical waste.[1] The primary goal of its disposal is to prevent its release into the environment and to mitigate any potential harm to human health.[1] Improper disposal, such as flushing down the drain, can contribute to the development of antibiotic-resistant bacteria and contaminate water systems.[1]

Step-by-Step Disposal Procedure

The following steps outline a general procedure for the safe disposal of this compound and associated waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

  • Waste Segregation and Collection :

    • All materials contaminated with this compound, including unused stock solutions, treated cell culture media, contaminated personal protective equipment (PPE) like gloves and lab coats, and labware (e.g., pipette tips, tubes), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • Stock antibiotic solutions, which are typically at high concentrations, are considered hazardous chemical waste and should be collected for disposal according to institutional guidelines.[1]

  • Container Labeling :

    • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution and local regulations.

  • Storage of Waste :

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.

  • Final Disposal :

    • The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the waste in accordance with all applicable federal, state, and local regulations.

    • Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound waste from generation to final disposal is illustrated in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safety and compliance.

AmbruticinDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused solutions, contaminated labware, PPE) segregate Segregate into Designated Hazardous Waste Container start->segregate Collect label_container Label Container Clearly ('Hazardous Waste', 'this compound') segregate->label_container store Store in Secure, Designated Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

This compound Disposal Workflow

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing disposal parameters for this compound, such as effective concentrations of inactivating agents or minimum contact times for chemical degradation. For potent compounds where such data is not available, the precautionary principle of treating them as highly hazardous and relying on professional disposal services is the recommended course of action. For analogous cytotoxic compounds like baumycins, chemical inactivation methods using agents such as sodium hypochlorite (B82951) have been documented.[2] However, the efficacy of such methods for this compound would require specific validation.

ParameterValueNotes
Recommended Inactivating Agent Data Not AvailableChemical inactivation should only be performed by trained personnel following a validated protocol.
Contact Time Data Not AvailableDependent on the inactivating agent and concentration used.
Final pH of Treated Waste 6.0 - 8.0For aqueous waste, neutralization is often a required step before final disposal to prevent the release of corrosive waste.[2]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling and disposing of any hazardous chemical.

References

Personal protective equipment for handling Ambruticin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ambruticin. As a potent antifungal agent, strict adherence to these procedures is vital to minimize occupational exposure and ensure a safe laboratory environment. A thorough risk assessment should be conducted for specific laboratory procedures involving this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the primary measure to prevent exposure to this compound. The following table summarizes the recommended PPE for various tasks.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving & Storage Single pair of nitrile glovesNot typically required if containers are sealedSafety glassesNot typically required
Weighing and Aliquoting Double pair of nitrile glovesDisposable, impervious gownSafety goggles or a full-face shieldNIOSH-approved N95 or higher respirator (if not in a hood)
Compounding and Preparation Double pair of nitrile glovesDisposable, impervious gown with cuffsSafety goggles and a full-face shieldWork in a certified chemical fume hood or BSC
Administration (in vitro/vivo) Double pair of nitrile glovesDisposable, impervious gown with cuffsSafety gogglesNot typically required if performed in a contained setting
Waste Disposal Double pair of nitrile glovesDisposable, impervious gownSafety goggles or face shield if splashing is possibleNot typically required if waste is properly contained
Spill Cleanup Double pair of heavy-duty nitrile glovesDisposable, impervious gownSafety goggles and a full-face shieldNIOSH-approved respirator with appropriate cartridges

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves when handling the outer packaging.

  • Transport the sealed container to the designated storage area.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Preparation (Weighing and Compounding):

  • All manipulations of powdered this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of aerosols.

  • Don the appropriate PPE as outlined in the table above, including double gloves and a disposable gown.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • Carefully weigh the required amount of this compound.

  • When dissolving or diluting, add the solvent slowly to the powder to avoid splashing.

  • Thoroughly clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a deactivating agent if available and recommended.

Disposal:

  • All waste contaminated with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.

  • Place all contaminated solid waste into a designated, labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Response

In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Restrict Access: Secure the area and prevent entry.

  • Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.

  • Containment:

    • Powder: Gently cover the spill with absorbent pads wetted with an appropriate solvent to avoid raising dust.

    • Liquid: Cover the spill with absorbent pads from a chemical spill kit.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ambruticin
Reactant of Route 2
Reactant of Route 2
Ambruticin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.